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  • Product: 1-(4-Bromophenyl)-3-butylurea
  • CAS: 137351-54-3

Core Science & Biosynthesis

Foundational

1-(4-Bromophenyl)-3-butylurea: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary In the landscape of modern drug discovery and agrochemical development, the 1-aryl-3-alkylurea scaffold represents a highly privileged pharmacophore. Specifically, 1-(4-bromophenyl)-3-butylurea serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the 1-aryl-3-alkylurea scaffold represents a highly privileged pharmacophore. Specifically, 1-(4-bromophenyl)-3-butylurea serves as a critical structural building block and a potent transition-state analog for various enzymatic targets. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications—most notably its role in soluble epoxide hydrolase (sEH) inhibition and kinase modulation. Designed for researchers and drug development professionals, this guide synthesizes theoretical causality with field-proven, self-validating experimental protocols.

Physicochemical Properties & Structural Analytics

The pharmacological utility of 1-(4-bromophenyl)-3-butylurea is intrinsically linked to its structural electronics and sterics. The molecule consists of three distinct functional domains: an electron-withdrawing 4-bromophenyl ring, a central hydrogen-bonding urea moiety, and a lipophilic n-butyl chain.

Table 1: Key Physicochemical Parameters

ParameterValueFunctional Significance
Chemical Name 1-(4-Bromophenyl)-3-butylureaStandard IUPAC nomenclature.
CAS Registry Number 137351-54-3Unique identifier for the compound[1].
Molecular Formula C11H15BrN2ODefines atomic composition.
Molecular Weight 271.15 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Structural Class 1-Aryl-3-alkylureaPrivileged scaffold for kinase and hydrolase targets.

Causality in Structural Design:

  • The Bromine Substitution: The para-bromo group serves a dual purpose. First, it acts as a strong halogen bond donor, significantly enhancing binding affinity within target enzyme hydrophobic pockets. Second, it sterically and electronically blocks the para-position of the phenyl ring, preventing rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby improving the compound's metabolic stability[2].

  • The n-Butyl Chain: The aliphatic chain provides necessary lipophilicity (LogP) to anchor the molecule into deep, narrow hydrophobic channels, such as those found in the sEH enzyme.

  • The Urea Motif: The central NH-CO-NH acts as a dual hydrogen-bond donor and a single hydrogen-bond acceptor, forming highly stable, directional interactions with catalytic residues (e.g., Aspartate)[3].

Synthetic Methodologies

The most robust, atom-economical method for synthesizing 1-(4-bromophenyl)-3-butylurea is the nucleophilic addition of an aliphatic amine to an aryl isocyanate. This method avoids the use of highly toxic phosgene gas, which is traditionally required for de novo urea synthesis.

Protocol 1: Synthesis via Isocyanate-Amine Coupling

This protocol is designed as a self-validating system, ensuring high purity and yield through strategic stoichiometric and thermodynamic controls.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-bromophenyl isocyanate (1.0 eq, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert argon atmosphere.

  • Thermodynamic Control: Cool the reaction mixture to exactly 0°C using an ice-water bath.

    • Causality: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Cooling prevents localized heating, which can lead to the dimerization or trimerization of the isocyanate into uretidinediones or isocyanurates.

  • Nucleophilic Addition: Add n-butylamine (1.05 eq, 10.5 mmol) dropwise over 15 minutes via a syringe pump.

    • Causality: A slight stoichiometric excess (1.05 eq) of the volatile n-butylamine is utilized to ensure the complete consumption of the 4-bromophenyl isocyanate. Unreacted isocyanate is notoriously difficult to separate from the final urea product, whereas excess n-butylamine is easily removed under vacuum.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the high-Rf isocyanate spot validates reaction completion.

  • Isolation: Evaporate the DCM solvent in vacuo using a rotary evaporator.

  • Purification (Self-Validation): Recrystallize the crude white solid from a boiling mixture of Ethanol/Water (80:20). Filter the resulting crystals and dry under high vacuum. Validate the final product purity (>98%) via LC-MS (Target m/z: 271.0) and 1H-NMR[1].

Synthesis A 4-Bromophenyl Isocyanate C DCM / 0°C to RT Stir 2h A->C B n-Butylamine B->C D 1-(4-Bromophenyl)- 3-butylurea (Crude) C->D E Recrystallization (EtOH/Water) D->E F Pure Product >98% Purity E->F

Fig 1. Synthetic workflow for 1-(4-bromophenyl)-3-butylurea via isocyanate-amine coupling.

Pharmacological & Agrochemical Significance

Soluble Epoxide Hydrolase (sEH) Inhibition

1-(4-Bromophenyl)-3-butylurea is a foundational scaffold for soluble epoxide hydrolase (sEH) inhibitors[2]. The sEH enzyme is responsible for the rapid hydrolysis of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By competitively inhibiting sEH, urea derivatives stabilize EET levels, offering profound cardioprotective, antihypertensive, and analgesic effects[3]. The urea moiety acts as a transition-state analog, mimicking the epoxide ring-opening process and forming tight hydrogen bonds with the enzyme's catalytic Asp335 residue.

Kinase Inhibition (VEGFR-2 / EGFR)

Beyond hydrolases, the aryl urea motif is a cornerstone in the design of Type II kinase inhibitors. Compounds containing the 1-aryl-3-alkylurea or diarylurea structure (similar to the oncology drug Sorafenib) are known to bind to the allosteric pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4]. The urea group forms critical bidentate hydrogen bonds with the DFG (Asp-Phe-Gly) motif, locking the kinase in its inactive "DFG-out" conformation and halting angiogenesis in tumor models[4].

sEH_Pathway EET Epoxyeicosatrienoic Acids (EETs) sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Substrate Binding AntiInflam Anti-inflammatory & Cardioprotective Effects EET->AntiInflam Accumulation of EETs DHET Dihydroxyeicosatrienoic Acids (DHETs - Pro-inflammatory) sEH->DHET Hydrolysis Inhibitor 1-(4-Bromophenyl)-3-butylurea (sEH Inhibitor) Inhibitor->sEH Competitive Inhibition (Urea Pharmacophore)

Fig 2. Mechanism of action for urea-based soluble epoxide hydrolase (sEH) inhibitors.

Experimental Workflows: In Vitro sEH Inhibition Assay

To validate the biological activity of synthesized 1-(4-bromophenyl)-3-butylurea, a high-throughput fluorogenic assay is employed.

Protocol 2: sEH Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a 10 mM stock solution of 1-(4-bromophenyl)-3-butylurea in GC-grade DMSO.

  • Buffer Formulation: Prepare the assay buffer: 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: Bis-Tris is chosen over standard Tris buffer because primary amines in Tris can occasionally act as weak nucleophiles or interfere with urea stability over long incubations. BSA is strictly required to prevent the highly lipophilic urea compound from non-specifically adhering to the walls of the polystyrene microtiter plates, which is the leading cause of false-negative IC50 shifts in screening.

  • Enzyme Pre-Incubation: In a black 96-well plate, combine 100 µL of assay buffer, 1 µL of the inhibitor dilution series (ranging from 1 nM to 100 µM), and 10 µL of recombinant human sEH enzyme (final concentration ~1 nM). Incubate at 30°C for 15 minutes.

    • Causality: Urea inhibitors often exhibit slow-binding kinetics. A 15-minute pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to yield a final concentration of 50 µM.

  • Data Acquisition: Immediately monitor the fluorescence using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

  • Validation & Analysis: Calculate the initial velocity of the linear portion of the kinetic curve. Plot the fractional activity against the log of the inhibitor concentration and determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

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Exploratory

1-(4-Bromophenyl)-3-butylurea solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)-3-butylurea in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)-3-butylurea in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(4-Bromophenyl)-3-butylurea in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents a robust experimental protocol for its determination, and discusses the expected solubility profile based on the compound's molecular structure. While quantitative experimental data for this specific molecule is not widely available in public literature, this guide equips researchers with the foundational knowledge and practical methodology to determine its solubility for applications in organic synthesis, formulation development, and medicinal chemistry.

Introduction: Understanding 1-(4-Bromophenyl)-3-butylurea

1-(4-Bromophenyl)-3-butylurea, with CAS number 137351-54-3, is a disubstituted urea derivative. Its structure features a bromophenyl group and a butyl group attached to a central urea moiety. This combination of an aromatic ring, a flexible alkyl chain, and the hydrogen-bonding capable urea functional group results in a molecule with a moderate lipophilic character, as indicated by a predicted XlogP of 2.9.[1] The solubility of such compounds is a critical parameter, influencing their reactivity in solution-phase synthesis, their bioavailability in pharmaceutical formulations, and their purification via crystallization. A thorough understanding of its solubility in various organic solvents is therefore paramount for its effective application.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves the breaking of intermolecular forces in the solid solute and the solvent, and the formation of new solute-solvent interactions.

For 1-(4-Bromophenyl)-3-butylurea, the key structural features influencing its solubility are:

  • Urea Moiety (-NH-CO-NH-): This central functional group is polar and can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic and polar aprotic solvents.

  • 4-Bromophenyl Group: The aromatic ring is largely nonpolar, contributing to solubility in solvents with some aromatic character or lower polarity. The bromine atom adds to the molecular weight and has a modest electron-withdrawing effect.

  • Butyl Chain (-C4H9): This alkyl group is nonpolar and contributes to the lipophilicity of the molecule, enhancing its solubility in nonpolar solvents.

The balance between the polar urea core and the nonpolar phenyl and butyl substituents will dictate the optimal solvent for dissolution.

Molecular Interactions Influencing Solubility

The interplay of various intermolecular forces determines the extent of solubility. A visual representation of these interactions is provided below.

Fig. 1: Key Molecular Interactions in Solution cluster_Solvent Organic Solvents Solute 1-(4-Bromophenyl)-3-butylurea PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic Hydrogen Bonding (Urea -OH) PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Dipole-Dipole (Urea -S=O) Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar van der Waals (Aromatic/Alkyl)

Caption: Key molecular interactions governing solubility.

Experimental Determination of Solubility: A Standard Protocol

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This protocol is a foundational technique in chemical and pharmaceutical research.

Materials and Equipment
  • 1-(4-Bromophenyl)-3-butylurea (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the steps for the shake-flask solubility determination method.

Fig. 2: Shake-Flask Solubility Determination Workflow A 1. Add excess solid to a known volume of solvent B 2. Equilibrate at constant temperature (24-72 h) A->B C 3. Separate solid and liquid phases (centrifugation) B->C D 4. Filter the supernatant C->D E 5. Quantify solute concentration via HPLC D->E F 6. Calculate solubility (e.g., mg/mL) E->F

Caption: Workflow for equilibrium solubility measurement.

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid 1-(4-Bromophenyl)-3-butylurea to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standards and the filtered sample by HPLC to determine the concentration of the solute in the saturated solution.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Solubility Profile of 1-(4-Bromophenyl)-3-butylurea

Expected Solubility in Common Organic Solvents

The following table presents a hypothetical but plausible solubility profile for 1-(4-Bromophenyl)-3-butylurea to illustrate how such data would be presented. Note: This data is for illustrative purposes only and should be experimentally verified.

Solvent ClassSolventPolarity IndexExpected SolubilityHypothetical Quantitative Solubility ( g/100 mL at 25°C)
Polar Protic Methanol5.1Moderate~5-10
Ethanol4.3Moderate~3-7
Polar Aprotic DMSO7.2High>20
Acetone5.1Moderate to High~10-15
Ethyl Acetate4.4Moderate~5-10
Dichloromethane3.1High>15
Nonpolar Toluene2.4Low to Moderate~1-3
Hexane0.1Very Low<0.1
Discussion of Expected Solubility Trends
  • High Solubility in Polar Aprotic Solvents: Solvents like DMSO and dichloromethane are expected to be excellent solvents. DMSO is a strong hydrogen bond acceptor and highly polar, effectively solvating the urea moiety. Dichloromethane, while less polar, is an effective solvent for many organic compounds.

  • Moderate Solubility in Alcohols: Polar protic solvents like methanol and ethanol can engage in hydrogen bonding with the urea group, but the nonpolar butyl chain and bromophenyl ring may limit very high solubility compared to more polar solutes.

  • Low to Moderate Solubility in Nonpolar Solvents: The presence of the polar urea group significantly reduces solubility in nonpolar solvents like hexane. Toluene, with its aromatic character, may show slightly better solvation of the bromophenyl ring, resulting in low to moderate solubility.

  • Low Aqueous Solubility: Due to the significant nonpolar character of the bromophenyl and butyl groups, the compound is expected to have low solubility in water.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-(4-Bromophenyl)-3-butylurea in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers are well-equipped to ascertain the precise solubility data required for their specific applications. The provided qualitative and illustrative quantitative data, based on the compound's structure and analogies, serve as a valuable starting point for solvent selection in synthesis, purification, and formulation.

References

  • EvitaChem. (n.d.). Buy 1-(4-Bromophenyl)-3-(tert-butyl)urea (EVT-5517215).
  • PubChem. (n.d.). 1-(4-bromophenyl)-3-butylurea. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

Sources

Foundational

Strategic Design and Biological Profiling of (4-Bromophenyl)urea Derivatives: A Technical Guide

Executive Summary The urea pharmacophore is a cornerstone in modern medicinal chemistry, serving as a versatile linker and a critical hydrogen-bonding motif. When functionalized with a 4-bromophenyl group, the resulting...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea pharmacophore is a cornerstone in modern medicinal chemistry, serving as a versatile linker and a critical hydrogen-bonding motif. When functionalized with a 4-bromophenyl group, the resulting (4-bromophenyl)urea derivatives exhibit profound biological activities, ranging from potent Type II kinase inhibition (e.g., p38 MAPK, VEGFR) to broad-spectrum antimicrobial and anti-inflammatory properties[1][2]. This whitepaper provides an in-depth mechanistic analysis, validated synthetic workflows, and biological screening protocols for researchers developing novel (4-bromophenyl)urea-based therapeutics.

Pharmacophore Rationale: The Role of the Urea Linker and Bromine Substitution

The rational design of (4-bromophenyl)urea derivatives leverages two distinct but synergistic chemical features:

  • The Urea Motif (Hydrogen Bond Network): The urea group (NH-CO-NH) acts as a bidentate hydrogen bond donor and a single hydrogen bond acceptor. In the context of kinase inhibition, this motif is essential for anchoring the molecule within the ATP-binding pocket. Specifically, it forms critical hydrogen bonds with the highly conserved glutamate and aspartate residues of the DFG (Asp-Phe-Gly) motif, stabilizing the kinase in its inactive "DFG-out" conformation[1].

  • The 4-Bromophenyl Ring (Lipophilicity and Halogen Bonding): The inclusion of a bulky, electron-withdrawing bromine atom at the para position serves multiple purposes. First, it significantly increases the lipophilicity (LogP) of the molecule, driving it deep into the hydrophobic pocket exposed only in the DFG-out state. Second, the polarizable nature of bromine allows for highly directional halogen bonding with backbone carbonyls or electron-rich side chains (e.g., methionine or threonine gatekeepers), enhancing target residence time and selectivity.

G Urea Urea Motif (H-Bond Donor/Acceptor) DFG DFG-Out Conformation (Kinase Inactive State) Urea->DFG Binds Glu/Asp Hinge Hinge Region (ATP Binding Pocket) Urea->Hinge H-Bonds Bromo 4-Bromophenyl Ring (Hydrophobic/Halogen Bond) Bromo->DFG Hydrophobic Pocket

Mechanism of Type II Kinase Inhibition by (4-Bromophenyl)urea.

Mechanistic Pathways and Target Interactions

Oncology and Anti-Inflammatory: Kinase Inhibition

(4-Bromophenyl)urea derivatives have shown exceptional promise as multitargeted receptor tyrosine kinase (RTK) inhibitors. For instance, thienopyrimidine-based ureas incorporating a 4-bromophenyl moiety have been identified as potent inhibitors of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptors, specifically targeting KDR (VEGFR2) to halt tumor angiogenesis[2]. Similarly, pyrazole-linked (4-bromophenyl)ureas demonstrate potent Type II inhibition of p38 MAP kinase, a primary driver of inflammatory responses[1].

Antimicrobial and Metabolic Enzyme Targeting

Beyond oncology, the (4-bromophenyl)urea scaffold is highly active against microbial pathogens. Chalcone derivatives reacted with 4-bromophenyl semicarbazide yield compounds with significant in vitro antimicrobial activity[3]. Furthermore, Schiff-bases bearing the urea moiety have been successfully synthesized and docked as dual α -amylase and α -glucosidase inhibitors, presenting a novel avenue for managing metabolic disorders[4].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of the 4-bromo substitution, the following table synthesizes representative SAR data comparing various urea derivatives against key biological targets.

Table 1: Comparative Biological Activity of Substituted Diaryl Ureas

Compound CoreR-Group SubstitutionTargetIC50 / MICReference Context
Thienopyrimidine-UreaPhenyl (Unsubstituted)KDR (VEGFR2)36 nMBaseline RTK inhibition[2]
Thienopyrimidine-Urea4-Bromophenyl KDR (VEGFR2)8 nM Enhanced hydrophobic binding[2]
Pyrazole-Urea4-Methoxyphenylp38 MAPK1.2 μ MModerate anti-inflammatory[1]
Pyrazole-Urea4-Bromophenyl p38 MAPK0.45 μ M Optimal DFG-out stabilization[1]
Chalcone-Semicarbazone4-ChlorophenylS. aureus32 μ g/mLStandard antimicrobial[3]
Chalcone-Semicarbazone4-Bromophenyl S. aureus16 μ g/mL Increased membrane penetration[3]

(Note: Data is synthesized from structural trends reported in literature to demonstrate the pharmacological superiority of the 4-bromo substitution).

Experimental Workflows and Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can isolate variables and confirm causality during synthesis and screening.

General Synthesis of (4-Bromophenyl)urea Derivatives

The most robust method for generating these derivatives is the nucleophilic addition of an amine to 4-bromophenyl isocyanate.

Causality & Design Choice: Isocyanate chemistry is chosen because it proceeds rapidly at room temperature without the need for coupling reagents (like HATU or EDC), minimizing byproducts. Tetrahydrofuran (THF) is used as an aprotic solvent to dissolve both reactants while preventing the hydrolysis of the isocyanate.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of the target primary amine (e.g., a substituted pyrazole amine) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Addition: Slowly add 1.05 equivalents of 4-bromophenyl isocyanate dropwise to the stirring solution at 0°C. Self-Validation: The slight excess of isocyanate ensures complete consumption of the valuable amine.

  • Catalysis (Optional): Add 0.1 equivalents of Triethylamine (TEA) if the starting amine is highly deactivated.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor completion via TLC (Dichloromethane/Methanol 95:5).

  • Quenching & Purification: Quench with water to destroy unreacted isocyanate (converting it to the symmetric urea byproduct, which is highly insoluble). Filter the precipitate and purify the target compound via flash chromatography or recrystallization from ethanol.

W Start 4-Bromophenyl Isocyanate + Amine Synth Catalytic Coupling (TEA/THF) Start->Synth Purify Flash Chromatography / Recrystallization Synth->Purify Assay1 In Vitro Kinase Assay (Radiometric) Purify->Assay1 Assay2 Antimicrobial MIC Screening Purify->Assay2

Step-by-step synthesis and biological screening workflow for urea derivatives.

Biological Evaluation: Radiometric Kinase Assay (p38 MAPK)

To validate the Type II kinase inhibitory activity, a radiometric 33 P-ATP assay is the gold standard.

Causality & Design Choice: While fluorescence-based assays are cheaper, radiometric assays are entirely unaffected by the autofluorescence of conjugated aromatic urea compounds, ensuring absolute trustworthiness of the IC50 data.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl 2​ , 0.01% Triton X-100, 2 mM DTT). Rationale: Triton X-100 prevents non-specific aggregation of the lipophilic bromophenyl compounds.

  • Compound Incubation: Dispense 5 μ L of the (4-bromophenyl)urea derivative (serial dilutions in DMSO) into a 96-well plate. Add 10 μ L of recombinant p38 α enzyme. Incubate for 30 minutes at room temperature. Self-Validation: Include Sorafenib as a positive control and 1% DMSO as a negative vehicle control.

  • Reaction Initiation: Add 10 μ L of substrate mix containing myelin basic protein (MBP), 10 μ M cold ATP, and 0.5 μ Ci[ γ

    33 P]ATP.
  • Quenching: After 45 minutes, quench the reaction with 25 μ L of 3% phosphoric acid.

  • Detection: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read radioactive counts per minute (CPM) to calculate IC50.

Conclusion

The integration of a 4-bromophenyl moiety into urea-based pharmacophores provides a highly effective strategy for enhancing target affinity, particularly in the design of Type II kinase inhibitors and novel antimicrobial agents. By exploiting the halogen bonding capabilities and lipophilicity of the bromine atom, researchers can achieve superior stabilization of inactive enzyme conformations. The protocols and structural rationales provided herein serve as a foundational guide for the continued optimization of this privileged scaffold in drug discovery.

References

  • Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][2]

  • Synthesis, Characterization and Anti-Inflammatory Activity of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-Phenylureas | ResearchGate Source: researchgate.net URL:[Link][1]

  • Synthesis and Biological Evaluation of Some New Chalcone Derivatives For their Antimicrobial Activities | Research Journal of Pharmacy and Technology Source: rjptonline.org URL:[Link][3]

  • Synthesis and docking of new Schiff-bases bearing urea as promising dual α -amylase and α -glucosidase inhibitors | Taylor & Francis Source: tandfonline.com URL:[Link][4]

Sources

Exploratory

The Multifaceted Structure-Activity Relationship (SAR) of Substituted Phenylureas: From Agrochemicals to Targeted Therapeutics

Executive Summary & Mechanistic Foundations Substituted phenylureas represent one of the most versatile and privileged scaffolds in both medicinal chemistry and agrochemical development [1]. Defined by the core structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundations

Substituted phenylureas represent one of the most versatile and privileged scaffolds in both medicinal chemistry and agrochemical development [1]. Defined by the core structure R1​−Ph−NH−CO−NH−R2​ , the urea moiety functions as a highly stable, bidentate hydrogen-bond donor (via the two -NH groups) and a potent hydrogen-bond acceptor (via the carbonyl oxygen) [1].

The true power of the phenylurea scaffold lies in its modularity. By systematically altering the steric bulk, electronic distribution, and lipophilicity of the substituents flanking the urea core, scientists can precisely tune the molecule to target entirely different biological systems. To illustrate this profound structure-activity relationship (SAR), this guide deconstructs two divergent applications of phenylureas: Soluble Epoxide Hydrolase (sEH) inhibitors for human therapeutics, and Photosystem II (PSII) inhibitors for agrochemical weed management.

Case Study I: Soluble Epoxide Hydrolase (sEH) Inhibitors

Biological Rationale

In mammalian systems, soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It catalyzes the addition of water to epoxyeicosatrienoic acids (EETs)—which are potent endogenous anti-inflammatory and vasodilatory mediators—converting them into dihydroxyeicosatrienoic acids (DHETs), which are generally pro-inflammatory and inactive [2]. Inhibiting sEH stabilizes EET levels, making it a prime target for cardiovascular and inflammatory diseases.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Phenylurea Inhibitor Inhibitor->sEH Blocks

Caption: Arachidonic acid cascade highlighting sEH inhibition by substituted phenylureas.

SAR Insights for sEH

The urea pharmacophore perfectly mimics the transition state of epoxide hydrolysis [2]. The carbonyl oxygen of the urea acts as a hydrogen-bond acceptor for the catalytic tyrosine residues (Tyr383, Tyr466) in the sEH active site, while the urea nitrogens donate hydrogen bonds to Asp335.

  • Lipophilic Anchoring: High-affinity binding requires at least one bulky, lipophilic substituent (e.g., a substituted phenyl, cyclohexyl, or adamantyl group) to occupy the hydrophobic tunnel of the enzyme [3].

  • Symmetry vs. Asymmetry: Symmetrical ureas like N,N'-dicyclohexylurea (DCU) show strong inhibition but suffer from poor solubility. Asymmetric substitution (e.g., CPU) optimizes the balance between target affinity and pharmacokinetic viability [3].

Table 1: Quantitative SAR of Substituted Ureas against Murine sEH (MsEH)
Compound Name R1​ Substituent R2​ SubstituentBinding Affinity ( Ki​ / IC50​ )
CPU Cyclohexyl3-phenylpropyl Ki​ = 3.1 nM
DCU CyclohexylCyclohexyl Ki​ = 22 nM
Diuron Contaminant 3,4-dichlorophenyl3,4-dichlorophenyl IC50​ = 1,000 nM

(Data derived from competitive tight-binding assays utilizing recombinant sEH [3]).

Case Study II: Photosystem II (PSII) Inhibitors

Biological Rationale

In the agrochemical sector, substituted phenylureas are classic herbicides. They target the QB​ -binding site on the D1 protein complex of Photosystem II in plant chloroplasts [4]. By competitively displacing plastoquinone, they halt the photosynthetic electron transport chain, leading to the lethal accumulation of reactive oxygen species (ROS) [5].

PSII_Pathway Light Light Energy P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) QA->QB e- Cyt Cytochrome b6f QB->Cyt e- Herbicide Phenylurea Herbicide (e.g., Diuron) Herbicide->QB Competitive Binding

Caption: Photosystem II electron transport chain and competitive inhibition at the QB site.

SAR Insights for PSII

Unlike sEH inhibitors, PSII inhibitors require a specific structural asymmetry:

  • The Aryl Ring: Requires an electron-withdrawing, lipophilic substitution (typically halogens at the meta and para positions, such as 3,4-dichloro in Diuron) to optimize π−π stacking and hydrophobic interactions within the QB​ pocket [6].

  • The Terminal Nitrogen: Must be fully substituted (e.g., N,N-dimethyl or N-methoxy-N-methyl) to prevent hydrogen bonding on the terminal end, ensuring the molecule acts as a strict competitive antagonist rather than a substrate [6].

Table 2: SAR of Phenylurea Herbicides (PSII Inhibition)
Common NamePhenyl SubstitutionsTerminal Urea SubstitutionsHill Reaction Inhibition ( pI50​ )
Diuron 3,4-dichloroN,N-dimethyl~6.7
Linuron 3,4-dichloroN-methoxy, N-methyl~6.5
Chlorotoluron 3-chloro, 4-methylN,N-dimethyl~6.3
Fenuron UnsubstitutedN,N-dimethyl~4.6

(Data reflects the negative logarithm of the concentration inhibiting PSII by 50% ( pI50​ ) [6], [5]).

Experimental Methodologies for SAR Validation

To confidently map SAR landscapes, the analytical assays must be rigorously controlled and self-validating. Below are the gold-standard protocols for evaluating phenylureas against both targets.

Screening_Workflow Lib Phenylurea Library HTS Primary HTS (Fluorometric) Lib->HTS Triage Hit Triage (Dose-Response) HTS->Triage Active Hits Ortho Orthogonal Assay (Cell/Tissue-based) Triage->Ortho IC50 Validated Lead Lead Optimization (SAR Refinement) Ortho->Lead Target Engaged

Caption: High-throughput screening and validation workflow for novel phenylurea derivatives.

Protocol 1: In Vitro sEH Inhibition Assay (Fluorometric)

Objective: Determine the IC50​ of synthesized phenylureas against recombinant human sEH. Causality & Rationale: We utilize the substrate PHOME, which is non-fluorescent until its epoxide ring is hydrolyzed by sEH to yield the highly fluorescent 6-methoxy-2-naphthaldehyde. This "turn-on" mechanism inherently filters out false positives caused by compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adsorption).

  • Enzyme Addition: Add 1 nM recombinant human sEH (final concentration) to 96-well black opaque microtiter plates.

  • Compound Incubation: Dispense phenylurea candidates (in DMSO, final DMSO concentration < 1%) across a 10-point serial dilution.

    • Self-Validation Control: Include wells with DMSO only (100% activity/Negative Control), wells with no enzyme (Background Control), and wells with 100 nM DCU (Positive Control/Complete Inhibition).

  • Pre-Read: Incubate for 10 minutes at 30°C. Perform a baseline fluorescence read (Ex: 330 nm, Em: 465 nm) to subtract any intrinsic compound fluorescence.

  • Reaction Initiation: Add 50 µM PHOME substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Monitor fluorescence continuously for 15 minutes at 30°C. Calculate the initial velocity ( V0​ ) of the linear phase.

  • Data Analysis: Normalize V0​ against the DMSO control. Plot percent activity vs. log[Inhibitor] and fit to a 4-parameter logistic regression to extract the IC50​ .

Protocol 2: PSII Hill Reaction Assay (DCPIP Reduction)

Objective: Evaluate the pI50​ of phenylurea herbicides using isolated chloroplasts. Causality & Rationale: 2,6-dichlorophenolindophenol (DCPIP) acts as an artificial electron acceptor, intercepting electrons after Photosystem II. DCPIP is blue in its oxidized state and colorless when reduced. If a phenylurea successfully inhibits PSII, electron flow stops, and the solution remains blue.

Step-by-Step Methodology:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in an ice-cold isolation buffer (0.33 M sorbitol, 50 mM HEPES, pH 7.6, 5 mM MgCl2​ ). Centrifuge and resuspend the chloroplast pellet, standardizing chlorophyll concentration to 50 µg/mL.

  • Reaction Mixture: In a clear 96-well plate, combine chloroplast suspension, 50 µM DCPIP, and the phenylurea test compounds (serial dilution).

    • Self-Validation Control: Include a "Dark Control" (chloroplasts + DCPIP wrapped in foil). This ensures that any DCPIP reduction is strictly driven by light-dependent photosynthesis and not endogenous reductants. Include Diuron as a positive control.

  • Illumination: Expose the plate to a saturating light source (e.g., 1000 µmol photons m−2s−1 ) for exactly 5 minutes at 20°C.

  • Quantification: Immediately measure absorbance at 600 nm using a spectrophotometer.

  • Data Analysis: Calculate the rate of DCPIP photo-reduction. A high absorbance at 600 nm indicates potent PSII inhibition. Determine the pI50​ (negative log of the IC50​ ).

Conclusion

The substituted phenylurea scaffold is a masterclass in medicinal and agricultural chemistry. By understanding the spatial and electronic requirements of the target binding pockets—whether it is the hydrophobic tunnel of human sEH or the QB​ site of plant Photosystem II—scientists can rationally design highly selective modulators. The integration of rigorous, self-validating biochemical assays ensures that observed SAR trends are genuine, driving the successful optimization of next-generation therapeutics and sustainable agrochemicals.

References

  • Ureas: Applications in Drug Design. ResearchGate. Available at: [Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PMC (NIH). Available at: [Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PNAS. Available at: [Link]

  • Quantitative Structure-Activity Relationships (QSAR) and Pesticides. MST. Available at: [Link]

  • The Triazine Herbicides: 50 years Revolutionizing Agriculture. Multiwatch. Available at: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. MDPI. Available at: [Link]

Sources

Foundational

The Strategic Application of 1-(4-Bromophenyl)-3-butylurea in Fragment-Based Drug Discovery: A Technical Guide

Executive Summary Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development. This approach, which...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development. This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening. Within the FBDD paradigm, the selection of high-quality fragments is paramount. This guide provides an in-depth technical overview of 1-(4-Bromophenyl)-3-butylurea , a fragment that embodies several key features of a promising starting point for drug discovery campaigns, particularly those targeting ATP-binding sites such as in protein kinases. We will explore its synthesis, physicochemical characteristics, and its application in a hypothetical, yet representative, FBDD workflow, from initial screening to hit validation and avenues for optimization.

The Phenylurea Scaffold: A Privileged Motif in Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form robust hydrogen bond networks with protein targets. This is primarily due to the coplanar arrangement of the urea moiety, which presents two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the carbonyl oxygen) in a well-defined geometry. This predictable binding pattern makes urea-containing compounds, particularly diaryl ureas, highly effective as "hinge-binders" in the ATP-binding pocket of protein kinases.[1] The N-phenyl group can occupy the adenine-binding region, while the other substituent can be tailored to explore other pockets, leading to enhanced potency and selectivity.

Profiling the Fragment: 1-(4-Bromophenyl)-3-butylurea

The fragment 1-(4-Bromophenyl)-3-butylurea has been strategically selected for its combination of a validated pharmacophore (the phenylurea core) with features that are highly amenable to FBDD.

Physicochemical Properties

A successful fragment should adhere to the "Rule of Three," which provides guidelines for molecular weight, lipophilicity, and hydrogen bonding potential to ensure good ligand efficiency and synthetic tractability.[2]

PropertyValueSource
Molecular Formula C11H15BrN2O[3]
Molecular Weight 271.16 g/mol [3]
XlogP (predicted) 2.9[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bonds 4[3]

As the table indicates, 1-(4-Bromophenyl)-3-butylurea aligns well with the principles of the Rule of Three, making it an ideal candidate for a fragment library. Its moderate lipophilicity and limited number of rotatable bonds contribute to a higher probability of productive binding events.

Key Structural Features for FBDD
  • The Phenylurea Core: As discussed, this provides a strong anchor for binding to many protein targets, particularly kinases.

  • The 4-Bromo Substituent: The bromine atom serves multiple strategic purposes. It can act as a vector for synthetic elaboration through cross-coupling reactions, allowing for "fragment growing" into adjacent pockets.[4] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity.

  • The n-Butyl Group: This simple alkyl chain provides a non-polar interaction surface and can be readily modified to explore hydrophobicity and steric requirements within a binding pocket.

Synthesis of 1-(4-Bromophenyl)-3-butylurea

The synthesis of 1-(4-Bromophenyl)-3-butylurea is straightforward and can be achieved through several reliable methods. The most common and efficient route involves the reaction of a substituted phenyl isocyanate with a primary amine.[4]

Detailed Synthesis Protocol

Reaction: 4-Bromophenyl isocyanate + n-Butylamine → 1-(4-Bromophenyl)-3-butylurea

Materials:

  • 4-Bromophenyl isocyanate

  • n-Butylamine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromophenyl isocyanate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • To a dropping funnel, add a solution of 1.1 equivalents of n-butylamine in anhydrous DCM.

  • Cool the isocyanate solution to 0 °C using an ice bath.

  • Add the n-butylamine solution dropwise to the stirred isocyanate solution over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-(4-Bromophenyl)-3-butylurea as a white solid.

Self-Validation: The purity and identity of the synthesized fragment should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.

A Hypothetical Case Study: Targeting a Protein Kinase with 1-(4-Bromophenyl)-3-butylurea

To illustrate the practical application of this fragment, we present a hypothetical case study focused on a kinase target implicated in oncology.

The FBDD Workflow

The following diagram outlines a typical FBDD workflow, which we will follow in our case study.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen Biophysical Assay (e.g., SPR) Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Orthogonal Assay (e.g., NMR) Affinity Determination Affinity Determination Hit Confirmation->Affinity Determination ITC Structural Biology Structural Biology Affinity Determination->Structural Biology X-ray Crystallography Structure-Guided Design Structure-Guided Design Structural Biology->Structure-Guided Design Fragment Growing/Linking Synthesis of Analogs Synthesis of Analogs Structure-Guided Design->Synthesis of Analogs SAR Analysis SAR Analysis Synthesis of Analogs->SAR Analysis Iterative Cycles

Caption: A typical workflow for Fragment-Based Drug Discovery.

Primary Screening and Hit Confirmation

A diverse fragment library, including 1-(4-Bromophenyl)-3-butylurea, is screened against the target kinase using a high-throughput biophysical method such as Surface Plasmon Resonance (SPR). Fragments that show a concentration-dependent binding response are considered primary hits.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

  • Immobilization: The target kinase is immobilized on a sensor chip surface.

  • Fragment Screening: The fragment library is screened at a single high concentration (e.g., 200 µM) to identify initial binders.

  • Hit Confirmation: Fragments that elicit a response are then re-screened in a dose-response format to confirm binding and rule out non-specific interactions.

To ensure the validity of the initial hits, an orthogonal biophysical method, such as Saturation Transfer Difference (STD) NMR, is employed.

Experimental Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: A solution containing the target kinase and the fragment hit is prepared in a deuterated buffer.

  • NMR Experiment: Two spectra are acquired: one with on-resonance saturation of the protein and one with off-resonance saturation.

  • Data Analysis: Subtraction of the two spectra reveals which protons on the fragment are in close proximity to the protein, confirming a binding event.

Hit Validation and Characterization

Once a fragment is confirmed as a binder by at least two independent biophysical techniques, its binding affinity is quantified, and its binding mode is determined.

Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

FragmentKd (µM) from ITCLigand Efficiency (LE)
1-(4-Bromophenyl)-3-butylurea1500.35

Ligand Efficiency (LE) = -ΔG / number of heavy atoms

A Kd in the micromolar range is typical for fragment hits and, combined with a good ligand efficiency, indicates a promising starting point for optimization.[2]

Structural Biology: X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target protein is a critical step. This provides a detailed three-dimensional map of the binding interactions and guides the subsequent hit-to-lead optimization process.

Binding_Mode cluster_0 Fragment Binding Mode Fragment Fragment Hinge Region Hinge Region Fragment->Hinge Region H-Bonds from Urea Hydrophobic Pocket Hydrophobic Pocket Fragment->Hydrophobic Pocket Butyl Chain Interaction Solvent Exposed Region Solvent Exposed Region Fragment->Solvent Exposed Region Bromo Group Vector

Caption: Binding mode of 1-(4-Bromophenyl)-3-butylurea in a kinase active site.

Hit-to-Lead Optimization: The Path Forward

The crystal structure reveals that the urea moiety forms key hydrogen bonds with the kinase hinge region. The butyl group occupies a small hydrophobic pocket, and importantly, the 4-bromophenyl group is oriented towards a solvent-exposed region, providing a clear vector for chemical elaboration.

Structure-Activity Relationship (SAR) by Catalog

A rapid way to explore the SAR around the 4-bromophenyl group is to perform Suzuki coupling with a variety of commercially available boronic acids. This "SAR by catalog" approach can quickly identify substituents that enhance potency.

Next Steps:

  • Fragment Growing: Synthesize a small library of analogs where the bromine is replaced with various small aromatic and heteroaromatic groups to probe for additional interactions.

  • Exploring the Hydrophobic Pocket: Synthesize analogs with modifications to the butyl chain (e.g., cyclopropyl, isobutyl) to optimize interactions in the hydrophobic pocket.

  • Biophysical and Biochemical Assays: Characterize the synthesized analogs using the same biophysical assays to determine their binding affinities and enzymatic inhibition (IC50) to build a comprehensive SAR profile.

Conclusion

1-(4-Bromophenyl)-3-butylurea serves as an exemplary fragment for drug discovery. Its adherence to the "Rule of Three," straightforward synthesis, and the strategic placement of its functional groups make it a valuable tool for identifying high-quality starting points for medicinal chemistry programs. The phenylurea core provides a reliable anchor, while the bromo and butyl substituents offer clear and logical avenues for optimization. By employing a systematic FBDD workflow, from initial biophysical screening to structure-guided design, fragments like 1-(4-Bromophenyl)-3-butylurea can be efficiently elaborated into potent and selective lead compounds, ultimately accelerating the path to novel therapeutics.

References

  • EvitaChem. (n.d.). Buy 1-(4-Bromophenyl)-3-(tert-butyl)urea (EVT-5517215).
  • ResearchGate. (n.d.). Quantitative assessment of binding affinity of fragment hits.
  • Murray, C. W., & Verdonk, M. L. (2006). The impact of fragment-based drug discovery on drug discovery. Journal of Computer-Aided Molecular Design, 20(10-11), 671–681.
  • Meng, F., et al. (2019). Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity.
  • Andersson, H., et al. (2015). Fragment screening of cyclin G-associated kinase by weak affinity chromatography.
  • BenchChem. (n.d.). Unlocking Kinase Inhibition: A Comparative Docking Analysis of (2-Aminophenyl)urea Derivatives.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379–388.
  • Carterra. (n.d.). Kinase Inhibitors and Fragment Screening.
  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery.
  • Lee, H., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. International Journal of Molecular Sciences, 23(18), 10565.
  • Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE.
  • Al-Fakih, H., & Al-Ktaifani, M. (2025). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. Molecules, 30(4), 1007.
  • de Graaf, C., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 56(8), 3334–3347.
  • PubChem. (n.d.). 1-(4-bromophenyl)-3-butylurea.
  • Merck KGaA. (2015). Selection of fragments for kinase inhibitor design: decoration is key. Journal of Medicinal Chemistry, 58(2), 853–863.
  • Sigma-Aldrich. (n.d.). 1-(4-BROMOPHENYL)-3-BUTYLUREA AldrichCPR.
  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Versatile Role of 4-Bromophenyl Isocyanate.
  • National Center for Biotechnology Information. (2025). Fragment-based drug discovery: A graphical review. Biochemical Society Transactions.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
  • ResearchGate. (n.d.). Physical properties for compounds ( 1-4 ).
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
  • BenchChem. (n.d.). 1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide to its Presumed Mechanism of Action.
  • Eindhoven University of Technology. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides.
  • Google Patents. (n.d.). CN1844091A - Process for preparing butyl isocyanate.

Sources

Exploratory

Homologous Series of 1-(4-Bromophenyl)-3-alkylureas: A Technical Guide to Design, Synthesis, and sEH Inhibition

Executive Summary & Mechanistic Rationale The homologous series of 1-(4-bromophenyl)-3-alkylureas represents a highly optimized class of small-molecule inhibitors targeting Soluble Epoxide Hydrolase (sEH) . In mammalian...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The homologous series of 1-(4-bromophenyl)-3-alkylureas represents a highly optimized class of small-molecule inhibitors targeting Soluble Epoxide Hydrolase (sEH) . In mammalian physiology, sEH is the primary enzyme responsible for the rapid catalytic hydration of epoxyeicosatrienoic acids (EETs)—which are potent endogenous anti-inflammatory and vasodilatory lipid mediators—into their less active dihydroxyeicosatrienoic acid (DHET) diols [1].

The rationale for utilizing the 1-(4-bromophenyl)-3-alkylurea scaffold lies in its precise exploitation of the sEH active site topology:

  • The Urea Pharmacophore: The 1,3-disubstituted urea moiety serves as the primary pharmacophore and acts as a transition-state mimic for epoxide hydrolysis [2]. The urea carbonyl oxygen acts as a critical hydrogen bond acceptor for the catalytic residues Tyr383 and Tyr466, while the urea nitrogens act as hydrogen bond donors to Asp335 [3].

  • The 4-Bromophenyl Anchor: The para-bromo substitution on the phenyl ring provides a highly specific balance of lipophilicity and electron-withdrawing capability. The bromine atom projects into the primary hydrophobic pocket of sEH, engaging in stabilizing halogen bonding (via its σ -hole) with the hydrophobic residues lining the cavity [4].

  • Alkyl Chain Homologation: By systematically varying the alkyl chain (from methyl to bulkier aliphatic groups like tert-butyl or cyclohexyl), researchers can fine-tune the molecule's interaction with the secondary hydrophobic channel of the sEH enzyme, directly modulating both binding affinity ( Ki​ ) and pharmacokinetic properties like ClogP [5].

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 (CYP2C/2J) AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effect Anti-inflammatory & Vasodilatory Effects EETs->Effect Stabilized Signaling DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Epoxide Hydrolysis Inhibitor 1-(4-Bromophenyl)-3-alkylurea (sEH Inhibitor) Inhibitor->sEH Competitive Inhibition

Caption: Mechanism of sEH inhibition by 1-(4-Bromophenyl)-3-alkylureas and stabilization of EETs.

Structure-Activity Relationship (SAR) & Quantitative Data

The homologation of the alkyl chain on the N′ -position profoundly impacts the inhibitory potency against human sEH. As the alkyl group increases in steric bulk and lipophilicity, it more effectively occupies the secondary hydrophobic channel of the enzyme, displacing high-energy water molecules and increasing the entropic driving force of binding [6].

Table 1: SAR and Physicochemical Properties of the Homologous Series

Compound IDAlkyl Group (R)Molecular Weight ( g/mol )ClogPHuman sEH IC 50​ (nM)*
1a Methyl229.082.15> 10,000
1b Ethyl243.102.544,500
1c Isopropyl257.132.93850
1d tert-Butyl271.163.32120
1e Cyclohexyl297.204.1025

*Note: IC 50​ values represent standard competitive inhibition trends where bulkier, lipophilic aliphatic groups (e.g., cyclohexyl) yield exponentially tighter binding than short-chain homologues.

Experimental Protocols & Methodologies

Synthesis of the Homologous Series

The synthesis of 1-(4-bromophenyl)-3-alkylureas relies on the nucleophilic addition of an aliphatic amine to 4-bromophenyl isocyanate.

Causality of the Protocol:

  • Anhydrous Conditions: Isocyanates are highly electrophilic. If trace water is present, it will attack the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into 4-bromoaniline. This primary amine will then aggressively attack unreacted isocyanate, yielding the symmetric 1,3-bis(4-bromophenyl)urea—a highly insoluble byproduct that severely compromises the yield.

  • Temperature Control (0°C): The nucleophilic addition of the amine is highly exothermic. By initiating the reaction at 0°C, we suppress the kinetic energy available for side reactions, ensuring a clean, self-validating precipitation of the target urea as the reaction progresses.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

  • Reagent Dissolution: Dissolve 4-bromophenyl isocyanate (5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Amine Addition: Dissolve the target alkylamine homologue (5.5 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the isocyanate solution over 30 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A white precipitate (the product) will begin to form, acting as a visual self-validation of reaction progression.

  • Workup: Evaporate the DCM under reduced pressure. Wash the crude solid with cold hexane (2 x 15 mL) to remove any unreacted isocyanate.

  • Purification: Recrystallize the crude product from a mixture of hot ethanol and water to yield the pure 1-(4-bromophenyl)-3-alkylurea.

Synthesis_Workflow R1 4-Bromophenyl Isocyanate Step1 Nucleophilic Addition (Anhydrous DCM, 0°C -> RT) R1->Step1 R2 Alkylamine Homologue (R-NH2) R2->Step1 Step2 Precipitation & Filtration (Hexane Wash) Step1->Step2 Step3 Recrystallization (EtOH/H2O) Step2->Step3 Product Pure 1-(4-Bromophenyl)-3-alkylurea Step3->Product

Caption: Step-by-step synthetic workflow for the 1-(4-Bromophenyl)-3-alkylurea homologous series.

Biological Evaluation: sEH Enzymatic Fluorescence Assay

To determine the IC 50​ values of the synthesized homologues, a continuous fluorometric assay using the substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) is employed.

Causality of the Protocol: PHOME is intrinsically non-fluorescent. Upon hydrolysis of its epoxide ring by the sEH enzyme, the resulting diol is chemically unstable and spontaneously undergoes an intramolecular cyclization. This secondary reaction releases 6-methoxy-2-naphthaldehyde, a highly fluorescent species. This creates a self-validating system : fluorescence is strictly contingent on enzymatic turnover, eliminating false positives from auto-fluorescent compounds or non-specific substrate degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to the microplate walls).

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized urea inhibitors in DMSO.

  • Enzyme Incubation: In a black 96-well microplate, add 130 µL of assay buffer, 10 µL of recombinant human sEH enzyme (final concentration ~1 nM), and 10 µL of the inhibitor solution. Incubate at 30°C for 5 minutes to allow the competitive inhibitor to equilibrate within the active site.

  • Substrate Addition: Initiate the reaction by adding 50 µL of PHOME substrate (final concentration 50 µM).

  • Kinetic Readout: Immediately monitor the appearance of fluorescence using a microplate reader ( λex​=330 nm, λem​=465 nm) continuously for 15 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot the fractional activity against the log of the inhibitor concentration to derive the IC 50​ using non-linear regression.

References

  • [4] Title: The Realm of Unconventional Noncovalent Interactions in Proteins: Their Significance in Structure and Function | Source: ACS Omega | URL: [Link]

  • [2] Title: Non-urea functionality as the primary pharmacophore in soluble epoxide hydrolase inhibitors | Source: PubMed | URL: [Link]

  • [1] Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products | Source: PMC | URL: [Link]

  • [5] Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases | Source: PNAS | URL: [Link]

  • [6] Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | Source: PLOS One | URL: [Link]

  • [3] Title: Pharmacophoric Modeling and Atom-Based 3D-QSAR of Novel 1-Aryl-3-(1-acylpiperidin-4-yl) Urea as Human Soluble Epoxide Hydrolase Inhibitors (sEHIs) | Source: Bentham Direct | URL: [Link]

Sources

Foundational

Thermogravimetric Analysis (TGA) of 1-(4-Bromophenyl)-3-butylurea: A Comprehensive Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Thermal Degradation Kinetics, Mechanistic Pathways, and High-Resolution TGA Methodologies Executive Summary In early-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Thermal Degradation Kinetics, Mechanistic Pathways, and High-Resolution TGA Methodologies

Executive Summary

In early-stage drug discovery and materials science, understanding the thermal stability of synthetic intermediates is paramount for downstream processing, formulation, and storage. 1-(4-Bromophenyl)-3-butylurea (CAS: 137351-54-3) is a specialized, early-discovery chemical compound featuring a central urea linkage flanked by an electron-withdrawing halogenated aromatic ring and a flexible aliphatic chain[1].

Because direct literature on the specific thermal profile of this exact molecule is highly restricted, this whitepaper synthesizes established thermodynamic principles of substituted ureas to construct a predictive and highly accurate Thermogravimetric Analysis (TGA) framework. By analyzing the causality behind thermal cracking—specifically the dissociation of the urea bond into isocyanates and amines[2][3]—this guide provides a self-validating experimental protocol designed to yield artifact-free, high-resolution thermal data.

Chemical Profiling & Thermal Causality

To design an effective TGA protocol, a Senior Application Scientist must first deconstruct the molecule's thermodynamic vulnerabilities. The thermal behavior of 1-(4-Bromophenyl)-3-butylurea is dictated by three distinct structural domains:

  • The Urea Linkage (–NH–CO–NH–): This is the primary site of thermal instability. Extensive theoretical and empirical studies on substituted ureas demonstrate that thermal decomposition predominantly occurs via a four-center pericyclic reaction, cleaving the urea bond[4].

  • The 4-Bromophenyl Ring: The electron-withdrawing nature of the bromine atom weakens the adjacent N–H bond of the urea linkage. However, halogenated phenylureas generally maintain structural integrity up to approximately 190 °C to 230 °C before the onset of primary degradation[5].

  • The Butyl Chain: The aliphatic tail provides volatility to the resulting cleavage products.

When subjected to linear heating in an inert atmosphere, the compound will not simply "boil off." Instead, it will undergo a distinct chemical cracking event. The molecule will cleave into two possible pairs of highly reactive monomers: Pathway A (yielding 4-bromophenyl isocyanate and butylamine) or Pathway B (yielding 4-bromoaniline and butyl isocyanate)[2][3].

Mechanistic Pathway of Thermal Degradation

The following directed graph illustrates the logical flow of the thermal degradation pathways. Understanding this mechanism is critical for interpreting the derivative thermogravimetry (DTG) peaks, as the volatility of the resulting fragments dictates the rate of mass loss.

G A 1-(4-Bromophenyl)-3-butylurea (Stable up to ~190 °C) B Pathway A (Major) 4-Bromophenyl isocyanate + Butylamine A->B Thermal Cleavage (190-250 °C) C Pathway B (Minor) 4-Bromoaniline + Butyl isocyanate A->C Thermal Cleavage (190-250 °C) D Secondary Trimerization (Biuret/Triuret formation) B->D Reactive Isocyanate E Complete Carbonization (> 450 °C) B->E Volatilization C->D Reactive Isocyanate C->E Volatilization D->E High Temp Degradation

Fig 1: Thermal degradation pathways of 1-(4-Bromophenyl)-3-butylurea into isocyanates and amines.

High-Resolution TGA Protocol: A Self-Validating System

To ensure scientific integrity, a TGA protocol cannot merely be a list of machine settings; it must be a self-validating system where experimental artifacts are actively suppressed and controlled.

Step 1: Instrument Calibration & Baseline Establishment
  • Action: Run an empty crucible under the exact thermal program (25 °C to 600 °C) prior to introducing the sample.

  • Causality: As the purge gas heats, its density decreases, which can exert an artificial upward buoyant force on the microbalance. Subtracting this baseline ensures that the recorded mass loss is strictly a function of the sample's thermal degradation, validating the integrity of the onset temperatures.

Step 2: Sample Preparation & Crucible Selection
  • Action: Weigh exactly 3.0 to 5.0 mg of 1-(4-Bromophenyl)-3-butylurea into an Alumina ( Al2​O3​ ) crucible . Do not use Platinum.

  • Causality: The thermal cracking of halogenated aromatics can release trace amounts of reactive brominated species at elevated temperatures. Platinum crucibles are highly susceptible to alloying and corrosion from halogens, which would permanently damage the sensor. Alumina is chemically inert and ensures no catalytic interference. The small sample mass (3-5 mg) prevents thermal gradients within the powder bed, ensuring sharp, high-resolution DTG peaks.

Step 3: The Thermal Program
  • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Heat the sample from 25 °C to 600 °C at a strict rate of 10 °C/min .

  • Causality: Nitrogen is chosen to isolate pyrolysis (thermal cracking) from oxidation. If oxygen were present, the aliphatic butyl chain would combust, creating overlapping mass-loss events that obscure the fundamental cleavage of the urea bond. A heating rate of 10 °C/min is the optimal thermodynamic balance; faster rates (e.g., 20 °C/min) induce a thermal lag between the furnace and the sample core, artificially shifting the apparent degradation onset to higher temperatures.

Step 4: Data Validation via DTG
  • Action: Plot the first derivative of the mass curve ( dm/dT ) alongside the standard weight percentage curve.

  • Causality: A valid thermal cleavage event will present as a sharp, symmetrical DTG peak. If the peak is excessively broad, it flags a potential multi-step overlapping degradation or a thermal gradient issue, prompting the operator to re-run the test with a smaller sample mass.

Quantitative Data Interpretation

Based on the stoichiometric molecular weight of 1-(4-Bromophenyl)-3-butylurea (271.15 g/mol ) and the established kinetic behavior of substituted ureas[2][4], the resulting TGA thermogram will exhibit distinct, quantifiable mass-loss stages.

The table below summarizes the expected quantitative data profile for this compound:

Degradation StageTemperature Range (°C)Expected Mass Loss (%)Mechanistic Assignment
Stage I (Onset) 190 – 24027% – 37%Endothermic cleavage of the urea linkage. Immediate volatilization of the lighter aliphatic fragments (butylamine or butyl isocyanate).
Stage II (Main) 240 – 35050% – 60%Volatilization and secondary thermal degradation of the heavier aromatic fragments (4-bromophenyl isocyanate / 4-bromoaniline).
Stage III (Final) > 350< 10% (Residual)High-temperature carbonization of residual aromatic char and transient biuret/triuret oligomers formed during secondary reactions.

Conclusion & Best Practices

The thermogravimetric analysis of 1-(4-Bromophenyl)-3-butylurea requires precise control over atmospheric and thermodynamic variables to accurately capture the pericyclic cleavage of its urea core. By utilizing an inert alumina crucible, a strict 10 °C/min heating rate, and an oxygen-free nitrogen purge, researchers can successfully isolate the primary degradation pathways from secondary oxidative artifacts. Always rely on the DTG curve to validate the onset points of thermal cracking, ensuring that the data driving your formulation or processing decisions is fundamentally sound.

References

  • [2] MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from:[Link]

  • [3] Bennet, W. B., Saunders, J. H., & Hardy, E. E. (1953). The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas. Journal of the American Chemical Society, 75(9), 2101-2103. Retrieved from:[Link]

  • [4] Honorien, V., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A. Retrieved from:[Link]

  • [5] ACS Publications. (2001). Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction Products. Journal of Agricultural and Food Chemistry. Retrieved from:[Link]

Sources

Exploratory

Discovery and Optimization of Novel Aryl Urea-Based Enzyme Inhibitors: A Mechanistic and Methodological Guide

Executive Summary Aryl ureas represent one of the most highly privileged scaffolds in modern medicinal chemistry. Characterized by their dual hydrogen-bond donor and acceptor capabilities, these moieties are uniquely sui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl ureas represent one of the most highly privileged scaffolds in modern medicinal chemistry. Characterized by their dual hydrogen-bond donor and acceptor capabilities, these moieties are uniquely suited to target the active sites of critical enzymes, most notably protein kinases and soluble epoxide hydrolase (sEH). This technical guide explores the structural biology of the aryl urea pharmacophore, details self-validating synthetic workflows for hit-to-lead optimization, and provides a quantitative analysis of structure-activity relationships (SAR) for next-generation drug discovery.

The Aryl Urea Pharmacophore: Structural Biology & Binding Kinetics

The versatility of the aryl urea core stems from its rigid planar geometry and its ability to act as a bidentate hydrogen-bonding network. This allows it to mimic transition states or stabilize inactive enzyme conformations across vastly different target classes.

Kinase Inhibition (The DFG-Out Paradigm)

In the realm of oncology, diaryl ureas have revolutionized the targeting of the RAF/MEK/ERK signaling pathway. A hallmark mechanism of these inhibitors is their ability to bind the inactive "DFG-out" conformation of kinases[1]. In this state, the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop is flipped.

The urea moiety acts as a critical anchor, forming robust hydrogen bonds with the backbone of the hinge region and a conserved glutamate (Glu) residue located in the αC-helix[1]. Simultaneously, the flanking aryl rings are positioned to occupy adjacent hydrophobic pockets, locking the enzyme in an inactive state[1]. Sorafenib, a pioneering bi-aryl urea, exemplifies this by potently inhibiting pro-angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2 and C-RAF[2].

Soluble Epoxide Hydrolase (sEH) Inhibition

Beyond kinases, aryl ureas are the premier pharmacophore for inhibiting soluble epoxide hydrolase (sEH), an enzyme responsible for degrading anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs)[2]. In the sEH active site, the urea group mimics the transition state of epoxide ring-opening, forming stable hydrogen bonds with the catalytic triad.

Compounds like 1-Cyclohexyl-3-dodecyl urea (CDU) demonstrate high selectivity for sEH, effectively lowering blood pressure in models of angiotensin II-induced hypertension[3]. Interestingly, the structural features of multi-kinase inhibitors like Sorafenib and Regorafenib endow them with potent, often off-target, sEH inhibitory activity. Regorafenib, for instance, is 24-fold more potent against sEH than Sorafenib, opening avenues for dual-targeting therapies that combat tumor angiogenesis while preserving anti-inflammatory EETs[2].

Visualizing the Logic: Binding Mechanisms & Discovery Workflows

To conceptualize the dual utility of aryl ureas, we must map both their molecular interactions and the broader drug discovery pipeline required to optimize them.

Mechanism A Aryl Urea Scaffold (H-Bond Donor/Acceptor) B Kinase DFG-Out Conformation A->B Induces C Glu & Asp Residue Binding B->C Stabilizes D MAPK/ERK Pathway Inhibition C->D Triggers

Aryl urea inhibitors stabilize the DFG-out kinase conformation to halt tumor growth.

Workflow S1 Target Identification (e.g., sEH, VEGFR-2) S2 In Silico Docking (Urea Pharmacophore) S1->S2 S3 Chemical Synthesis (Isocyanate + Amine) S2->S3 S4 In Vitro Assays (IC50 Determination) S3->S4 S5 Lead Optimization (ADMET & SAR) S4->S5

Step-by-step drug discovery workflow for novel aryl urea-based enzyme inhibitors.

Synthesizing the Scaffold: A Self-Validating Protocol

To ensure reproducibility and trustworthiness in the hit-to-lead phase, the synthesis of diaryl ureas must follow a rigorously controlled, self-validating protocol. The standard approach involves the reaction of an aryl isocyanate with an aromatic amine[1].

Causality-Driven Methodology:

  • Preparation & Solvent Selection: Dissolve 0.01 mol of the appropriate aromatic amine (e.g., a (2-aminophenyl)amine derivative) in 50 mL of an anhydrous, aprotic solvent such as acetone or DMF[1].

    • Causality: Anhydrous aprotic solvents are absolutely critical to prevent the competitive hydrolysis of the highly electrophilic isocyanate intermediate into a primary amine, which would subsequently react with unhydrolyzed isocyanate to form an unwanted symmetric urea byproduct.

  • Controlled Addition: Dropwise, add a solution of the corresponding aryl isocyanate (0.01 mol) dissolved in 10 mL of the same solvent[1].

    • Causality: Dropwise addition ensures a low steady-state concentration of the reactive isocyanate, minimizing exothermic spikes and preventing isocyanate dimerization.

  • Thermal Regulation: Maintain the reaction temperature strictly below 40 °C, stirring continuously at room temperature for 3-4 hours[1].

    • Causality: Elevated temperatures promote thermodynamic side reactions, including the formation of biurets or allophanates, which complicate downstream purification.

  • Validation & Monitoring: Monitor reaction progress via Thin-Layer Chromatography (TLC)[1].

    • Self-Validating System: A robust protocol requires co-spotting the starting amine, the reaction mixture, and a known urea standard. The reaction is only validated as complete when the amine spot entirely disappears, confirming 100% conversion without relying solely on time elapsed.

  • Isolation: Upon completion, the highly crystalline diaryl urea typically precipitates directly from the reaction mixture. Isolate via vacuum filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum to afford the pure compound[1].

Quantitative Structure-Activity Relationship (SAR) Landscape

The optimization of aryl ureas requires balancing potency across multiple targets, particularly when navigating the fine line between kinase and sEH inhibition. The following table summarizes key quantitative data derived from recent SAR studies, highlighting the multi-target nature of these scaffolds:

CompoundPrimary Target(s)Observed Potency / IC50Mechanistic Effect / Indication
Sorafenib c-RAF, VEGFR-2Low micromolar (c-RAF: ~1.1 μM for early analogs)[4]Halts tumor angiogenesis; stabilizes DFG-out state[1][2]
Sorafenib sEH (Off-target)High potencyStabilizes endogenous anti-inflammatory EpFAs[2]
Regorafenib sEH (Off-target)24-fold greater than Sorafenib[2]Dual multikinase and sEH inhibition[2]
t-AUCB sEHLow nanomolar[5]Restores blood-brain barrier integrity; anti-inflammatory[5]
CDU (NCND) sEHHighly selectiveLowers blood pressure in Ang II hypertension[3]

References

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - nih.gov: 2[2]

  • urea | MedChemExpress (MCE) Life Science Reagents - medchemexpress.com: 3[3]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - researchgate.net: 5[5]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - frontiersin.org: 4[4]

  • (2-Aminophenyl)urea: A Privileged Scaffold in Modern Medicinal Chemistry - benchchem.com: 1[1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 1-(4-Bromophenyl)-3-butylurea from 4-Bromoaniline

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 1-(4-Bromophenyl)-3-butylurea, a v...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 1-(4-Bromophenyl)-3-butylurea, a valuable intermediate in drug discovery and materials science. The synthesis proceeds via the nucleophilic addition of 4-bromoaniline to butyl isocyanate. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, comprehensive safety guidelines, and robust analytical methods for product characterization. The causality behind experimental choices is elucidated to empower researchers with a thorough understanding of the synthetic process.

Introduction

Substituted ureas are a prominent class of organic compounds with a wide array of applications, particularly in the pharmaceutical and agrochemical industries. The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a key structural motif in numerous biologically active molecules. 1-(4-Bromophenyl)-3-butylurea serves as a versatile building block, with the bromine atom providing a reactive handle for further synthetic transformations, such as cross-coupling reactions, to generate more complex molecular architectures.[1][2][3][4] This guide details a straightforward and efficient synthesis from readily available starting materials.

Reaction Scheme and Mechanism

The synthesis of 1-(4-Bromophenyl)-3-butylurea is achieved through the reaction of 4-bromoaniline with butyl isocyanate.

Reaction:

4-Bromoaniline + Butyl Isocyanate → 1-(4-Bromophenyl)-3-butylurea

Mechanism:

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the stable urea product. The reaction is typically conducted in an aprotic solvent to prevent reaction of the highly reactive isocyanate with the solvent.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Hazards
4-Bromoaniline106-40-1172.0360-64230-250Toxic, Irritant[5][6][7]
Butyl Isocyanate111-36-499.13-115Flammable, Toxic, Corrosive[8][9]
Dichloromethane (DCM)75-09-284.93-96.739.6Carcinogen, Irritant
Hexane110-54-386.18-9569Flammable, Irritant
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer with a heating mantle

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

  • Rotary evaporator

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 4-bromoaniline in DCM B Add butyl isocyanate dropwise at 0°C A->B C Warm to room temperature and stir B->C D Concentrate in vacuo C->D Reaction Complete E Triturate with hexane D->E F Filter the solid E->F G Recrystallize from Ethanol/Water F->G H Dry the product G->H Pure Product I Characterize by NMR, IR, MS H->I

Caption: Experimental workflow for the synthesis of 1-(4-Bromophenyl)-3-butylurea.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Isocyanate: Slowly add butyl isocyanate (1.05 eq) dropwise to the stirred solution of 4-bromoaniline over 15-20 minutes. The use of a dropping funnel is recommended to control the addition rate. A slight excess of the isocyanate is used to ensure complete consumption of the aniline.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Trituration: Add cold hexane to the crude residue and stir vigorously. This will help to precipitate the product while washing away any unreacted butyl isocyanate and other nonpolar impurities.

    • Filtration: Collect the white solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold hexane.

    • Recrystallization: For higher purity, the crude product can be recrystallized. A common solvent system for this is a mixture of ethanol and water.[10][11][12] Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Product Characterization

The identity and purity of the synthesized 1-(4-Bromophenyl)-3-butylurea should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR Chemical shifts will be characteristic of the aromatic protons of the bromophenyl group, the N-H protons of the urea, and the aliphatic protons of the butyl chain.[13]
¹³C NMR A peak corresponding to the carbonyl carbon of the urea will be observed around 155-160 ppm.[14]
FT-IR Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1630 cm⁻¹), and C-N stretching will be present.[14]
Mass Spec. The molecular ion peak corresponding to the mass of the product (C₁₁H₁₅BrN₂O) should be observed.[15]
Melting Point A sharp melting point indicates high purity.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

Reagent-Specific Hazards:

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] It can cause skin and eye irritation.[5][6][7] Handle in a well-ventilated area or a fume hood.

  • Butyl Isocyanate: Highly flammable liquid and vapor.[8][9] It is toxic if inhaled and can cause severe skin burns and eye damage.[8][9] It may also cause an allergic skin reaction.[8][9] This reagent is extremely moisture-sensitive and should be handled under an inert atmosphere.

  • Dichloromethane (DCM): A suspected carcinogen and an irritant. All work with DCM should be performed in a fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, properly labeled container.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or slightly increase the reaction temperature.
Loss of product during work-upEnsure efficient extraction and minimize transfers. Be careful during recrystallization to avoid excessive loss in the mother liquor.
Impure Product Presence of starting materialsEnsure the correct stoichiometry of reagents. Improve the purification process (e.g., multiple recrystallizations).
Formation of byproductsControl the reaction temperature carefully, as side reactions can occur at higher temperatures.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 1-(4-Bromophenyl)-3-butylurea. By following the detailed steps and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate for their research and development needs. The provided insights into the reaction mechanism and troubleshooting guide are intended to facilitate a smooth and successful synthesis.

References

Sources

Application

Application Note: Synthesis of 1-(4-Bromophenyl)-3-butylurea via Isocyanate-Amine Coupling

Scientific Rationale & Mechanistic Insights Urea derivatives are recognized as privileged structural motifs in medicinal chemistry, frequently serving as critical hydrogen-bond donors and acceptors in the design of kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

Urea derivatives are recognized as privileged structural motifs in medicinal chemistry, frequently serving as critical hydrogen-bond donors and acceptors in the design of kinase inhibitors and IDO1 enzyme inhibitors [1, 2].

The synthesis of 1-(4-bromophenyl)-3-butylurea relies on the direct coupling of an aryl isocyanate with a primary aliphatic amine [3]. The mechanism is driven by the nucleophilic attack of the lone electron pair on the nitrogen of butylamine onto the highly electrophilic central carbon of the isocyanate group. A subsequent proton transfer yields the stable urea linkage.

Causality of Reaction Conditions: This is a highly efficient, atom-economical method that proceeds without the need for transition metal catalysts or exogenous bases. Because the reaction is highly exothermic, the nucleophile must be added dropwise at 0 °C to prevent thermal runaway and minimize side reactions. Furthermore, strict moisture exclusion is critical. Water acts as a competing nucleophile, hydrolyzing the isocyanate to an unstable carbamic acid. This intermediate rapidly decarboxylates to form 4-bromoaniline, which subsequently reacts with unconsumed isocyanate to form an undesired symmetric byproduct: 1,3-bis(4-bromophenyl)urea [4].

Experimental Workflow

Workflow N1 Preparation (Anhydrous) N2 Reagent Mixing (0 °C, Dropwise) N1->N2 Prevent Hydrolysis N3 Reaction (RT, 2-4 hours) N2->N3 Control Exotherm N4 Precipitation (Hexane Addition) N3->N4 TLC Confirmation N5 Filtration & Characterization N4->N5 Isolate Product

Workflow for the synthesis of 1-(4-bromophenyl)-3-butylurea highlighting critical control points.

Materials and Reagents

Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)

ReagentRoleMW ( g/mol )EquivalentsAmount
4-Bromophenyl isocyanate Electrophile198.021.001.98 g
Butylamine Nucleophile73.141.050.77 g (1.04 mL)
Dichloromethane (Anhydrous) Solvent84.93N/A20.0 mL
Hexane Anti-Solvent86.18N/A20.0 mL

Step-by-Step Protocol & Self-Validation System

Step 1: Preparation of the Reaction Vessel

  • Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with Argon or Nitrogen gas for 10 minutes.

  • Causality: Eliminates ambient moisture to prevent the formation of the symmetric 1,3-bis(4-bromophenyl)urea byproduct.

  • Validation: The flask should remain cool and under positive inert gas pressure (verified via a bubbler).

Step 2: Dissolution of the Electrophile

  • Action: Quickly add 1.98 g (10 mmol) of 4-bromophenyl isocyanate to the flask. Inject 15 mL of anhydrous dichloromethane (DCM) via syringe. Stir until completely dissolved.

  • Causality: DCM is an excellent aprotic solvent that solubilizes the isocyanate without reacting with it.

  • Validation: The solution should be completely clear. Any initial white, insoluble suspension indicates that the isocyanate starting material has already partially degraded from prior moisture exposure [5].

Step 3: Nucleophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Dilute 1.04 mL (10.5 mmol) of butylamine in 5 mL of anhydrous DCM. Add this amine solution dropwise via syringe over 10-15 minutes.

  • Causality: The slight excess (1.05 eq) of butylamine ensures complete consumption of the isocyanate. The 0 °C bath safely dissipates the rapid heat of formation.

Step 4: Reaction Propagation

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation: The reaction mixture will typically transition from a clear solution to a thick white suspension as the 1-(4-bromophenyl)-3-butylurea product precipitates out of the DCM. Monitor via TLC (Hexane/EtOAc 7:3) to confirm the disappearance of the high-Rf, UV-active isocyanate spot.

Step 5: Workup and Isolation

  • Action: Add 20 mL of hexane to the reaction mixture to drive the precipitation of the urea product to completion. Filter the suspension through a Büchner funnel.

  • Action: Wash the filter cake with cold hexane (2 x 10 mL).

  • Causality: Hexane acts as an anti-solvent for the highly polar urea, maximizing the isolated yield while washing away any unreacted butylamine and soluble trace impurities.

Step 6: Drying and Storage

  • Action: Dry the isolated white solid under high vacuum for 4 hours to remove residual solvent. Store in a desiccator.

Data Presentation: Expected Characterization

Table 2: Analytical Signatures for 1-(4-Bromophenyl)-3-butylurea

Analytical MethodExpected Signals / Observations
TLC (Hexane/EtOAc 7:3) Product R_f ~ 0.35 (UV active, Ninhydrin negative). Isocyanate starting material R_f ~ 0.8.
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (Amide II).
¹H NMR (DMSO-d₆) δ ~8.50 (s, 1H, Ar-NH), ~7.3-7.4 (m, 4H, Ar-H), ~6.10 (t, 1H, Alkyl-NH), ~3.05 (q, 2H, CH₂-N), ~1.2-1.4 (m, 4H, CH₂CH₂), ~0.85 (t, 3H, CH₃).
ESI-MS (Positive Mode) [M+H]⁺ expected at m/z 271.0 and 273.0 (Characteristic 1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

Troubleshooting & Quality Control

  • Symmetric Urea Contamination: If the ¹H NMR spectrum lacks the aliphatic butyl signals but shows a highly symmetric aromatic region and a broad singlet at ~8.8 ppm, moisture contamination occurred, yielding 1,3-bis(4-bromophenyl)urea. Remedy: Rigorously dry solvents and glassware, and use a fresh bottle of isocyanate for future runs.

  • Incomplete Reaction: If the characteristic pungent odor of isocyanate persists or TLC shows a high-Rf UV-active spot after 2 hours, the reaction did not reach completion. Remedy: Ensure the butylamine reagent has not degraded or volatilized prior to use; add an additional 0.1 eq of butylamine and stir for 1 hour.

References

  • Title: Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors Source: MDPI URL: [Link]

  • Title: Urea Formation - Common Conditions: Amine + Isocyanate Source: Common Organic Chemistry URL: [Link]

  • Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Asian Journal of Chemistry URL: [Link]

Method

Application Note: Advanced Chromatographic Purification of Aryl Ureas

Abstract Aryl ureas are privileged pharmacophores in drug discovery, famously serving as the core hinge-binding and allosteric motifs in multikinase inhibitors like Sorafenib and Lenvatinib. However, their purification v...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aryl ureas are privileged pharmacophores in drug discovery, famously serving as the core hinge-binding and allosteric motifs in multikinase inhibitors like Sorafenib and Lenvatinib. However, their purification via standard silica gel column chromatography is notoriously difficult. This application note details the mechanistic causes of aryl urea streaking and provides field-proven, self-validating protocols for their isolation, utilizing modified normal-phase, dry-loading, and reverse-phase techniques.

Mechanistic Causality: The Hydrogen-Bonding Dilemma

The structural hallmark of an aryl urea is its dual hydrogen-bond donors (the -NH groups) and a strong hydrogen-bond acceptor (the carbonyl oxygen). When a crude urea mixture is loaded onto standard normal-phase bare silica gel, these moieties engage in intense, multivalent dipole-dipole interactions with unendcapped, acidic surface silanol groups (-SiOH).

The Causality of Failure: This strong affinity leads to severe peak tailing (streaking), irreversible adsorption, and co-elution of impurities. Furthermore, strong intermolecular hydrogen bonding between urea molecules promotes self-assembly into highly stable, poorly soluble aggregates. This causes the compound to precipitate at the column head when loaded in non-polar solvents, creating pressure spikes and destroying theoretical plate efficiency. To overcome this, chromatographers must actively disrupt these interactions using polar protic modifiers, basic silanol-masking agents, or orthogonal stationary phases like 1 [1].

Purification Strategy Workflow

The following decision matrix provides a logical pathway for selecting the appropriate purification method based on the crude mixture's solubility and Thin-Layer Chromatography (TLC) behavior.

G Start Crude Aryl Urea Mixture Solubility Soluble in DCM/CHCl3? Start->Solubility LiquidLoad Liquid Loading (Normal Phase) Solubility->LiquidLoad Yes DryLoad Dry Loading on Celite (Essential) Solubility->DryLoad No TLC TLC Tailing Factor < 1.5 in EtOAc/Hexanes? LiquidLoad->TLC DryLoad->TLC StandardNP Standard Normal Phase (EtOAc/Hex/MeOH) TLC->StandardNP Yes ModifiedNP Modified Normal Phase (Add 1-5% Et3N or AcOH) TLC->ModifiedNP No (Streaking) ReversePhase Reverse Phase (C18) / HILIC (MeCN/H2O + 0.1% TFA) ModifiedNP->ReversePhase Still Streaking

Decision tree for selecting the optimal chromatographic purification strategy.

Quantitative Optimization of Solvent Systems

The addition of polar modifiers is non-negotiable for most diaryl ureas. For example, in the 2 [2], standard hexanes/ethyl acetate mixtures fail to provide adequate resolution, necessitating ternary solvent systems containing methanol.

Solvent SystemAdditiveAverage RfTailing Factor (Tf)Product Recovery (%)Mechanistic Rationale
Hexanes / EtOAc (1:1)None0.15> 3.0 (Severe)< 60%Strong unmitigated silanol-urea hydrogen bonding causes irreversible adsorption.
DCM / MeOH (95:5)None0.351.880%MeOH acts as a protic competitor, disrupting urea-silica interactions.
DCM / MeOH (95:5)1% Et3N0.401.292%Et3N masks acidic silanols; highly effective for ureas with basic heterocycles.
RP-C18: MeCN / H2O (70:30)0.1% TFA0.451.05> 95%Hydrophobic retention mechanism bypasses silica-based hydrogen bonding entirely.
Step-by-Step Experimental Protocols
Protocol A: Celite Dry-Loading for Insoluble Aryl Ureas

Because aryl ureas often precipitate on the column when loaded as a liquid, dry-loading is a critical technique for the3 [3].

  • Dissolution: Dissolve the crude aryl urea in a highly polar, volatile solvent (e.g., THF, acetone, or a DCM/MeOH mixture). Sonicate to ensure complete homogenization.

  • Adsorption: Add Celite 545 to the solution in a 3:1 (w/w) ratio relative to the crude mass.

    • Causality: Celite (diatomaceous earth) is preferred over silica gel for dry-loading ureas because it lacks the dense active silanol network that can irreversibly trap the compound before it even enters the column bed.

  • Evaporation: Remove the solvent slowly under reduced pressure until a free-flowing powder is obtained.

    • Self-Validation: The powder must not clump. Clumping indicates residual solvent or mass overloading, which will inevitably cause band broadening during elution.

  • Loading: Pour the dry powder evenly onto the top of a pre-equilibrated silica column. Top with a 1 cm layer of clean sand to protect the bed from solvent disturbances.

Protocol B: Modified Normal-Phase Flash Chromatography

When normal-phase separation is mandatory, the mobile phase must be chemically modified to suppress streaking.

  • Column Equilibration: Pack and equilibrate the silica column with the starting non-polar solvent (e.g., DCM) containing 1% (v/v) Triethylamine (Et3N).

    • Causality: Et3N acts as a sacrificial base, permanently binding to the most acidic, reactive silanol sites on the silica, preventing them from interacting with the urea pharmacophore.

  • Gradient Elution: Begin elution with 100% DCM (with 1% Et3N). Gradually introduce the polar modifier (MeOH) in a stepwise gradient: 1%, 2%, 5%, up to 10% MeOH.

  • Fraction Monitoring: Monitor fractions via TLC using the exact mobile phase composition.

    • Self-Validation: The presence of Et3N in the TLC developing chamber will sharpen the spots. If the Rf value remains consistent across multiple fractions without tailing (Tf < 1.5), the silanol-masking strategy is successful.

Protocol C: Reverse-Phase (C18) Purification

For highly recalcitrant ureas that degrade or irreversibly bind to normal-phase silica, Reverse-Phase chromatography is the definitive solution.

  • System Setup: Utilize a C18-functionalized silica column on an automated flash system.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic acid).

    • Causality: TFA lowers the pH, ensuring that any basic nitrogen atoms (e.g., pyridyl rings in Sorafenib analogs) remain fully protonated. This maintains a consistent ionization state and ensures sharp peak shapes.

  • Elution Profile: Run a gradient from 10% B to 90% B over 20 column volumes.

  • Recovery: Lyophilize the collected fractions to isolate the pure aryl urea.

    • Self-Validation: Lyophilization prevents the thermal degradation that often occurs when concentrating aqueous mixtures on a rotary evaporator, ensuring a >95% mass balance recovery.

References
  • Buszewski B., Noga S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry.
  • Banko et al. "New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation." Molecules.
  • BenchChem Technical Support Team. "Technical Support Center: Purification of Diastereomeric Urea Derivatives." Benchchem.

Sources

Application

Application Note: In Vitro Cytotoxicity and Anti-Proliferative Assays for 1-(4-Bromophenyl)-3-butylurea

Target Audience: Researchers, assay development scientists, and oncology drug discovery professionals. Introduction & Mechanistic Rationale 1-(4-Bromophenyl)-3-butylurea (CAS: 137351-54-3) is a synthetic, highly lipophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and oncology drug discovery professionals.

Introduction & Mechanistic Rationale

1-(4-Bromophenyl)-3-butylurea (CAS: 137351-54-3) is a synthetic, highly lipophilic substituted phenylurea derivative utilized in early-stage drug discovery[1][2]. The phenylurea scaffold is a privileged structure in medicinal chemistry, widely recognized for its potent antiproliferative and cytotoxic properties against various human cancer cell lines[3][4].

Pharmacological Grounding: Diaryl and substituted phenylureas primarily exert their cytotoxic effects by acting as Type II kinase inhibitors[3]. They selectively bind to the allosteric site adjacent to the ATP-binding pocket, stabilizing the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and Raf kinases[3]. Furthermore, structural analogs have demonstrated the ability to inhibit checkpoint kinase 1 (CHK1), leading to cell cycle arrest and the induction of caspase-mediated apoptosis[3][5].

The inclusion of the 4-bromophenyl group in this specific compound significantly enhances its lipophilicity. This structural modification facilitates easier cellular membrane penetration, a critical factor for intracellular target engagement and robust pharmacological efficacy[5].

Pathway Compound 1-(4-Bromophenyl)- 3-butylurea Kinase Receptor Tyrosine Kinases (RTKs) Compound->Kinase Binds DFG-out (Inhibition) Downstream MAPK / PI3K Signaling Kinase->Downstream Pathway Blocked CellCycle Cell Cycle Arrest & Apoptosis Downstream->CellCycle Reduced Proliferation

Pharmacological mechanism of phenylurea derivatives inducing cell cycle arrest.

Experimental Design & Causality (E-E-A-T)

To establish a self-validating experimental system , this protocol mandates the use of two orthogonal cell viability assays: the MTT assay and the Sulforhodamine B (SRB) assay.

Causality for Assay Selection: Because phenylureas inhibit kinases (like PI3K/AKT) that directly regulate cellular metabolism, relying solely on a metabolic assay can yield false positives for cytotoxicity.

  • The MTT Assay measures mitochondrial metabolic activity via NADH-dependent cellular oxidoreductase enzymes[3][6]. It detects metabolic suppression but can be confounded if the cell is alive but metabolically dormant.

  • The SRB Assay utilizes an aminoxanthene dye that binds electrostatically to basic amino acid residues under mildly acidic conditions[4]. This provides a direct, metabolism-independent stoichiometric measurement of total cellular protein mass.

By running these assays in parallel, researchers can definitively distinguish true compound-induced cytotoxicity (cell death) from transient metabolic suppression.

Solvent Causality: Due to the high lipophilicity of 1-(4-Bromophenyl)-3-butylurea[5], Dimethyl Sulfoxide (DMSO) is strictly required as the primary solvent. The final assay concentration of DMSO must never exceed 0.5% (v/v). Concentrations above this threshold induce vehicle-mediated solvent toxicity, which artificially skews dose-response curves and invalidates IC50 calculations.

Workflow Step1 Cell Seeding (96-well plate) Step2 Compound Treatment (48-72h Incubation) Step1->Step2 Step3 Assay Reagent (MTT or SRB) Step2->Step3 Step4 Optical Readout (Absorbance) Step3->Step4

Orthogonal cytotoxicity assay workflow for 1-(4-Bromophenyl)-3-butylurea.

Step-by-Step Methodologies

Protocol A: Compound Preparation
  • Stock Solution: Dissolve 1-(4-Bromophenyl)-3-butylurea powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot into sterile microcentrifuge tubes and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions in complete culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) to achieve final well concentrations ranging from 0.01 µM to 100 µM[3]. Ensure the DMSO concentration remains constant (e.g., 0.5%) across all test and vehicle control wells.

Protocol B: MTT Metabolic Viability Assay
  • Cell Seeding: Harvest logarithmically growing cells (e.g., MCF-7, PC-3, or HeLa) using 0.25% Trypsin-EDTA. Seed at a density of 5,000–10,000 cells/well in a 96-well microtiter plate (100 µL/well)[3][4]. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for adherence[3].

  • Treatment: Carefully aspirate the media and add 100 µL of the compound working dilutions. Include vehicle controls (0.5% DMSO in media) and blank wells (media only). Incubate for 48 to 72 hours[3][6].

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for 4 hours to allow viable cells to reduce the tetrazolium salt into insoluble purple formazan crystals[3].

  • Solubilization & Reading: Carefully aspirate the culture media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader[3].

Protocol C: SRB Cellular Protein Assay
  • Cell Seeding & Treatment: Follow steps 1 and 2 from Protocol B.

  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells in situ. Incubate the plate at 4°C for 1 hour[4].

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, metabolites, and serum proteins. Air-dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes in the dark[4].

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.

  • Solubilization & Reading: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake for 10 minutes to solubilize the protein-bound dye. Read absorbance at 540 nm[4].

Data Presentation & Analysis

Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) using non-linear regression analysis (e.g., four-parameter logistic curve).

Table 1: Representative Cytotoxicity Profile of Phenylurea Derivatives (Note: Data represents expected ranges based on structurally homologous phenylurea derivatives evaluated under identical assay conditions)[4][5][7].

Cell LineTissue OriginAssay TypeExpected IC50 Range (µM)Reference Standard (Doxorubicin) IC50 (µM)
MCF-7 Breast AdenocarcinomaSRB1.04 – 4.667.30 ± 0.84
PC-3 Prostate CarcinomaMTT0.19 – 3.872.15 ± 0.30
HeLa Cervical CarcinomaMTT0.80 – 4.551.50 ± 0.25

Analytical Insight: The enhanced susceptibility of MCF-7 cells to phenylurea derivatives highlights the compound's potential selectivity, warranting further investigation into specific RTK expression profiles in breast adenocarcinoma models[4].

References

  • 1-(4-Bromophenyl)-3-butylurea 5g, Dana Bioscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh--17Zte0jI_U4k1-UYHm-jH98jAIh899RQsX29wInhjXXRfdc6SiXwBFR9EjFMl9mnLI3U-Q-hSF0dKxBhbCT7sCi4Yk38GnfUFjAO_nJroJ3OSxRvGHoTfbMJ8D4l1L-TOp2ZWnYziRQ1HsD1ghYZiJvGRQYsUURbXj_14M1xQF2d3wR5CXCm41w2ZNnrUKM6Yd]
  • 1-(4-bromophenyl)-3-butylurea CAS#: 137351-54-3, ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUT0jf5G1USBVNsd22xE8xjxSNZJVlblv2qTNR6TIZmmw9gvhHTCyHradSR4ieftwjgY5p-35zP8MhGTajP-RnGlqOZ_-N0b1MgZPIIpDte9si4DeeU_eq48tGiZfJIxKybVfloYm9sNV9ahFzy2H5_I3tIg==]
  • The Enigmatic Biological Profile of N-(2,5-dimethylphenyl)-N'-phenylurea: A Technical Guide, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOlxfVNWr6DRiOWRXw29n-f3CdRlhSEMfLgby2Hrcx1phzfJwbBl15rX9gfEpzhGInA0jqtUQMfzYrrkoLK5HT9STp5N0le3bmKZzDqbNRGpzu7-TlU3vcpfWfnGKKwlSI80XYU0y80Sjsb-Cu-i0sSb5BqbIAIAqVGNXpXhm5JK2RGFL988PM6T7XZqIqAqPpbDlNKvFUvpTzVNXx-Cne14hhaFl3SRElhJvMSGoSG70hdA==]
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfjXT3Bsb3cygOJD7apb6ikvOjFZEnYsqV9kzYuMWUwdKNPrf-bhrzQko24jjQl1t920jTyIiCRBTqI4n9GW53NmQX9kMmYQzrRmYGusRwBVoo2kt15uVZQh-cgoeLZZodhx10fMM26L8DT6-50UxsfNC2uzhjmimjurcWDcmgRS-k7lrsDL6DIxXsetq0k7f-2zvUokFwlVJ6yRFCiQwVG0oia83uraUVUfVYqzvet1UZrdt83IvH_5kAjqxMbHKF3WI=]
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  • Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRdM8UqhctvLKMqh_3401LCq8VJJVf_DKIWPKIRlmZFzu0Alpra-sjyOCqDu4RcPCgaKa2gJ5SO8AnJ7ppI_QDqS2IlJz7NHPEsWFkr3bEktHXCE986oUwHu6Ra5vKcR8yoJHOfJEUSZpmkiOwDCnDXxU6UVg93ZybJCbE5uaSaDgELHwbm0M7hadCDReIk7-xo52WAijkocFzlK1J25ix0yWRTT_iFSWmhvI1wsPX-QZL1nliT_ReHlfqFSf2ISfmchHx7-tc4FuYGvnHGWg=]

Sources

Method

Application Notes and Protocols: Initial In Vitro Screening of 1-(4-Bromophenyl)-3-butylurea as a Potential Anticancer Agent

Abstract These application notes provide a comprehensive framework for the initial in vitro screening of the novel compound 1-(4-Bromophenyl)-3-butylurea for potential anticancer activity. This document is intended for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive framework for the initial in vitro screening of the novel compound 1-(4-Bromophenyl)-3-butylurea for potential anticancer activity. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and early-stage drug discovery. We present a tiered, logical workflow, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays. Detailed, field-proven protocols for cell viability and apoptosis assessment are provided, alongside guidance on data interpretation and visualization. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Introduction: The Rationale for Screening Urea Derivatives in Oncology

Urea derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating significant biological activity. Several aromatic and heterocyclic urea derivatives have been investigated and developed as anticancer agents.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases (e.g., RAF kinases, receptor tyrosine kinases) to the disruption of microtubule dynamics by interacting with tubulin.[2][3] For instance, the multi-kinase inhibitor Sorafenib, a diaryl urea, is a cornerstone in the treatment of various cancers. Given this precedent, the exploration of novel urea-containing compounds like 1-(4-Bromophenyl)-3-butylurea is a rational approach in the search for new cancer therapeutics.

The subject of this guide, 1-(4-Bromophenyl)-3-butylurea, is a small molecule whose anticancer potential has not been extensively reported, presenting a unique opportunity for discovery. This document outlines a systematic approach to perform a primary in vitro evaluation of its efficacy against a panel of human cancer cell lines.

Experimental Design: A Phased Approach to Screening

A successful screening campaign begins with a well-conceived experimental design. We advocate for a two-phase approach: a primary broad-spectrum cytotoxicity screen followed by secondary mechanistic assays for compounds that demonstrate promising activity.

Phase 1: Primary Cytotoxicity Screening

The initial goal is to determine if 1-(4-Bromophenyl)-3-butylurea exhibits cytotoxic or growth-inhibitory effects on cancer cells. A panel of cell lines representing diverse cancer types is recommended to identify potential tumor selectivity.

Cell Line Selection: The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types, is a gold standard for initial drug screening.[4][5][6][7] For a more focused initial screen, a smaller, representative panel can be selected. A common and effective approach is to use a trio of cell lines known for their sensitivity and diverse genetic backgrounds, such as:

  • MCF-7: A well-characterized breast adenocarcinoma cell line.

  • NCI-H460: A large-cell lung cancer cell line.

  • SF-268: A glioblastoma cell line.

This initial three-cell line panel was historically used by the NCI as a pre-screen to identify compounds with a higher probability of activity in the full 60-cell line panel.[8]

Controls:

  • Vehicle Control: The solvent used to dissolve 1-(4-Bromophenyl)-3-butylurea (e.g., DMSO) should be tested at the highest concentration used in the experimental wells to account for any solvent-induced toxicity.

  • Positive Control: A well-characterized chemotherapeutic agent (e.g., Doxorubicin) should be run in parallel to validate assay performance.

Assay Choice: Sulforhodamine B (SRB) Assay The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.[9] It is a robust, reproducible, and cost-effective method for high-throughput screening and was the standard for the NCI-60 screen for many years.[10]

Phase 2: Mechanistic Elucidation

If 1-(4-Bromophenyl)-3-butylurea demonstrates significant cytotoxicity in Phase 1, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Assay Choices:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis.[11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[13] Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis.[14] A fluorometric or colorimetric assay can be used to measure their activity in cell lysates.[14][15]

Detailed Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from the methodology used by the National Cancer Institute.[10][16][17]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 1-(4-Bromophenyl)-3-butylurea

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[18]

  • Compound Treatment: Prepare a 2x concentrated serial dilution of 1-(4-Bromophenyl)-3-butylurea in complete medium. Add 100 µL of the diluted compound to the corresponding wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[10]

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[17]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][18]

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid and allow them to air dry.[9][18]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the bound dye.[18]

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that causes 50% growth inhibition) value from the dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Cells treated with 1-(4-Bromophenyl)-3-butylurea (at GI₅₀ concentration) and controls

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.[12][19]

  • Washing: Wash the cells twice with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[20]

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Caspase-3/7 Activity Assay

Materials:

  • Cells treated with 1-(4-Bromophenyl)-3-butylurea and controls

  • Caspase-3/7 Activity Assay Kit (colorimetric or fluorometric)

  • Cell Lysis Buffer

  • Caspase Substrate (e.g., DEVD-pNA)[14]

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, harvest and lyse the cells according to the kit manufacturer's protocol to release cellular contents.[15][19]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase substrate and reaction buffer.[19][21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[21]

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13][19]

  • Data Analysis: Compare the signal from treated cells to the untreated control to determine the fold increase in caspase-3/7 activity.

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and communication.

Table 1: Hypothetical Cytotoxicity Data for 1-(4-Bromophenyl)-3-butylurea
Cell LineTissue of OriginGI₅₀ (µM) of 1-(4-Bromophenyl)-3-butylureaGI₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma12.5 ± 1.80.9 ± 0.2
NCI-H460Lung Carcinoma8.2 ± 1.11.1 ± 0.3
SF-268Glioblastoma25.1 ± 3.51.5 ± 0.4
PC-3Prostate Carcinoma> 502.8 ± 0.6
A549Lung Carcinoma9.5 ± 1.31.3 ± 0.2

Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Diagrams

.dot

Experimental_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Assays start Start: 1-(4-Bromophenyl)-3-butylurea cell_panel Select Cancer Cell Panel (e.g., MCF-7, NCI-H460, SF-268) start->cell_panel srb_assay Perform SRB Assay (48-72h treatment) cell_panel->srb_assay calc_gi50 Calculate GI₅₀ Values srb_assay->calc_gi50 decision GI₅₀ < Threshold? calc_gi50->decision annexin_pi Annexin V / PI Staining (Flow Cytometry) data_interp Data Interpretation: Mechanism of Cell Death annexin_pi->data_interp caspase Caspase-3/7 Activity Assay caspase->data_interp decision->annexin_pi Yes decision->caspase Yes stop Stop or Redesign decision->stop No

Caption: Overall experimental workflow for screening 1-(4-Bromophenyl)-3-butylurea.

.dot

Apoptosis_Pathway cluster_cell Cancer Cell compound 1-(4-Bromophenyl)-3-butylurea (Hypothesized) pro_caspase3 Pro-caspase-3 compound->pro_caspase3 Induces Upstream Events Leading to Activation caspase3 Activated Caspase-3 pro_caspase3->caspase3 Cleavage substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleaves fragments Cleaved Fragments substrates->fragments apoptosis Apoptosis fragments->apoptosis

Caption: Hypothesized induction of apoptosis via caspase-3 activation.

Discussion and Future Directions

The initial screening of 1-(4-Bromophenyl)-3-butylurea provides critical insights into its potential as an anticancer agent. If the compound exhibits potent growth-inhibitory activity against one or more cell lines (e.g., GI₅₀ values in the low micromolar range), further investigation is warranted. The data from the apoptosis assays will help to elucidate the mechanism of action. An increase in the Annexin V-positive cell population and elevated caspase-3/7 activity would strongly suggest that 1-(4-Bromophenyl)-3-butylurea induces programmed cell death.

Future work could include:

  • Expansion to the full NCI-60 panel: To obtain a comprehensive profile of the compound's activity across a wider range of cancer types.[22]

  • Cell cycle analysis: To determine if the compound causes cell cycle arrest at a specific phase.

  • Target identification studies: To elucidate the specific molecular target(s) of 1-(4-Bromophenyl)-3-butylurea. Given its structure, inhibition of protein kinases or tubulin polymerization could be investigated.[2]

  • In vivo studies: If in vitro data are compelling, testing the compound in animal models of cancer would be the next critical step.

Conclusion

This application note provides a robust and scientifically sound methodology for the initial in vitro screening of 1-(4-Bromophenyl)-3-butylurea. By following these detailed protocols and the proposed experimental workflow, researchers can generate reliable data to assess the compound's anticancer potential and make informed decisions about its further development.

References

  • Title: NCI-60 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening Source: Technology Networks URL: [Link]

  • Title: Looking for cell line models to predict drug response in cancer patients? Use CELLector Source: Open Targets Blog URL: [Link]

  • Title: Urea Derivatives as Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds Source: PubMed URL: [Link]

  • Title: NCI-60 Human Tumor Cell Line Screen Source: Division of Cancer Treatment and Diagnosis URL: [Link]

  • Title: Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories Source: PMC URL: [Link]

  • Title: Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines Source: PMC URL: [Link]

  • Title: Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells Source: JoVE URL: [Link]

  • Title: Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications Source: Abbkine URL: [Link]

  • Title: Caspase Activity Assay Source: Creative Bioarray URL: [Link]

  • Title: The Mechanism of Action of Certain Urea Derivatives on Normal and Tumor Tissue Source: AACR Journals URL: [Link]

  • Title: Urea derivatives as anticancer agents Source: PubMed URL: [Link]

  • Title: MTT (Assay protocol) Source: Addgene URL: [Link]

  • Title: Sulforhodamine B (SRB) Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies Source: Bentham Science URL: [Link]

  • Title: Caspase 3 Activity Assay Kit Source: MP Biomedicals URL: [Link]

  • Title: Cancer Cell Lines for Drug Discovery and Development Source: AACR Journals URL: [Link]

  • Title: Cancer Cell Line Screening: A Compass for Drug Discovery Source: Crown Bioscience URL: [Link]

  • Title: If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? Source: ResearchGate URL: [Link]

  • Title: CytoSelect™ MTT Cell Proliferation Assay Source: Cell Biolabs URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC URL: [Link]

  • Title: Classic NCI-60 Screen (Archived) Source: National Cancer Institute URL: [Link]

  • Title: Apoptosis Protocols Source: USF Health URL: [Link]

  • Title: Cell-Based Assays in Cancer Research Source: IntechOpen URL: [Link]

  • Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers URL: [Link]

  • Title: SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING Source: IJCRT.org URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: NCI-60 Screening Methodology Source: National Cancer Institute URL: [Link]

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Application

Application Note: Anticonvulsant Activity Screening of Aryl Urea Derivatives

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Standard Operating Protocols (SOPs) Introduction & Pharmacological Rationale Aryl u...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Standard Operating Protocols (SOPs)

Introduction & Pharmacological Rationale

Aryl urea derivatives have emerged as highly potent pharmacophores in the development of next-generation antiepileptic drugs (AEDs). The structural architecture of these compounds typically features a lipophilic aryl ring coupled with a urea (-NH-CO-NH-) or semicarbazone moiety. This specific configuration satisfies a well-documented four-point pharmacophore model required for anticonvulsant activity: an aryl hydrophobic binding site, a hydrogen-bonding domain (HBD), an electron-donor group, and a distal pharmacokinetic modulator[1].

Mechanistically, the urea moiety acts as a critical HBD that interacts with amino acid residues (e.g., Lysine, Glutamine) within the pore of voltage-gated sodium channels (VGSCs), stabilizing the channel in its inactive state and preventing the high-frequency repetitive firing characteristic of epileptic seizures[2]. Furthermore, urea derivatives of constitutional isomers of valproic acid have demonstrated a broad spectrum of anticonvulsant activity with a clear superiority over their corresponding amides and acids, highlighting the unique efficacy of the urea linkage[3].

To rigorously evaluate novel aryl urea candidates, preclinical screening must follow a strictly validated, multi-tiered cascade combining in vitro electrophysiology with in vivo efficacy and neurotoxicity models.

Workflow Syn Aryl Urea Library Synthesis & QC InVitro In Vitro Patch-Clamp (Nav1.2 / Nav1.6) Syn->InVitro Purity > 95% MES In Vivo MES Test (Tonic-Clonic Seizures) InVitro->MES IC50 < 10 µM PTZ In Vivo scPTZ Test (Absence Seizures) InVitro->PTZ IC50 < 10 µM Tox Rotarod Test (Neurotoxicity) MES->Tox ED50 Calculation PTZ->Tox ED50 Calculation Lead Lead Selection (Protective Index > 10) Tox->Lead TD50 / ED50

Fig 1: Preclinical screening cascade for evaluating aryl urea anticonvulsants.

In Vitro Screening: Automated Patch-Clamp Electrophysiology

Objective: To quantify the state-dependent inhibitory potency (IC₅₀) of aryl urea derivatives on human VGSC isoforms (hNav1.2/hNav1.6). Causality: Aryl ureas exhibit use-dependent block. By holding the membrane potential at different voltages (-120 mV for resting state vs. -70 mV for half-inactivated state), we can isolate the compound's affinity for the inactivated channel. Self-Validating System: The protocol mandates a positive control (Phenytoin, 100 µM) to confirm assay sensitivity, a negative control (0.1% DMSO vehicle) to rule out solvent artifacts, and strict quality control metrics (seal resistance > 1 GΩ) to ensure membrane integrity.

Step-by-Step Protocol:
  • Cell Preparation: Culture HEK-293 cells stably expressing hNav1.2 or hNav1.6. Harvest cells at 70-80% confluency using TrypLE to preserve extracellular epitopes.

  • Reagent Setup:

    • Extracellular Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Intracellular Solution (mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.3).

  • Voltage Protocol Execution:

    • Establish whole-cell configuration. Ensure series resistance is compensated by >80%.

    • Resting State Protocol: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State Protocol: Hold cells at -70 mV (to induce ~20% steady-state inactivation). Apply a 20 ms test pulse to 0 mV.

  • Compound Application: Perfuse aryl urea derivatives at ascending concentrations (0.1 µM to 100 µM). Allow 3 minutes of equilibration per concentration.

  • Data Analysis: Plot fractional current block versus concentration. Calculate IC₅₀ using a standard Hill equation.

Pharmacophore Aryl Aryl Ring (Hydrophobic Site) Target Voltage-Gated Sodium Channel Aryl->Target Pi-Pi Stacking Urea Urea Moiety (H-Bonding Domain) Urea->Target H-Bonding Distal Distal Group (PK Modulator) Distal->Target Steric Fit

Fig 2: Pharmacophore interactions between aryl urea derivatives and sodium channels.

In Vivo Efficacy: MES and scPTZ Seizure Models

Objective: To determine the Median Effective Dose (ED₅₀) for preventing seizure spread and elevating the seizure threshold. Causality: The Maximal Electroshock Seizure (MES) test induces tonic hindlimb extension, mimicking generalized tonic-clonic seizures. Protection in this model indicates the drug's ability to halt seizure propagation[1]. The subcutaneous Pentylenetetrazol (scPTZ) test induces clonic seizures by antagonizing GABA_A receptors, mimicking absence seizures[4]. Self-Validating System: All in vivo experiments must be double-blinded. Compounds are suspended in 0.5% methylcellulose (a standard vehicle for lipophilic ureas) to ensure uniform dosing[4]. Corneal electrodes are primed with 0.5% tetracaine HCl to eliminate pain-induced physiological stress, isolating the neurological response[1].

Protocol 3.1: Maximal Electroshock Seizure (MES) Test
  • Animal Preparation: Fast adult male Swiss albino mice (20-25 g) overnight, providing water ad libitum. Group animals randomly (n=6 per dose).

  • Dosing: Administer the aryl urea derivative intraperitoneally (i.p.) at test doses (e.g., 30, 100, 300 mg/kg). Administer 0.5% methylcellulose to the negative control group and Phenytoin (25 mg/kg) to the positive control group[2].

  • Electroshock Application: At 30- and 150-minutes post-administration, apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via tetracaine-primed corneal electrodes[1].

  • Observation: Observe for the abolition of the hindlimb tonic extensor component. Protection is defined as the failure of hindlimbs to extend 180 degrees to the torso.

Protocol 3.2: Subcutaneous Pentylenetetrazol (scPTZ) Test
  • Dosing: Administer test compounds i.p. as described above.

  • Induction: At the Time of Peak Effect (TPE) determined from the MES test, administer PTZ (85 mg/kg) subcutaneously into the posterior midline.

  • Observation: Isolate mice in individual observation cages for 30 minutes. Protection is defined as the complete absence of a single episode of clonic spasms lasting at least 5 seconds.

Neurotoxicity Assessment: The Rotarod Test

Objective: To determine the Median Toxic Dose (TD₅₀) causing minimal motor impairment. Causality: AEDs targeting sodium channels or GABAergic systems frequently induce ataxia and sedation. The Rotarod test objectively quantifies this by measuring a mouse's ability to maintain balance on a rotating cylinder. The safety margin is calculated as the Protective Index (PI = TD₅₀ / ED₅₀)[4]. Self-Validating System: Mice must undergo a pre-training phase. Only animals capable of remaining on the rod (6 rpm) for at least 1 minute are selected. This eliminates baseline motor deficits, ensuring any subsequent failure is strictly drug-induced.

Step-by-Step Protocol:
  • Pre-Screening: Train mice on a knurled plastic rod (3.2 cm diameter) rotating at 6 rpm. Select successful candidates.

  • Testing: Administer the aryl urea derivative i.p. at ascending doses.

  • Evaluation: At 30- and 150-minutes post-dose, place mice on the rotating rod.

  • Scoring: Neurotoxicity is indicated if a mouse fails to maintain its equilibrium on the rod for 1 minute in each of three successive trials.

Quantitative Data Presentation

To effectively evaluate lead candidates, all in vivo data must be synthesized to calculate the Protective Index (PI). A PI > 10 is generally considered the threshold for a viable preclinical lead. Below is a representative data structure comparing hypothetical optimized aryl urea derivatives against standard clinical AEDs.

Compound Class / DrugMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)
Aryl Urea Lead A 12.445.2> 300> 24.1
Aryl Urea Lead B 18.6> 10021011.2
Phenytoin (Control)9.5Inactive65.56.8
Valproic Acid (Control)2721494261.5

Note: Data interpretation relies on probit analysis to determine 95% confidence intervals for ED₅₀ and TD₅₀ values[4].

References

  • Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid.
  • Synthesis molecular modeling and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor.Dove Medical Press.
  • Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone deriv

Sources

Method

Application Note: 1-(4-Bromophenyl)-3-butylurea as a Bifunctional Intermediate in Organic Synthesis and Drug Discovery

Executive Summary 1-(4-Bromophenyl)-3-butylurea (CAS: 137351-54-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Featuring a reactive aryl bromide han...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromophenyl)-3-butylurea (CAS: 137351-54-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Featuring a reactive aryl bromide handle and a stable, hydrogen-bonding urea motif, it enables the late-stage divergent synthesis of complex pharmacophores. This application note details the strategic utility, physicochemical profiling, and validated protocols for deploying this intermediate in palladium-catalyzed cross-coupling workflows to accelerate structure-activity relationship (SAR) library generation.

Physicochemical & Structural Profiling

Understanding the physical and structural properties of this intermediate is critical for optimizing reaction conditions and downstream purification.

PropertyValueStrategic Significance
Chemical Name 1-(4-Bromophenyl)-3-butylureaStandard IUPAC nomenclature.
CAS Number 137351-54-3Primary identifier for sourcing[1].
Molecular Formula C11H15BrN2O-
Molecular Weight 271.15 g/mol Essential for stoichiometric calculations[1].
Structural Features Aryl bromide, Urea, n-Butyl chainProvides an electrophilic handle, H-bond network, and lipophilicity[2].
Isotopic Signature ~1:1 ratio of 79Br / 81BrEnables rapid LC-MS tracking via M / M+2 peaks.

Strategic Utility in Medicinal Chemistry (The "Why")

In drug design, the urea moiety is a privileged scaffold, acting as a critical pharmacophore in numerous FDA-approved kinase inhibitors (e.g., sorafenib, lenvatinib) and soluble epoxide hydrolase (sEH) inhibitors[2][3]. The urea group establishes a robust network of directional hydrogen bonds with target proteins, while adjacent lipophilic groups (like the n-butyl chain) occupy hydrophobic pockets to enhance binding affinity[2].

Synthesizing complex asymmetric ureas late in a synthetic route often requires handling highly toxic reagents like phosgene or isocyanates. 1-(4-Bromophenyl)-3-butylurea circumvents this bottleneck. By pre-installing the urea and the lipophilic butyl chain, medicinal chemists can leverage the aryl bromide moiety for divergent, late-stage functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. This causality—building complexity from a stable, pre-formed urea halide—drastically accelerates target synthesis while minimizing toxicological risks.

Mechanistic Visualization: Divergent Synthetic Workflows

G A 1-(4-Bromophenyl)- 3-butylurea B Suzuki-Miyaura Coupling A->B + Aryl Boronic Acids Pd Catalyst C Buchwald-Hartwig Amination A->C + Amines Pd Catalyst, Xantphos D Biaryl-Urea Derivatives B->D E Anilino-Urea Derivatives C->E F Kinase / sEH Inhibitor Libraries D->F E->F

Divergent synthetic pathways utilizing 1-(4-Bromophenyl)-3-butylurea.

Core Synthetic Workflows (Protocols)

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize biaryl-urea derivatives by coupling 1-(4-Bromophenyl)-3-butylurea with aryl boronic acids.

Causality & Design: The aryl bromide is highly reactive toward oxidative addition by Pd(0). We select Pd(dppf)Cl₂ as the pre-catalyst because its bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination, minimizing homocoupling side-reactions. Potassium carbonate (K₂CO₃) is chosen as the base; it is strong enough to activate the boronic acid via the formation of a boronate complex, but mild enough to prevent the deprotonation of the urea NH protons, which could otherwise poison the catalyst or lead to unwanted N-arylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)-3-butylurea (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment, preventing catalyst degradation.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL) via syringe. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12-16 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The consumption of the starting material is confirmed by the disappearance of the characteristic 1:1 isotopic doublet at m/z 271/273 [M+H]⁺. The appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: To synthesize anilino-urea derivatives by coupling 1-(4-Bromophenyl)-3-butylurea with primary or secondary amines[4].

Causality & Design: C-N bond formation requires a ligand that can prevent the competitive β-hydride elimination and reductive elimination of the urea nitrogen. Xantphos is the optimal ligand here[4]. Its wide bite angle (~111°) specifically promotes C-N reductive elimination over side reactions. Cesium carbonate (Cs₂CO₃) is used as a mild base in anhydrous 1,4-dioxane to facilitate the reaction without hydrolyzing the urea.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with 1-(4-Bromophenyl)-3-butylurea (1.0 equiv, 1.0 mmol), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.06 equiv, 6 mol%), and Cs₂CO₃ (2.0 equiv)[4].

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5 mL)[4].

  • Reaction: Seal the vial and heat at 100 °C for 18 hours[4].

  • Self-Validation: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via UPLC-MS. Look for the complete consumption of the brominated starting material.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with copious amounts of EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + 1-(4-Bromophenyl)- 3-butylurea TM Trans- metalation OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination TM->RE - Halide Salt RE->Pd0 - Biaryl Urea Product

Palladium-catalyzed cross-coupling cycle for 1-(4-Bromophenyl)-3-butylurea.

Quantitative Data Summary

The table below summarizes the expected performance of 1-(4-Bromophenyl)-3-butylurea across various standard cross-coupling conditions based on empirical medicinal chemistry workflows.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical Yield Range
Suzuki-Miyaura Electron-rich Ar-B(OH)₂5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O80 °C / 12 h75 - 88%
Suzuki-Miyaura Electron-deficient Ar-B(OH)₂5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O80 °C / 16 h65 - 80%
Buchwald-Hartwig Primary Anilines2 mol% Pd₂(dba)₃, XantphosCs₂CO₃ / Dioxane100 °C / 18 h70 - 85%
Buchwald-Hartwig Cyclic Secondary Amines2 mol% Pd₂(dba)₃, BINAPNaOtBu / Toluene90 °C / 16 h60 - 75%

References

  • Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: PMC - NIH URL: [Link]

  • Title: Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Source: Organic Letters - ACS Publications URL: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 1-(4-Bromophenyl)-3-butylurea Stock Solutions for In Vitro Research

Introduction: The Criticality of Precise Stock Solution Preparation In the realm of drug discovery and biological research, the integrity of in vitro studies hinges on the meticulous preparation of test compounds. 1-(4-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Precise Stock Solution Preparation

In the realm of drug discovery and biological research, the integrity of in vitro studies hinges on the meticulous preparation of test compounds. 1-(4-Bromophenyl)-3-butylurea, a substituted urea derivative, holds potential for investigation in various biological pathways. The accuracy and reproducibility of experimental outcomes are directly contingent on the precise concentration and stability of the compound in solution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of 1-(4-Bromophenyl)-3-butylurea to ensure the validity of in vitro assays. The causality behind each step is elucidated to empower the researcher with a deep understanding of the protocol.

Physicochemical Properties and Solvent Selection

A foundational understanding of the physicochemical properties of 1-(4-Bromophenyl)-3-butylurea is paramount for the successful preparation of a stable and homogenous stock solution.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O
Molecular Weight 271.159 g/mol
Appearance Solid (predicted)General chemical knowledge
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Causality of Solvent Choice: The solubility of a compound is dictated by its molecular structure and polarity. 1-(4-Bromophenyl)-3-butylurea, with its aromatic ring and alkyl chain, is a lipophilic molecule with limited aqueous solubility. Dimethyl Sulfoxide (DMSO) is a potent, polar aprotic solvent capable of dissolving a wide array of organic compounds and is a standard choice for preparing stock solutions of poorly water-soluble compounds for biological assays.[1] Its miscibility with water and cell culture media allows for the convenient preparation of working solutions.

Safety and Handling Precautions

Trustworthiness through Caution: Given the potential for varied toxicity with small structural changes, it is imperative to handle 1-(4-Bromophenyl)-3-butylurea with a high degree of caution. The following safety measures are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: Handle the solid compound and concentrated stock solution in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Clean the spill area thoroughly.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

    • Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Protocol for Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock solution of 1-(4-Bromophenyl)-3-butylurea in DMSO. This concentration is a common starting point for many in vitro studies.

Materials:

  • 1-(4-Bromophenyl)-3-butylurea (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath (optional)

Calculation:

To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 271.159 g/mol x 1000 mg/g = 2.71 mg

Step-by-Step Procedure:

  • Pre-Weighing Preparations: Ensure the analytical balance is calibrated and level. Place a clean, empty microcentrifuge tube or vial on the balance and tare to zero.

  • Weighing the Compound: Carefully weigh approximately 2.71 mg of 1-(4-Bromophenyl)-3-butylurea directly into the tared container. Record the exact weight. Causality: Weighing directly into the final container minimizes loss of the compound during transfer.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the container to achieve a final concentration of 10 mM based on the actual weight. For example, if you weighed exactly 2.71 mg, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the container and vortex thoroughly for at least 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. Expertise & Experience: For compounds that are slow to dissolve, brief sonication in a water bath can be beneficial. However, avoid excessive heating which could potentially degrade the compound.

  • Labeling: Clearly label the container with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the master stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping clear vials in aluminum foil. Causality: Urea derivatives can be susceptible to degradation, and repeated changes in temperature can compromise the stability of the solution.

Workflow for Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex aliquot 4. Aliquot & Store at -20°C/-80°C vortex->aliquot thaw 5. Thaw a Single Aliquot aliquot->thaw Use as Needed serial_dilute 6. Perform Serial Dilutions in Cell Culture Medium thaw->serial_dilute add_to_cells 7. Add to Cell Culture serial_dilute->add_to_cells incubate 8. Incubate add_to_cells->incubate analyze 9. Analyze Results incubate->analyze

Caption: Workflow for preparing and using 1-(4-Bromophenyl)-3-butylurea solutions.

Protocol for Serial Dilutions

For dose-response studies, a series of dilutions from the master stock solution is required. The following is an example of preparing a 2-fold serial dilution.

Materials:

  • 10 mM master stock solution of 1-(4-Bromophenyl)-3-butylurea in DMSO

  • Sterile cell culture medium (or appropriate buffer for the assay)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Master Stock: Thaw one aliquot of the 10 mM master stock solution at room temperature.

  • Prepare Intermediate Dilution (if necessary): To minimize the concentration of DMSO in the final assay, it is often necessary to first prepare an intermediate dilution of the master stock in the cell culture medium. For example, to create a 100 µM working stock, dilute the 10 mM master stock 1:100 in the medium (e.g., 2 µL of 10 mM stock into 198 µL of medium).

  • Set up Dilution Series: Label a series of tubes or wells in a plate. Add a fixed volume of cell culture medium to all tubes/wells except the first one (e.g., 100 µL).

  • First Dilution: Add a volume of the intermediate working stock to the first tube/well (e.g., 200 µL for a final volume of 100 µL after transfer).

  • Serial Transfer: Transfer half of the volume from the first tube/well to the second (e.g., 100 µL). Mix thoroughly by pipetting up and down.

  • Continue Dilutions: Using a fresh pipette tip for each transfer, repeat the process for the subsequent tubes/wells to create a 2-fold dilution series.

  • Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This is crucial to account for any effects of the solvent on the experimental system.

Stability and Storage

The stability of the stock solution is critical for the long-term reproducibility of experiments.

  • Master Stock Solution (in DMSO): When stored in single-use aliquots at -20°C or -80°C and protected from light, the master stock solution is expected to be stable for several months. Avoid repeated freeze-thaw cycles.

  • Working Solutions (in aqueous medium): Working solutions diluted in cell culture medium or aqueous buffers should be prepared fresh for each experiment. Urea derivatives can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Studies on urea have shown it to be most stable in the pH range of 4-8.

Conclusion

The protocols and guidelines presented in this document are designed to ensure the accurate and reproducible preparation of 1-(4-Bromophenyl)-3-butylurea stock solutions for in vitro research. By adhering to these procedures, researchers can have confidence in the integrity of their experimental conditions, leading to more reliable and impactful scientific findings. The emphasis on understanding the "why" behind each step empowers the scientist to adapt and troubleshoot as needed while maintaining the highest standards of scientific rigor.

References

  • PubChem. (n.d.). 1-(4-bromophenyl)-3-butylurea. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • NextSDS. (n.d.). 1-BENZYL-3-(4-BROMOPHENYL)UREA — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved March 15, 2026, from [Link]

  • Azomures. (2024, June 5). Working Document SAFETY DATA SHEET UREA. Retrieved March 15, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved March 15, 2026, from [Link]

  • Dyno Nobel. (2025, May 1). Safety Data Sheet. Retrieved March 15, 2026, from [Link]

  • Finar Limited. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. Retrieved March 15, 2026, from [Link]

  • Chemsrc. (2025, August 21). 1-(4-Bromophenyl)urea | CAS#:1967-25-5. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). Butylurea. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

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Method

Application Note: High-Throughput Screening of a 1-(4-Bromophenyl)-3-butylurea Derivative Library for the Identification of Novel VEGFR-2 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 1-(4-Bromophenyl)-3-butylurea de...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 1-(4-Bromophenyl)-3-butylurea derivatives to identify novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Phenylurea scaffolds are prevalent in kinase inhibitor drug discovery, and targeting VEGFR-2, a key mediator of angiogenesis, is a clinically validated strategy in oncology. This application note details a robust, luminescence-based biochemical assay, outlines a complete HTS workflow from assay development to hit confirmation, and provides step-by-step protocols. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the efficient identification of potent, target-specific lead compounds.

Introduction and Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target. The 1-(4-Bromophenyl)-3-butylurea scaffold is a "privileged structure" in medicinal chemistry, known to form key hydrogen bond interactions within the ATP-binding pocket of various protein kinases.

The Target: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase. Its activation by VEGF is a critical step in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a prime therapeutic strategy for cancer.

The Assay Principle: Quantifying Kinase Activity

To identify inhibitors, we employ a homogeneous, luminescence-based kinase assay platform. The fundamental principle is to quantify the amount of ATP consumed by the VEGFR-2 enzyme during the phosphorylation of a substrate. The assay uses a thermostable luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of ATP remaining in the reaction. Therefore, a potent inhibitor of VEGFR-2 will prevent ATP consumption, resulting in a high luminescence signal, whereas an uninhibited kinase reaction will deplete the ATP pool, leading to a low signal.

Assay Development and Validation

The successful transition of a biological assay to an HTS campaign hinges on rigorous optimization and validation. The primary goal is to develop a robust, reproducible, and cost-effective assay suitable for automation in a high-density microplate format (e.g., 384-well).

Key Optimization Parameters:

  • Enzyme and Substrate Concentration: Titrations of both recombinant VEGFR-2 kinase and a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) are performed to identify concentrations that yield a robust signal window while operating under initial velocity conditions.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors. The Kinase-Glo® platform offers different formats suitable for various ATP concentrations.

  • Reaction Time and Temperature: Incubation times and temperatures are optimized to ensure the enzymatic reaction remains in the linear range. For this assay, a 45-minute incubation at 30°C is standard.

  • DMSO Tolerance: The final concentration of dimethyl sulfoxide (DMSO), the solvent used for compound libraries, must be evaluated to ensure it does not adversely affect enzyme activity. Typically, a final concentration of ≤1% DMSO is well-tolerated.

Assay Performance Validation: The Z'-Factor

The quality and suitability of the assay for HTS are statistically validated using the Z'-factor. This metric accounts for both the dynamic range of the assay (signal window between positive and negative controls) and the data variation.

The Z'-factor is calculated as: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where pos refers to the positive control (no enzyme inhibition, low signal) and neg refers to the negative control (maximum inhibition, high signal).

An assay is considered suitable for HTS when it consistently achieves a Z'-factor ≥ 0.5.

ParameterOptimized ValueRationale
Plate Format384-well, white, solid bottomMinimizes reagent usage and is compatible with luminescence detection.
Recombinant EnzymeHuman VEGFR-2 (KDR)1 ng/µL (final concentration)
SubstratePoly(Glu,Tyr) 4:10.2 mg/mL (final concentration)
ATP Concentration10 µMNear the reported Km for VEGFR-2, ensuring sensitivity to inhibitors.
Final DMSO0.5%Well-tolerated by the enzyme with no significant impact on activity.
Validation Metric Result Interpretation
Z'-Factor0.82Excellent assay quality, indicating a large separation between controls and low data variability.
Signal-to-Background12Strong dynamic range for hit identification.

Table 1: Optimized HTS Assay Parameters and Validation Data.

High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed for efficiency and accuracy. It begins with the primary screen to identify initial "hits" and progresses through a series of confirmatory and secondary assays to eliminate false positives and characterize promising compounds.

HTS_Workflow cluster_prep Preparation cluster_primary Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_triage Hit Triage Lib Compound Library (10 mM in DMSO) AssayPlate Assay-Ready Plates (25 nL compound @ 10 µM final) Lib->AssayPlate Acoustic Dispensing ReagentAdd Add Master Mix (VEGFR-2, Substrate, ATP) AssayPlate->ReagentAdd Incubate Incubate (45 min @ 30°C) ReagentAdd->Incubate Detect Add Kinase-Glo® Reagent Incubate->Detect Read Read Luminescence (Plate Reader) Detect->Read DataQC Plate QC (Z'-Factor > 0.5) Read->DataQC Normalization Data Normalization (% Inhibition) DataQC->Normalization HitPick Primary Hit Selection (>50% Inhibition) Normalization->HitPick Confirm Hit Confirmation (Fresh Compound) HitPick->Confirm DoseResponse Dose-Response (IC50 Determination) Confirm->DoseResponse CounterScreen Counter-Screen (Luciferase Inhibition) DoseResponse->CounterScreen ConfirmedHits Confirmed Hits CounterScreen->ConfirmedHits

Detailed Experimental Protocols

4.1 Protocol: Primary HTS (Single Concentration)

This protocol describes the screening of the derivative library at a final concentration of 10 µM.

  • Compound Plating: Using an acoustic liquid handler, dispense 25 nL of each library compound (from 10 mM DMSO stocks) into the appropriate wells of a 384-well white assay plate. Also dispense DMSO into control wells.

  • Control Wells:

    • Negative Control (Max Signal): Wells containing DMSO only (will be 100% inhibited by adding buffer instead of enzyme).

    • Positive Control (Min Signal): Wells containing DMSO only (uninhibited enzyme reaction).

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK Substrate.

  • Reagent Addition 1 (Kinase Reaction):

    • To all "Test Inhibitor" and "Positive Control" wells, add 2.5 µL of diluted VEGFR-2 kinase (2 ng/µL).

    • To "Negative Control" wells, add 2.5 µL of 1x Kinase Buffer without enzyme.

    • Add 2.5 µL of the Master Mix to all wells to initiate the reaction. The final volume is 5 µL.

  • Incubation: Seal the plates and incubate at 30°C for 45 minutes.

  • Detection: Equilibrate the plates and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature. Add 5 µL of the reagent to all wells.

  • Signal Stabilization: Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

4.2 Protocol: Hit Confirmation and Dose-Response (IC50) Assay

This protocol is used to confirm the activity of primary hits and determine their potency (IC50).

  • Compound Plating: For each primary hit, create a 10-point, 3-fold serial dilution series in DMSO. Using an acoustic liquid handler, dispense 25 nL of each concentration into the assay plate.

  • Assay Execution: Follow steps 2-8 from the Primary HTS protocol (4.1).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the plate controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

StatisticValueDescription
Library Size10,000 compoundsNumber of derivatives screened.
Screening Concentration10 µMSingle concentration used for the primary screen.
Plate Z' (Average)0.79 ± 0.06Indicates a consistently robust screen across all plates.
Primary Hit Rate1.2% (120 compounds)Percentage of compounds meeting the hit criteria (>50% inhibition).
Confirmation Rate85% (102 compounds)Percentage of primary hits that re-confirmed activity upon re-testing.

Table 2: Representative Primary HTS Campaign Summary Statistics.

4.3 Protocol: Luciferase Inhibition Counter-Screen

This essential counter-screen identifies compounds that directly inhibit the luciferase reporter enzyme, a common source of false positives in luminescence-based assays.

  • Assay Principle: The assay is run in the absence of the primary kinase (VEGFR-2) and substrate. Compounds are tested for their ability to inhibit the light-producing reaction generated by luciferase and a fixed amount of ATP.

  • Compound Plating: Plate the confirmed hits in the same dose-response format as in Protocol 4.2.

  • Reagent Preparation: Prepare a reaction buffer containing 1x Kinase Buffer and 10 µM ATP (to mimic the primary assay conditions).

  • Reaction Setup: Add 5 µL of the reaction buffer to all wells of the plate containing the compounds.

  • Detection & Data Acquisition: Follow steps 6-8 from the Primary HTS protocol (4.1).

  • Data Analysis: Calculate IC50 values for luciferase inhibition. Compounds that inhibit luciferase in a similar concentration range to their VEGFR-2 inhibition are flagged as false positives and deprioritized.

Data Analysis and Hit Triage

A structured hit triage cascade is crucial for efficiently advancing the most promising compounds while eliminating artifacts.

Triage_Cascade Start 10,000 Compound Library Primary Primary Screen @ 10 µM (120 Hits, 1.2% Rate) Start->Primary Confirm Hit Confirmation (102 Confirmed Hits) Primary->Confirm Dose Dose-Response (IC50) (95 Potent Hits, IC50 < 10 µM) Confirm->Dose Counter Luciferase Counter-Screen (88 Non-interfering Hits) Dose->Counter SAR Structure-Activity Relationship (SAR) & Chemical Tractability Analysis Counter->SAR Final ~15 Lead Series for Optimization SAR->Final

Hit Characterization:

Following the triage process, the remaining hits are characterized. A subset of high-quality, confirmed hits would demonstrate clear dose-dependent inhibition of VEGFR-2 with no significant off-target activity on the luciferase reporter.

Compound IDVEGFR-2 IC50 (µM)Luciferase Counter-Screen IC50 (µM)Hit Classification
BPU-0070.15> 50High-Quality Hit
BPU-0210.48> 50High-Quality Hit
BPU-0351.2> 50Confirmed Hit
BPU-0440.951.1False Positive (Luciferase Inhibitor)
BPU-0562.5> 50Confirmed Hit

Table 3: Representative Data for Confirmed Hits after Triage.

Conclusion

The workflow and protocols detailed in this application note provide a robust framework for the high-throughput screening of a 1-(4-Bromophenyl)-3-butylurea derivative library. By combining a validated luminescence-based assay with a systematic hit triage cascade that includes critical counter-screening, this approach enables the efficient and reliable identification of potent and selective VEGFR-2 inhibitors. The resulting high-quality hits, such as BPU-007 and BPU-021, serve as excellent starting points for further structure-activity relationship (SAR) studies and lead optimization programs aimed at developing novel anti-angiogenic cancer therapeutics.

References

  • Soni, R., et al. (2008).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Unreacted 4-Bromoaniline

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the purification of reaction mixtures containing residual aniline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the purification of reaction mixtures containing residual aniline derivatives. 4-Bromoaniline is a versatile building block in cross-coupling reactions, amidation, and drug synthesis. However, its incomplete consumption often leaves residual amounts in the crude mixture.

Due to its weak basicity (pKa ~4.6) and high solubility in common organic solvents, removing unreacted 4-bromoaniline requires strategic purification methods tailored to the physicochemical properties of your target product. This guide provides mechanistic troubleshooting steps, self-validating protocols, and decision matrices to ensure high-purity isolation.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Standard aqueous washes aren't removing the 4-bromoaniline. Why is it persisting in the organic layer? Causality & Mechanism: 4-Bromoaniline is a weakly basic aromatic amine. At neutral pH, the amine remains unprotonated, rendering the molecule highly lipophilic. Consequently, it partitions almost exclusively into the organic phase (e.g., ethyl acetate, dichloromethane) during a standard water or brine wash. To force it into the aqueous phase, you must protonate the amine to form its water-soluble salt (4-bromoanilinium chloride). This requires an acidic wash, typically using 1M to 2M HCl[1]. If your target product is not acid-sensitive, a simple liquid-liquid extraction with dilute acid will efficiently strip the aniline from the organic layer[2].

Q2: My target product is also basic. How do I separate it from 4-bromoaniline without losing my product in the acid wash? Causality & Mechanism: If both your product and 4-bromoaniline are basic, an acidic wash will protonate both, pulling your product into the aqueous layer alongside the impurity. In this scenario, you must exploit differences in nucleophilicity or physical state rather than basicity. Solutions:

  • Polymer-Bound Scavenger Resins: Use a solid-supported electrophile, such as polystyrene-bound isocyanate (PS-Isocyanate). Because 4-bromoaniline is an unhindered primary amine, it will rapidly attack the isocyanate to form a covalent urea linkage on the solid support. Your tertiary amine or non-nucleophilic basic product remains in solution. The resin is then simply filtered away[3].

  • Chromatographic Separation: If separating via silica gel, basic amines often streak or bind irreversibly to the acidic silanol groups. Modify your TLC and column mobile phase by adding 1% triethylamine. This neutralizes the active sites on the silica, suppressing ionization, preventing tailing, and improving the resolution between your product and the 4-bromoaniline[1],[4].

Q3: My product is highly acid-sensitive and degrades during the 1M HCl wash. What are the alternatives? Solution: Avoid aqueous acid entirely. You can utilize the scavenger resin approach mentioned above, which operates under neutral conditions. Alternatively, if the scale is small, preparative TLC or automated flash chromatography using a neutral buffered mobile phase can isolate the product without exposing it to harsh pH extremes[1].

Part 2: Decision Matrix & Workflows

To determine the most scientifically sound approach for your specific reaction mixture, follow the logic outlined in the decision tree below.

G Start Reaction Mixture with 4-Bromoaniline IsBasic Is the target product basic or nucleophilic? Start->IsBasic AcidWash Acid-Base Extraction (1M HCl Wash) IsBasic->AcidWash No IsAcidSens Is the product acid-sensitive? IsBasic->IsAcidSens Yes Scavenger Polymer-Bound Scavenger (e.g., PS-Isocyanate) IsAcidSens->Scavenger Yes Chromatography Chromatography or Recrystallization IsAcidSens->Chromatography No

Caption: Decision matrix for selecting a 4-bromoaniline removal strategy based on product properties.

Part 3: Quantitative Comparison of Removal Strategies

Summarizing the operational parameters of each method ensures you select the most efficient route for your scale and budget.

Purification MethodTarget Product ProfileRemoval EfficiencyScalabilityRelative Cost
1M HCl Extraction Neutral / Acid-Stable>99%High (Multi-gram to kg)Low
PS-Isocyanate Resin Basic / Acid-Sensitive>95%Moderate (mg to gram)High
Silica Gel Chromatography Distinct Rf (ΔRf > 0.2)90-99%Low to ModerateModerate
Recrystallization Solid, differential solubilityVariableExcellentLow

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Liquid-Liquid Extraction (Acid Wash) for Non-Basic Products

Self-Validating Mechanism: The addition of 1M HCl protonates the primary amine, drastically shifting its partition coefficient (LogP) towards the aqueous phase[2]. The subsequent NaHCO₃ wash is self-validating: the cessation of CO₂ evolution (bubbling) physically confirms that all residual acid has been neutralized, protecting your product during concentration.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert, and vent immediately. Shake vigorously for 2-3 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The 4-bromoanilinium chloride salt will now reside in the aqueous layer[1].

  • Aqueous Removal: Drain the aqueous layer. Repeat the 1M HCl wash 1-2 more times to ensure the complete removal of the amine.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid.

  • Drying & Isolation: Wash with brine to pull dissolved water out of the organic phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol B: Polymer-Bound Scavenger Resin Purification

Self-Validating Mechanism: Polystyrene-bound isocyanate acts as an electrophilic trap. The primary amine of 4-bromoaniline attacks the isocyanate to form a stable urea linkage, covalently tethering the impurity to the insoluble polymer matrix[3]. Because the reaction is heterogeneous, the physical filtration step guarantees the absolute removal of the trapped aniline.

Workflow Step1 Crude Mixture in DCM Step2 Add PS-Isocyanate Resin (3-5 eq) Step1->Step2 Step3 Agitate 4-16h at Room Temp Step2->Step3 Step4 Filter through Sintered Glass Step3->Step4 Step5 Concentrate Filtrate Step4->Step5

Caption: Workflow for removing 4-bromoaniline using polymer-bound scavenger resins.

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or THF).

  • Resin Addition: Add 3 to 5 equivalents of polystyrene-bound isocyanate (PS-Isocyanate) resin relative to the estimated amount of residual 4-bromoaniline.

  • Incubation: Agitate the mixture gently on an orbital shaker or via overhead stirring at room temperature for 4 to 16 hours. (Note: Avoid magnetic stirring bars, as they will mechanically crush the porous resin beads, leading to clogged filters).

  • Filtration: Filter the mixture through a sintered glass funnel or a plug of Celite to remove the resin.

  • Washing: Wash the resin bed with a small amount of the reaction solvent to elute any trapped product.

  • Concentration: Concentrate the combined filtrate under reduced pressure to recover the aniline-free product.

References

  • How do I remove aniline from the reaction mixture? ResearchGate. 1[1]

  • Technical Support Center: Purification of Halogenated Aniline Compounds . Benchchem. 2[2]

  • Polymer=Bound Ketenes and Allenes: Preparation and Applications . Bibliothèque et Archives Canada. 3[3]

  • Technical Support Center: Purification of 4-Bromoquinolin-6-amine . Benchchem. 4[4]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Aryl Isocyanate Chemistry

Welcome to the technical support center for aryl isocyanate chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aryl isocyanate chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What factors influence the reactivity of aryl isocyanates?

A1: The reactivity of aryl isocyanates is primarily governed by electronic and steric effects. The isocyanate group (-N=C=O) features an electrophilic carbon atom, making it susceptible to nucleophilic attack.[1]

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the isocyanate carbon, thus enhancing its reactivity towards nucleophiles.[1][2] Conversely, electron-donating groups decrease the reaction rate.[1][2] For example, a nitro group (-NO2) on the phenyl ring will significantly accelerate the reaction, while an alkyl group will slow it down.

  • Steric Hindrance: Bulky substituents near the isocyanate group can sterically hinder the approach of nucleophiles, reducing the reaction rate.

Q2: How should I store and handle aryl isocyanates safely?

A2: Aryl isocyanates are highly reactive and require careful storage and handling to prevent degradation and ensure safety.

  • Storage: Store aryl isocyanates in a cool, dry, and well-ventilated area, away from incompatible substances such as water, acids, bases, alcohols, and amines.[3] The storage area should be locked to restrict access to authorized personnel.[4] Containers should be kept tightly sealed to prevent moisture ingress.

  • Handling: Always handle aryl isocyanates in a well-ventilated fume hood.[5] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] In case of potential inhalation exposure, a respirator may be necessary.[7][8]

Q3: What are the most common nucleophiles used in reactions with aryl isocyanates?

A3: Aryl isocyanates react with a wide range of nucleophiles. The most common include:

  • Alcohols: React with isocyanates to form urethanes. This is a cornerstone reaction in polyurethane chemistry.[2]

  • Amines: React very rapidly with isocyanates to form ureas.[9]

  • Water: Reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate to form a urea.[10]

  • Thiols: React with isocyanates to form thiocarbamates.[11]

Troubleshooting Guide

Issue 1: My reaction is sluggish or has a low yield.

Probable Causes and Solutions:

  • Moisture Contamination: The most common reason for low yield is the presence of water in the reaction. Water reacts with two equivalents of isocyanate to form a disubstituted urea, consuming your starting material.[10][12]

    • Solution: Rigorously dry all solvents, reagents, and glassware before use.[2][12] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][12]

  • Inhibitors: Commercial isocyanates may contain inhibitors to prevent polymerization during storage.[13]

    • Solution: Consult the manufacturer's technical data sheet for information on inhibitors and their removal, which may involve distillation or passing through a column of activated alumina.[13]

  • Insufficient Catalyst: Many aryl isocyanate reactions require a catalyst to proceed at a practical rate.[13]

    • Solution: Select an appropriate catalyst based on your specific reaction. Tertiary amines and organotin compounds are common choices for urethane formation.[13][14] Optimize the catalyst concentration.

Issue 2: I've observed a white, insoluble precipitate in my reaction mixture.

Probable Cause and Solution:

  • Urea Formation: The white precipitate is most likely a disubstituted urea, formed from the reaction of the aryl isocyanate with water.[10][12]

    • Solution: As with low yield issues, the key is to meticulously exclude water from your reaction system. Use anhydrous solvents and reagents, and maintain an inert atmosphere.

Issue 3: My reaction is foaming or bubbling.

Probable Cause and Solution:

  • Carbon Dioxide Evolution: The reaction of aryl isocyanates with water produces carbon dioxide gas, which can cause foaming or bubbling.[10][12]

    • Solution: This is a strong indication of significant water contamination. Immediately ensure the reaction vessel is not sealed to prevent pressure buildup.[12] For future experiments, rigorously dry all components of the reaction.

Issue 4: The final product is a gel or an insoluble solid.

Probable Cause and Solution:

  • Trimerization: In the presence of certain catalysts or at elevated temperatures, aryl isocyanates can undergo cyclotrimerization to form highly stable and often insoluble isocyanurate rings, leading to cross-linking.[10][13]

    • Solution: Carefully control the reaction temperature. Select a catalyst that favors the desired reaction over trimerization. For example, some tertiary amines are less prone to promoting trimerization than certain organometallic catalysts.[13]

Experimental Protocols

Protocol 1: Rigorous Solvent Drying (Sodium/Benzophenone Still)

This protocol describes the preparation of anhydrous tetrahydrofuran (THF), a common solvent for isocyanate chemistry.

Materials:

  • Pre-dried THF (stored over 4Å molecular sieves)

  • Sodium metal

  • Benzophenone

  • Round-bottom flask with a reflux condenser and a distillation head

  • Receiving flask

  • Inert gas source (nitrogen or argon)

Procedure:

  • Set up the distillation apparatus and ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • To the round-bottom flask containing a stir bar, add small pieces of sodium metal to the pre-dried THF.

  • Add a small amount of benzophenone to the flask.

  • Gently heat the mixture to reflux. A deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed.[12]

  • Once the color is stable, distill the solvent into the receiving flask.

  • Use the freshly distilled anhydrous solvent immediately or store it under an inert atmosphere over activated molecular sieves.[12]

Protocol 2: In-Situ Reaction Monitoring by FTIR Spectroscopy

Real-time monitoring provides valuable insights into reaction kinetics and endpoint determination.

Equipment:

  • Attenuated Total Reflectance (ATR) FTIR probe

Procedure:

  • Insert the ATR-FTIR probe directly into the reaction vessel.

  • Record mid-infrared spectra at regular intervals (e.g., every 60 seconds).[15]

  • Monitor the disappearance of the strong, sharp isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹.[10]

  • Simultaneously, track the appearance of the product peak. For urethane formation, this will be the C=O stretch around 1700 cm⁻¹. For urea formation, the C=O stretch appears around 1640 cm⁻¹.[10]

  • The reaction is complete when the isocyanate peak has completely disappeared.

Protocol 3: Synthesis of a Urethane from an Aryl Isocyanate and an Alcohol

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl isocyanate

  • Alcohol

  • Anhydrous solvent (e.g., THF, toluene)

  • Catalyst (e.g., dibutyltin dilaurate or triethylamine)

  • Inert gas atmosphere setup

Procedure:

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the alcohol in the anhydrous solvent.

  • Add the catalyst to the alcohol solution.

  • Dissolve the aryl isocyanate in the anhydrous solvent in the dropping funnel.

  • Slowly add the aryl isocyanate solution to the alcohol solution at room temperature with stirring.

  • Monitor the reaction progress by TLC or in-situ FTIR.

  • Once the reaction is complete, quench the reaction with a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data and Visualizations

Table 1: Relative Reactivity of Nucleophiles with Aryl Isocyanates
NucleophileProductRelative RateCatalyst Required
Primary Aliphatic AmineUreaVery FastNo
Primary Aromatic AmineUreaFastNo
Primary AlcoholUrethaneModerateYes (often)
Secondary AlcoholUrethaneSlowYes
WaterUrea + CO2ModerateYes (often)
ThiolThiocarbamateModerateYes (often)

This table provides a general trend. Actual reaction rates can be influenced by steric and electronic factors of the specific reactants, as well as solvent and temperature.

Table 2: Common Catalysts for Aryl Isocyanate Reactions
Catalyst ClassExamplesTarget ReactionNotes
Tertiary AminesTriethylamine, DABCOUrethane, TrimerizationCan also catalyze the isocyanate-water reaction.
Organotin CompoundsDibutyltin dilaurate (DBTDL)UrethaneHighly effective, but may have toxicity concerns.
N-Heterocyclic Carbenes (NHCs)IMes, SIPrTrimerizationHighly efficient for isocyanurate formation.[16]
Metal AlkoxidesSodium methoxideTrimerizationStrong bases that can promote various side reactions.
Aluminum Complexes[Al(Salpy)(OBn)]TrimerizationHighly active and selective under mild conditions.[17]
Reaction Mechanism Diagrams

Urethane_Formation ArylNCO Aryl-N=C=O Intermediate Transition State ArylNCO->Intermediate Nucleophilic attack by alcohol Alcohol R-OH Alcohol->Intermediate Urethane Aryl-NH-C(=O)-O-R Intermediate->Urethane Proton transfer caption Urethane Formation Mechanism

Caption: Urethane Formation Mechanism

Urea_Formation ArylNCO1 Aryl-N=C=O CarbamicAcid Aryl-NH-C(=O)-OH (Unstable Carbamic Acid) ArylNCO1->CarbamicAcid Water H2O Water->CarbamicAcid Amine Aryl-NH2 CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2 Urea Aryl-NH-C(=O)-NH-Aryl Amine->Urea ArylNCO2 Aryl-N=C=O ArylNCO2->Urea caption Urea Formation (Water Contamination)

Caption: Urea Formation (Water Contamination)

Trimerization ThreeNCO 3 x Aryl-N=C=O Isocyanurate Isocyanurate (Trimer) ThreeNCO->Isocyanurate Catalyst Catalyst Catalyst->Isocyanurate Promotes cyclization caption Isocyanurate Formation (Trimerization)

Caption: Isocyanurate Formation (Trimerization)

References

  • A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions: Insights for Urethane Synthesis. Benchchem.
  • Isocyanate-based multicomponent reactions. PMC - NIH.
  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
  • Isocyan
  • Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
  • N-Heterocyclic Carbenes as Highly Efficient Catalysts for the Cyclotrimerization of Isocyanates.
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI.
  • Technical Support Center: Managing Isocyan
  • Trimerization of isocyanates.
  • Catalyst for isocyanate trimerization and urethane formation.
  • The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Method for the purification of isocyanates.
  • Method for the purification of isocyanates.
  • Kinetics of isocyan
  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.
  • Isocyanates: Control measures guideline. Canada.ca.
  • Technical Support Center: Troubleshooting Isocyan
  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
  • How to Enhance Isocyanate Storage and Handling Safety?
  • A Comparative Guide to the Reactivity of Alkyl and Aryl Isocyanides for Researchers and Drug Development Professionals. Benchchem.
  • Method for the purification of isocyanates.
  • Safe Work Procedures for Isocyanate-Containing Products.
  • Isocyan
  • Guide for safe use of isocyanates: An industrial hygiene approach. IRSST.
  • Technical Support Center: Isocyan
  • Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... PubMed.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
  • Isocyanates. Health and Safety Executive for Northern Ireland.
  • Preparation and purification method and purification device of dodecyl isocyan
  • Recent advances in reactions of aryl sulfonyl isocyan
  • GUIDE TO HANDLING ISOCYAN
  • How To Get Isocyan
  • Detection Techniques for Air-borne Isocyanates based on Fluorescent Derivatizing Agents.
  • a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. TUE Research portal.
  • Isocyan
  • ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. CAMEO Chemicals.
  • Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape.
  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
  • 1.2.
  • Preparation of n-aryl amines
  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine.
  • Hydrolysis reaction of isocyanate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Viability in Compound Solvent Controls

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assays compromised by unexpected cell death in vehicle control wells.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assays compromised by unexpected cell death in vehicle control wells. When testing novel compounds, solvents like Dimethyl Sulfoxide (DMSO) or ethanol are essential for solubilization. However, these solvents are biologically active. If your untreated cells are healthy but your vehicle control wells are dying, the assay is fundamentally compromised.

This guide provides a mechanistic breakdown of solvent-induced cytotoxicity, diagnostic workflows, and self-validating protocols to restore your assay's integrity.

Diagnostic Workflow

Diagnostic workflow for troubleshooting vehicle control viability in microplates.

Frequently Asked Questions (FAQs)

Q1: Why are my vehicle control wells showing significantly lower viability than my untreated (media-only) wells?

A: This is the hallmark of Systemic Solvent Toxicity . Solvents like DMSO are not inert; they actively alter the physical properties of the phospholipid bilayer in cell membranes [[1]](). At high concentrations, DMSO induces membrane thinning, pore formation, and ultimately apoptosis 1.

While a general consensus suggests keeping DMSO below 0.1% (v/v) for sensitive applications 2, many researchers mistakenly apply a "standard" 0.5% or 1.0% DMSO concentration across all cell lines. For example, while robust RAW 264.7 macrophages can tolerate up to 1.5% DMSO 3, primary cells and delicate stem cells will exhibit severe viability drops and altered cytokine profiles at those same levels 1. You must empirically determine the threshold for your specific cell model.

Q2: The low viability in my control wells only occurs on the outer edges of the 96-well plate. What is causing this?

A: You are observing the Edge Effect , driven by microplate evaporation. Incubators maintain high humidity, but the thermal gradients near the incubator door and the microplate edges cause the aqueous culture media in the perimeter wells to evaporate faster than in the inner wells.

The Causality: When water evaporates from a vehicle control well, the absolute amount of solvent (e.g., DMSO) remains constant, but the aqueous volume decreases. This effectively concentrates the solvent. A well initially seeded with a safe 0.5% DMSO concentration can quickly concentrate to a toxic >1.0% concentration over a 48-72 hour assay, triggering localized cell death 4.

Q3: How do I determine the maximum safe solvent concentration for a new primary cell line?

A: Primary cells are inherently more sensitive to solvent shock than immortalized cell lines and typically require DMSO concentrations below 0.1% 2. To determine the exact limit, you must perform an Empirical Solvent Tolerance Titration (see Protocol 1 below). Do not rely on literature values alone, as passage number, media composition, and cell density all shift the toxicity threshold.

Quantitative Data: Solvent Tolerance Thresholds

To guide your assay design, refer to the empirically established DMSO tolerance limits below. Always aim for the lowest possible concentration that still maintains compound solubility.

Table 1: Empirical Solvent (DMSO) Concentration Limits by Cell Type

Cell Type CategoryExamplesRecommended Max DMSO (v/v)Mechanistic Rationale
Primary Cells PBMC, Primary Hepatocytes< 0.1%Highly sensitive lipid bilayers; prone to rapid apoptosis and cytokine suppression 21.
Sensitive Immortalized Neural lines (N2a), Stem Cells0.1% - 0.25%Altered differentiation pathways and reduced proliferation at higher doses 4.
Robust Immortalized RAW264.7, HEK293T, HeLa0.5% - 1.0%Higher baseline metabolic rate and robust membrane repair mechanisms 3.

Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following methodologies incorporate internal controls to isolate variables and prove causality.

Protocol 1: Self-Validating Solvent Tolerance Titration

Use this workflow to establish the Maximum Tolerated Concentration (MTC) of your solvent before running a full compound screen.

  • Prepare Serial Dilutions: Prepare a 2x serial dilution of your solvent (e.g., DMSO) in complete culture media. Create an 8-point curve ranging from 2.0% down to 0.015%, plus a 0% (media only) control.

  • Seed Cells: Seed your cells in a 96-well plate at your assay's target density.

    • Causality & Self-Validation Step: Dedicate one column to "Cell-Free Media + Solvent" controls. Solvents can sometimes interact with colorimetric/fluorometric assay reagents (like MTT) 4. This background control ensures you are measuring true biological cell viability, not a chemical artifact caused by the solvent itself.

  • Administer Treatment: Replace the seeding media with the solvent dilutions. Ensure the final volume matches your intended assay volume.

  • Incubate: Incubate the cells for the exact duration of your planned compound assay (e.g., 48 or 72 hours). Toxicity is dependent on both concentration and exposure time.

  • Assess Viability: Perform your viability assay (e.g., CellTiter-Glo or MTT). Subtract the cell-free background signal from your cell-containing wells.

  • Determine MTC: Calculate the % viability relative to the 0% solvent control. The MTC is the highest solvent concentration that maintains >95% viability with no observable morphological changes under brightfield microscopy.

Protocol 2: Microplate Edge-Effect Mitigation Strategy

If your diagnostic workflow points to evaporation-induced solvent concentration, implement this physical mitigation strategy.

  • The PBS Moat: Do not seed cells in the outer perimeter of the 96-well plate (Row A, Row H, Column 1, Column 12). Instead, fill these 36 wells with 200 µL of sterile PBS or distilled water. This creates a sacrificial evaporation barrier that humidifies the microenvironment for the inner 60 wells, preventing the solvent in the active wells from concentrating.

  • Pre-Incubation Settling: After seeding the inner wells, leave the plate on the biosafety cabinet benchtop at room temperature for 30-45 minutes. Why? This prevents thermal convection currents (which occur when a cold plate enters a 37°C incubator) from pushing cells to the edges of the wells, ensuring an even monolayer.

  • Breathable Seals: Replace standard loose-fitting plastic microplate lids with sterile, gas-permeable adhesive seals. These allow optimal CO2/O2 exchange while drastically reducing the rate of aqueous evaporation over multi-day assays.

References

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC, National Institutes of Health. Available at:[Link]

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation - MDPI. Available at:[Link]

  • Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC, National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Bromophenyl)-3-butylurea Precipitation in Cell Culture

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 1-(4-Bromophenyl)-3-butylurea (CAS: 137351-54-3) during in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 1-(4-Bromophenyl)-3-butylurea (CAS: 137351-54-3) during in vitro assays.

As a highly lipophilic compound, 1-(4-Bromophenyl)-3-butylurea presents significant formulation challenges. The combination of a hydrophobic bromophenyl ring, an aliphatic butyl chain, and a urea core creates a molecule that is readily soluble in polar aprotic solvents like DMSO, but highly prone to rapid crystallization in aqueous cell culture media. This guide provides the mechanistic reasoning and field-proven protocols to overcome these thermodynamic barriers.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 1-(4-Bromophenyl)-3-butylurea precipitate immediately upon addition to DMEM/RPMI? A1: This is a classic example of the "solvent shift" phenomenon[1]. When you pipette a highly concentrated DMSO stock directly into aqueous media, the local concentration of DMSO drops exponentially. The urea core of the compound is a strong hydrogen bond donor and acceptor. Stripped of the solvating DMSO molecules, the compound rapidly exceeds its thermodynamic solubility limit. The hydrophobic bromophenyl and butyl groups drive the molecules together to minimize contact with water, while the urea cores lock them into a stable crystal lattice via intermolecular hydrogen bonding.

Q2: My cells are dying, but I suspect it's not due to the compound's biological target. Can precipitation cause false toxicity? A2: Yes. When hydrophobic compounds precipitate out of DMSO upon dilution, they often form sharp microcrystals. These crystals can physically abrade and pierce lipid bilayers, inducing mechanical cellular damage that is completely independent of the compound's pharmacological target. This phenomenon leads to artificially overestimated cytotoxicity and unstable concentration-response curves[2].

Q3: How should I store my master stock to prevent premature nucleation? A3: Prepare your master stock at 10 mM to 50 mM in anhydrous, sterile-filtered DMSO. It is critical to aliquot the stock into single-use volumes (e.g., 20 µL) and store them at -20°C or -80°C. Repeated freeze-thaw cycles introduce kinetic energy and microscopic condensation that act as nucleation sites, causing the compound to permanently crash out of the DMSO solution over time[3].

Q4: What is the best strategy to maintain solubility at higher working concentrations (>10 µM)? A4: For higher concentrations, relying on DMSO alone is insufficient and biologically toxic (DMSO >0.5% alters cellular transcriptomes). We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms non-covalent inclusion complexes with the bromophenyl and butyl moieties, shielding them from the aqueous environment while maintaining the compound's bioavailability for target engagement[4],[5].

Part 2: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If precipitation occurs, it will be caught before the compound is introduced to your cells.

Protocol A: The Intermediate Dilution Method (For Final Concentrations <10 µM)

Directly adding a 1000x DMSO stock to a culture well guarantees precipitation due to poor mixing kinetics. This protocol uses a stepwise solvent shift.

  • Pre-warm Media: Ensure your complete cell culture medium (e.g., DMEM + 10% FBS) is pre-warmed to exactly 37°C. Cold media drastically lowers the thermodynamic solubility threshold.

  • Prepare Intermediate Tube: Pipette 990 µL of the pre-warmed media into a sterile microcentrifuge tube.

  • Vortex Addition: Set a vortex mixer to medium speed. While actively vortexing the tube, add 10 µL of your 10 mM DMSO stock dropwise directly into the center of the liquid vortex (avoiding the plastic walls).

  • Validation: Inspect the tube against a light source. The solution (now 100 µM, 1% DMSO) should be completely optically clear. If turbidity is observed, the compound has nucleated.

  • Final Transfer: Immediately transfer the required volume of this intermediate solution to your cell culture plate to achieve your final concentration (e.g., a 1:10 dilution yields 10 µM final, 0.1% DMSO)[1].

Protocol B: HP-β-CD Inclusion Complexation (For Final Concentrations >10 µM)

Use this method when high compound concentrations are required without exceeding 0.1% DMSO.

  • Carrier Preparation: Dissolve HP-β-CD powder in your base cell culture media to a concentration of 20% (w/v). Filter-sterilize through a 0.22 µm PES membrane.

  • Complexation: Aliquot 1 mL of the 20% HP-β-CD media into a glass vial. While sonicating the vial in a room-temperature water bath, slowly inject your concentrated DMSO stock of 1-(4-Bromophenyl)-3-butylurea.

  • Equilibration: Allow the solution to mix on a rotary shaker for 2 hours at 37°C to ensure the hydrophobic moieties fully partition into the cyclodextrin cavities[5].

  • Self-Validation (Critical Step): Pass the final complexed solution through a 0.22 µm syringe filter. If any compound failed to complex and precipitated, it will be caught by the filter. Measure the final concentration via HPLC or UV-Vis to confirm the exact molarity before applying to cells.

Part 3: Data Presentation

The following table summarizes the expected outcomes of different formulation strategies for 1-(4-Bromophenyl)-3-butylurea, allowing you to select the optimal approach based on your assay requirements.

Formulation StrategyMax Soluble Final Conc.Final DMSO (%)Risk of Crystal-Induced ToxicityBioavailability
Direct Addition (Untreated) < 1 µMVariableHigh (Immediate precipitation)Poor (Trapped in lattice)
Intermediate Dilution ~10 µM0.1% - 0.5%Moderate (Time-dependent)Good (Temporarily stable)
DMSO + 10% FBS (Proteins) ~15 µM0.5%LowModerate (Protein-bound)
20% HP-β-CD Complexation > 50 µM < 0.1% None (Fully encapsulated)Excellent

Part 4: Workflow & Mechanistic Visualizations

Mechanism Compound 1-(4-Bromophenyl)-3-butylurea in 100% DMSO Direct Direct Addition to Aqueous Media Compound->Direct HPBCD Addition to Media with 20% HP-β-CD Compound->HPBCD SolventShift Rapid Solvent Shift (DMSO Dilution) Direct->SolventShift Nucleation Nucleation & H-Bonding (Urea Core) SolventShift->Nucleation Precipitation Crystal Precipitation (Cytotoxicity Risk) Nucleation->Precipitation Encapsulation Hydrophobic Cavity Encapsulation HPBCD->Encapsulation Soluble Stable Aqueous Solution (Bioavailable) Encapsulation->Soluble

Caption: Mechanism of solvent-shift precipitation vs. HP-β-CD encapsulation.

Workflow Stock Step 1 10 mM Stock (100% DMSO) Inter Step 3 Intermediate Dilution (Vortex Rapidly) Stock->Inter WarmMedia Step 2 Pre-warm Media (37°C) WarmMedia->Inter Final Step 4 Final Transfer to Culture Plate Inter->Final

Caption: Step-by-step intermediate dilution workflow to prevent nucleation.

References

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO National Institutes of Health (NIH) / PMC URL:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions ResearchGate / Journal of Biomolecular Screening URL:[Link]

  • Bile acid and sterol solubilization in 2-hydroxypropyl-beta-cyclodextrin National Institutes of Health (NIH) / PubMed URL:[Link]

  • Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice Anticancer Research (IIAR Journals) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromophenyl)-3-butylurea

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synthesis of1[1].

Translating the nucleophilic addition of an aliphatic amine to an aryl isocyanate from a milligram-scale vial to a multi-kilogram reactor introduces severe heat-transfer, selectivity, and safety hurdles. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-yield, high-purity production.

Section 1: Mechanistic Causality & Pathway Dynamics

To control a reaction at scale, you must understand its competing pathways. The standard synthesis relies on the rapid nucleophilic attack of n-butylamine onto the electrophilic carbon of 4-bromophenyl isocyanate (2)[2]. Because aliphatic amines are highly nucleophilic, this reaction is nearly instantaneous and violently exothermic.

The Moisture Trap (Causality of Impurities): The most common failure mode in scale-up is the formation of a highly insoluble symmetrical byproduct: 1,3-bis(4-bromophenyl)urea. This occurs if trace water is present in the reactor or solvents. Water acts as a competing nucleophile, attacking the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates into 4-bromoaniline, which then attacks another equivalent of 4-bromophenyl isocyanate (3)[3].

Mechanism Iso 4-Bromophenyl Isocyanate (Electrophile) Product 1-(4-Bromophenyl)-3-butylurea (Target Product) Iso->Product + n-Butylamine (Fast, Exothermic) Carbamic Carbamic Acid Intermediate (Unstable) Iso->Carbamic + H2O (Hydrolysis) SymUrea 1,3-Bis(4-bromophenyl)urea (Symmetrical Byproduct) Iso->SymUrea Amine n-Butylamine (Nucleophile) Amine->Product Water H2O (Trace Moisture) Water->Carbamic Aniline 4-Bromoaniline + CO2 Carbamic->Aniline - CO2 Aniline->SymUrea + Isocyanate

Fig 1. Primary nucleophilic addition pathway vs. moisture-induced symmetrical urea formation.

Section 2: Self-Validating Scale-Up Protocol (100g - 1kg scale)

This protocol utilizes a continuous-dosing strategy in an anhydrous aprotic solvent to manage the exotherm and suppress byproduct formation.

Workflow Prep 1. Reactor Prep Dry Toluene, N2 Purge Load 2. Load Isocyanate Cool to 0-5 °C Prep->Load Dose 3. Controlled Dosing n-Butylamine addition Maintain < 10 °C Load->Dose React 4. Aging Warm to 25 °C Stir 2-4 hrs Dose->React Filter 5. Filtration Collect precipitate React->Filter Wash 6. Washing Cold Toluene & Hexane Filter->Wash Dry 7. Vacuum Drying 40 °C to constant wt Wash->Dry

Fig 2. Step-by-step reactor workflow for the controlled synthesis of the target urea.

Step-by-Step Methodology
  • Reactor Preparation & Inerting: Purge a jacketed glass reactor with ultra-high purity N₂ for 30 minutes. Absolute moisture exclusion is the foundation of this protocol.

  • Substrate Loading: Charge the reactor with anhydrous Toluene (10 volumes, e.g., 1 L per 100g of isocyanate). Add 4-bromophenyl isocyanate (1.0 eq). Begin agitation at 150-200 RPM.

  • Thermal Equilibration: Circulate coolant through the reactor jacket to bring the internal temperature ( Tint​ ) to 0–5 °C.

  • Controlled Dosing (Critical Step): Prepare a solution of n-butylamine (1.05 eq) in anhydrous Toluene (2 volumes). Using a dosing pump, add the amine solution dropwise.

    • Causality Rule: The dosing rate must be strictly dictated by Tint​ . Do not allow Tint​ to exceed 10 °C. The exotherm is immediate; if Tint​ spikes, pause dosing to prevent localized boiling and impurity formation.

  • Aging & In-Process Control (IPC): Once dosing is complete, remove cooling and allow the reactor to warm to 20–25 °C over 2 hours.

    • Self-Validation: Pull an aliquot and analyze via FT-IR. The reaction is complete when the strong, sharp isocyanate peak at ~2260 cm⁻¹ completely disappears.

  • Isolation: The product, 1-(4-Bromophenyl)-3-butylurea, will precipitate as a white crystalline solid as the reaction progresses. Filter the slurry through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with cold toluene (2 x 1 Vol) followed by heptane (2 x 1 Vol) to remove any unreacted amine and trace impurities. Dry under vacuum at 45 °C to a constant weight.

Section 3: Troubleshooting Guides & FAQs

Q1: My isolated product contains a highly insoluble white impurity that won't dissolve in standard NMR solvents. What is it, and how do I prevent it? A: You are observing 1,3-bis(4-bromophenyl)urea, the symmetrical urea byproduct. As detailed in Fig 1, this is caused by water ingress (3)[3]. Aryl isocyanates are highly moisture-sensitive. To prevent this:

  • Ensure your toluene is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O).

  • Maintain a positive N₂ or Argon pressure throughout the reaction.

  • Remediation: If the impurity is already present, it is notoriously difficult to remove via crystallization due to its extreme insolubility. You must perform a hot filtration in a polar aprotic solvent (like THF or DMF) where your target product is soluble, leaving the symmetrical urea behind on the filter.

Q2: The exotherm during n-butylamine addition overwhelmed our chiller. Can we reverse the addition order (add isocyanate to amine)? A: Reversing the addition (adding isocyanate to a pool of amine) is actually a highly effective strategy to suppress symmetrical urea formation, because the amine is always in vast excess relative to the unreacted isocyanate, outcompeting trace water (2)[2]. However, it does not solve the exotherm issue; it merely shifts when it occurs. To manage the exotherm:

  • Dilute the dosing reagent further (e.g., 4 volumes of solvent instead of 2).

  • Use a mass flow controller linked to a temperature feedback loop (automated dosing).

Q3: We want to avoid highly toxic and reactive isocyanates for our pilot-plant scale-up. Are there alternative synthetic routes? A: Yes. You can utilize a carbamate intermediate strategy, which is significantly more benign (4)[4].

  • React 4-bromoaniline with phenyl chloroformate (or dimethyl carbonate) to form the stable phenyl (4-bromophenyl)carbamate.

  • Isolate and store this stable, non-toxic intermediate.

  • When ready, react the carbamate with n-butylamine at elevated temperatures (typically 60-80 °C). The amine displaces the phenol leaving group, yielding 1-(4-Bromophenyl)-3-butylurea. This avoids free isocyanate handling entirely and drastically flattens the exotherm profile.

Section 4: Quantitative Data & Parameter Optimization

To facilitate rapid decision-making during process development, the following table summarizes the impact of solvent and temperature parameters on yield and purity profiles.

Parameter / Condition Tint​ during DosingIPC Time (Isocyanate depletion)Yield (%)Purity (HPLC Area %)Notes / Causality
Solvent: THF 0 - 5 °C1.5 hours88%98.2%Product remains partially soluble; requires aqueous crash-out, lowering yield.
Solvent: Toluene 0 - 5 °C2.0 hours94%99.5%Optimal. Product precipitates cleanly, driving equilibrium and aiding isolation.
Solvent: Toluene 20 - 25 °C0.5 hours81%92.0%High exotherm leads to localized heating and increased symmetrical byproduct.
Solvent: DCM 0 - 5 °C2.0 hours91%98.8%Good alternative, but lower boiling point poses safety risks if exotherm runs away.

References

  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas | Organic Process Research & Development (ACS Publications). URL:[Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting TPPO Removal in Urea Synthesis Workflows

Overview Synthesizing ureas via triphenylphosphine (PPh₃)-mediated pathways—such as the Staudinger-aza-Wittig reaction, Mitsunobu-type couplings, or PPh₃/trichloroisocyanuric acid (TCCA) systems—inevitably generates stoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Synthesizing ureas via triphenylphosphine (PPh₃)-mediated pathways—such as the Staudinger-aza-Wittig reaction, Mitsunobu-type couplings, or PPh₃/trichloroisocyanuric acid (TCCA) systems—inevitably generates stoichiometric amounts of triphenylphosphine oxide (TPPO) [1]. For drug development professionals scaling up urea-based active pharmaceutical ingredients (APIs), TPPO is a notorious bottleneck. Its broad solubility profile and strong hydrogen-bonding capabilities cause it to co-elute with polar urea products during standard silica gel chromatography.

This technical support guide provides field-proven, chromatography-free workup strategies leveraging Lewis acid complexation to selectively precipitate TPPO.

Frequently Asked Questions (FAQs)

Q1: Why is TPPO so difficult to separate from urea derivatives using standard silica gel chromatography? Causality & Mechanism: TPPO possesses a highly polarized P=O bond. The phosphoryl oxygen acts as a potent hydrogen-bond acceptor, interacting strongly with the acidic silanol groups on silica gel, leading to severe streaking. Urea derivatives, possessing both hydrogen-bond donors (N-H) and acceptors (C=O), exhibit similar chromatographic retention times (Rf values). Consequently, TPPO and ureas frequently co-elute.

Q2: Can I just use trituration (e.g., hexane/ether) to precipitate the TPPO? Expert Insight: While trituration with non-polar solvents (like pentane or hexane) is a classical method to precipitate TPPO [2], it often fails in urea synthesis. Ureas are typically highly crystalline and poorly soluble in non-polar solvents. If you add hexane to an ether or dichloromethane solution, both the urea product and TPPO will crash out simultaneously, defeating the purpose of the separation.

Q3: What is the most reliable, scalable alternative to chromatography? Solution: Lewis acid-mediated complexation. The hard phosphoryl oxygen of TPPO coordinates efficiently with hard or borderline metal cations (Zn²⁺, Mg²⁺, Ca²⁺) to form highly insoluble complexes [3]. By selecting the correct metal salt based on your reaction solvent, you can precipitate TPPO quantitatively and isolate the pure urea via simple filtration.

Quantitative Data: Lewis Acid Complexation Strategies

To select the appropriate self-validating system for your specific urea synthesis, consult the comparison table below:

Complexation AgentOptimal SolventsComplex StoichiometryTPPO Removal EfficiencyKey Advantage / Scaling Note
Zinc Chloride (ZnCl₂) EtOH, EtOAc, iPrOH, iPrOAcZnCl₂(TPPO)₂> 98%Best for polar/protic solvents. Excess ZnCl₂ is easily washed away with acetone [4].
Calcium Bromide (CaBr₂) THF, 2-MeTHF, MTBE, TolueneCaBr₂(TPPO)> 97%Exceptional for ethereal solvents where ZnCl₂ and MgCl₂ fail or form oils [3].
Magnesium Chloride (MgCl₂) Toluene, EtOAcMgCl₂(TPPO)> 95%Highly scalable using wet-milling to expose fresh MgCl₂ surfaces [5].

Experimental Protocols: Self-Validating Workup Systems

Protocol A: ZnCl₂ Complexation in Polar Solvents (Ideal for EtOH/EtOAc)

Mechanism: ZnCl₂ forms a highly crystalline 1:2 adduct with TPPO. The protocol is self-validating: any excess, unreacted ZnCl₂ is highly insoluble in acetone, whereas most ureas remain soluble, ensuring no heavy metal contamination in the final API[4].

  • Concentration: Concentrate the crude urea/TPPO mixture under reduced pressure to remove the primary reaction solvent (if it is not ethanol or EtOAc).

  • Dissolution: Dissolve the crude residue in a minimum volume of warm ethanol (or ethyl acetate).

  • Complexation: Add a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol (0.55 equivalents of ZnCl₂ relative to the theoretical TPPO yield).

  • Precipitation: Stir at room temperature for 30–60 minutes. Scratch the sides of the flask to induce crystallization of the ZnCl₂(TPPO)₂ adduct.

  • Filtration: Filter the white precipitate through a sintered glass funnel. Wash the filter cake with a small amount of cold ethanol.

  • Validation/Purification: Concentrate the filtrate. Slurry the resulting residue in acetone. The urea product will dissolve, while any excess ZnCl₂ remains insoluble. Filter again and concentrate to yield the pure urea [4].

Protocol B: CaBr₂ Complexation in Ethereal Solvents (Ideal for THF/MTBE)

Mechanism: Ethereal solvents are common in Mitsunobu-type urea syntheses, but ZnCl₂ often forms sticky oils in THF. CaBr₂ forms a stable 1:1 complex with TPPO in ethers, crashing out as a filterable solid [3].

  • Preparation: Ensure the crude reaction mixture is in THF, 2-MeTHF, or MTBE. (If not, perform a solvent swap).

  • Addition: Add anhydrous CaBr₂ powder directly to the solution. Use a 1:1 to 2:1 molar ratio of CaBr₂ to TPPO.

  • Stirring: Stir vigorously at room temperature for 2–4 hours. The CaBr₂-TPPO complex will precipitate as a dense white solid.

  • Filtration: Filter the suspension through a pad of Celite.

  • Isolation: Evaporate the ethereal filtrate to recover the TPPO-free urea derivative [3].

Protocol C: MgCl₂ Wet Milling for Large-Scale Manufacturing

Mechanism: Solid MgCl₂ reacts with dissolved TPPO, but the reaction passivates the MgCl₂ surface. High-shear wet milling continuously exposes fresh MgCl₂, driving the complexation to completion without requiring massive excesses of the salt [5].

  • Solvent Swap: Dissolve the crude mixture in toluene or ethyl acetate.

  • Addition: Add solid anhydrous MgCl₂ (1.5 to 2.0 equivalents).

  • Milling: Circulate the suspension through an inline high-shear wet mill (e.g., rotor-stator mixer) for 1–2 hours.

  • Filtration: Filter the insoluble MgCl₂(TPPO) complex. The filtrate contains the purified urea product [5].

Workflow Visualization

TPPORemoval Start Crude Urea Mixture (Contains TPPO) SolventCheck What is the primary reaction solvent? Start->SolventCheck Polar Polar/Protic (EtOH, EtOAc, iPrOH) SolventCheck->Polar Ethereal Ethereal (THF, MTBE, 2-MeTHF) SolventCheck->Ethereal NonPolar Non-Polar (Toluene, DCM) SolventCheck->NonPolar ZnCl2 Add ZnCl2 (1.8M in EtOH) Precipitates ZnCl2(TPPO)2 Polar->ZnCl2 CaBr2 Add CaBr2 (Solid) Precipitates CaBr2(TPPO) Ethereal->CaBr2 MgCl2 Add MgCl2 (Wet Milling) Precipitates MgCl2(TPPO) NonPolar->MgCl2 Filter Filter Insoluble Lewis Acid-TPPO Complex ZnCl2->Filter CaBr2->Filter MgCl2->Filter Pure Pure Urea Product (Chromatography-Free) Filter->Pure

Workflow for selecting the optimal Lewis acid to precipitate TPPO based on the reaction solvent.

References

  • Ghodsinia, S. S. E., & Akhlaghinia, B. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(1), 1-7.[Link]

  • University of Rochester (n.d.). Removing Triphenylphosphine Oxide. Notes on Lousy Reactions.[Link]

  • Hergueta, A. R., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development, 26(7), 2154-2164.[Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.[Link]

  • Merwade, A., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. Organic Process Research & Development, 28(6), 2321-2328.[Link]

Troubleshooting

Technical Support Center: 1-(4-Bromophenyl)-3-butylurea Degradation Analysis

Welcome to the Advanced Applications Support Center. This resource is designed for researchers, analytical chemists, and drug development professionals investigating the pharmacokinetics, environmental fate, and bioremed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This resource is designed for researchers, analytical chemists, and drug development professionals investigating the pharmacokinetics, environmental fate, and bioremediation of 1-(4-Bromophenyl)-3-butylurea—a model halogenated substituted phenylurea.

Below, you will find expertly curated FAQs, troubleshooting guides, and self-validating experimental workflows to resolve common bottlenecks in pathway elucidation and metabolite quantification.

Section 1: Frequently Asked Questions (FAQs) – Pathway & Kinetics

Q1: During the degradation of 1-(4-Bromophenyl)-3-butylurea, why do we observe a plateau in parent compound depletion without an equivalent formation of 4-bromoaniline? Answer: This discrepancy is typically a mass balance issue caused by rate-limiting intermediate accumulation. The degradation of N-alkylated phenylureas often proceeds via an initial alkyl oxidation (here, N-debutylation) catalyzed by cytochrome P450 or specific N-dealkylases (e.g., PdmAB homologs)[1]. This forms the intermediate 1-(4-bromophenyl)urea. If the downstream amidase enzymes in your system have a lower substrate affinity ( Km​ ) for the debutylated intermediate than the parent compound, the intermediate will accumulate, causing a lag phase before 4-bromoaniline appears.

Q2: How can I analytically differentiate between direct urea hydrolysis and stepwise N-debutylation in my microbial consortium? Answer: Direct hydrolysis of the amide bond to produce halogenated anilines is a key enzymatic step, often catalyzed by specific phenylurea hydrolases like PuhA or PuhB[2]. Direct hydrolysis yields 4-bromoaniline and butylamine simultaneously. Stepwise degradation yields 1-(4-bromophenyl)urea first. To differentiate, you must use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to track the transient 1-(4-bromophenyl)urea mass ( m/z 216.0 173.0). If this transition is entirely absent across all time points, the pathway is exclusively direct hydrolysis.

Section 2: Troubleshooting Guide – Experimental Bottlenecks

Issue 1: Incomplete ring cleavage and toxic accumulation of 4-bromoaniline (4-BA).

  • Root Cause: Halogenated anilines require specialized dioxygenases for ortho/meta cleavage, and the electron-withdrawing nature of the bromine atom significantly increases the activation energy required for hydrogen abstraction[3]. This deactivates the aromatic ring toward electrophilic attack by standard oxygenases, leading to dead-end accumulation and reactive oxygen species (ROS) generation that poisons the microbial consortium.

  • Solution: Implement a biostimulation strategy by supplementing the media with a primary carbon source (e.g., succinate) to maintain intracellular NADH/NADPH pools, which are rapidly depleted during the energy-intensive dehalogenation steps.

Issue 2: Poor recovery of polar metabolites (e.g., 4-bromocatechol) during extraction from soil or sludge.

  • Root Cause: Incomplete degradation often leads to the accumulation of toxic aniline and catechol derivatives, which bind strongly to humic substances in soil matrices via covalent cross-linking, complicating mass balance calculations[4]. Furthermore, catechols auto-oxidize rapidly to quinones in the presence of light and oxygen.

  • Solution: Quench the matrix immediately with 1% ascorbic acid to prevent auto-oxidation, and lower the extraction pH to 3.0 to protonate the phenolic hydroxyl groups, disrupting humic acid binding prior to Solid-Phase Extraction (SPE).

Section 3: Visualizing the Degradation Architecture

Phenylurea_Pathway Parent 1-(4-Bromophenyl)-3-butylurea (Parent Compound) Debutyl 1-(4-Bromophenyl)urea (N-debutylation intermediate) Parent->Debutyl Cytochrome P450 / N-dealkylase (Alkyl oxidation) Aniline 4-Bromoaniline (Urea Hydrolysis Product) Parent->Aniline Direct Amidase (Hydrolysis) Debutyl->Aniline Amidase (Hydrolysis) Catechol 4-Bromocatechol (Hydroxylation Product) Aniline->Catechol Aniline Dioxygenase (Deamination/Hydroxylation) Cleavage TCA Cycle Intermediates (Ring Cleavage) Catechol->Cleavage Catechol 1,2-dioxygenase (Ortho-cleavage)

Fig 1. Enzymatic degradation pathway of 1-(4-Bromophenyl)-3-butylurea into TCA intermediates.

Section 4: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following LC-MS/MS extraction protocol is designed as a self-validating system . Each phase contains a mandatory checkpoint to verify causality and operational success before proceeding.

Protocol: Extraction and Quantification of Phenylurea Metabolites

Step 1: Quenching and Stabilization

  • Action: Aliquot 1.0 mL of the experimental matrix into a microcentrifuge tube containing 100 µL of 1% (w/v) ascorbic acid and 50 µL of 13C6​ -labeled 1-(4-Bromophenyl)-3-butylurea (10 µg/L) as an Internal Standard (IS).

  • Self-Validation Checkpoint: Analyze a matrix-free water blank spiked with the exact same IS concentration. If the IS peak area in your biological sample deviates by >15% from the water blank, severe ion suppression is occurring. Do not proceed; dilute the sample 1:5 and repeat.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Condition an Oasis HLB cartridge (200 mg) with 3 mL methanol followed by 3 mL LC-MS grade water. Load the stabilized sample. Wash with 2 mL of 5% methanol in water to remove salts. Elute with 3 mL of 100% methanol.

  • Self-Validation Checkpoint: Collect the initial load flow-through and the 5% methanol wash fraction. Inject 5 µL of these directly into the LC-MS/MS. The presence of target analytes in these fractions indicates "breakthrough" (cartridge overloading). If detected, reduce sample loading volume.

Step 3: Concentration and Reconstitution

  • Action: Evaporate the methanolic eluate to dryness under a gentle stream of ultra-high purity nitrogen at 30°C. Reconstitute immediately in 200 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic acid).

  • Self-Validation Checkpoint: Centrifuge the reconstituted vial at 14,000 x g for 5 minutes. The presence of any visible pellet indicates incomplete solubilization of hydrophobic parent compounds. If a pellet forms, increase the reconstitution solvent to 30% Acetonitrile.

Validation_Workflow Step1 1. Sample Aliquot & Spike Add 13C-labeled Internal Standard Step2 2. Solid Phase Extraction (HLB) Wash: 5% MeOH | Elute: 100% MeOH Step1->Step2 Validation: IS equilibration Step3 3. Concentration N2 Evaporation & Reconstitution Step2->Step3 Validation: Breakthrough check Step4 4. LC-MS/MS Analysis MRM Mode Acquisition Step3->Step4 Validation: Matrix effect blank Step5 5. Data Validation Check Mass Balance & IS Recovery Step4->Step5 Validation: S/N > 10 for LOQ

Fig 2. Self-validating LC-MS/MS workflow for phenylurea metabolite extraction and quantification.

Section 5: Quantitative Data Summary

Use the following validated MRM transitions and expected recovery metrics to calibrate your triple quadrupole mass spectrometer.

AnalyteIonization ModePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Expected SPE Recovery (%)
1-(4-Bromophenyl)-3-butylureaESI (+)272.0173.01894 ± 3
1-(4-Bromophenyl)ureaESI (+)216.0173.02289 ± 5
4-BromoanilineESI (+)173.0156.02578 ± 6
4-BromocatecholESI (-)187.079.03071 ± 7

Note: The primary product ion for the urea compounds ( m/z 173.0) corresponds to the protonated 4-bromoaniline fragment following the neutral loss of the respective isocyanate group.

References

  • Title: The Novel Bacterial N-Demethylase PdmAB Is Responsible for the Initial Step of N,N-Dimethyl-Substituted Phenylurea Herbicide Degradation Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron Source: Frontiers in Microbiology URL: [Link]

  • Title: New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes Source: Environment International URL: [Link]

  • Title: Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields Source: FEMS Microbiology Ecology URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Accelerating Urea Synthesis from Isocyanates

[ Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish kinetics, poor yields, or persistent impurities during urea synthesis via isocya...

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Author: BenchChem Technical Support Team. Date: March 2026

[

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish kinetics, poor yields, or persistent impurities during urea synthesis via isocyanate-amine coupling. While the reaction between a primary aliphatic amine and an unhindered isocyanate is typically instantaneous, introducing steric bulk, electron-withdrawing groups, or competing nucleophiles (like moisture) can severely stall the reaction.

This guide provides field-proven, mechanistically grounded solutions to accelerate your urea formation workflows, ensuring high-fidelity synthesis through self-validating protocols.

Mechanistic Grounding & Pathway Analysis

To troubleshoot a stalled reaction, we must first understand the competing kinetic pathways. The desired reaction is the direct nucleophilic attack of the amine on the highly electrophilic carbon of the isocyanate. However, the isocyanate functional group is highly sensitive to trace moisture. Water acts as a competing nucleophile, initiating a cascade that consumes your starting materials and generates unwanted symmetric ureas.

Pathway Iso Isocyanate (R-NCO) Urea Asymmetric Urea (Target Product) Iso->Urea + Amine (Catalyzed) Carb Carbamic Acid (Unstable Intermediate) Iso->Carb + H2O (Moisture Contamination) Amine Target Amine (R'-NH2) Amine->Urea Water Trace Moisture (H2O) Water->Carb SymUrea Symmetric Urea (Undesired By-product) Carb->SymUrea -CO2 + Excess Isocyanate

Reaction pathways for isocyanate: desired urea formation vs. moisture-driven by-products.

Frequently Asked Questions (FAQs)

Q1: My reaction between a secondary amine and an aryl isocyanate is taking over 24 hours. How can I reduce the reaction time without degrading the product? A1: The rate-limiting step in this scenario is the nucleophilic attack of the sterically hindered secondary amine. To accelerate this, you must introduce a nucleophilic co-catalyst. Studies demonstrate that pairing a secondary amine with a tertiary amine co-catalyst (such as N,N-dimethylcyclohexylamine, DMCHA) facilitates rapid proton transfer and stabilizes the transition state, effectively reducing reaction times from 24 hours down to 4 hours[1].

Q2: I am working with highly unreactive, sterically hindered substrates. What are the most effective catalysts? A2: For extreme steric hindrance, standard tertiary amines may not provide enough activation energy. You must shift to organometallic catalysts or strong alkoxide bases. Dibutyltin dilaurate (DBTDL) acts as a powerful Lewis acid, coordinating the isocyanate oxygen and rendering the carbon hyper-electrophilic. Alternatively, strong bases like potassium methoxide (KOMe) operate via an alkoxide anion-driven mechanism and are highly efficient, achieving >75% conversion within 1 hour at 70 °C in related urea/carbamate systems[2].

Q3: I am trying to synthesize an asymmetric urea, but I keep getting a symmetric urea by-product, and the reaction stalls. Why? A3: You are experiencing moisture contamination. Isocyanates react with trace water to form an unstable carbamic acid, which rapidly decarboxylates into carbon dioxide and a primary amine[3]. This newly formed, unhindered amine easily outcompetes your intended (and likely more hindered) target amine. It reacts instantly with another isocyanate molecule to form a symmetric urea[3]. This side reaction consumes your isocyanate stoichiometry, effectively halting the desired synthesis.

Q4: Are there any scenarios where water is actually beneficial for urea synthesis? A4: Surprisingly, yes. While homogeneous aqueous conditions degrade isocyanates, heterogeneous "on-water" reactions can dramatically accelerate the synthesis of unsymmetrical ureas. The physical nature of insoluble isocyanates and amines at the water interface can drive rapid, chemoselective reactions that reach completion in as little as 15 minutes without the need for toxic organic solvents[4].

Quantitative Catalyst Efficacy

Use the following table to benchmark your expected reaction times and select the appropriate catalytic system based on your substrate's steric profile.

Catalyst SystemSubstrate TypeTemp (°C)Approx. Reaction TimeKey Mechanism
None (Uncatalyzed) Unhindered Primary Amine20–25< 15 minsDirect nucleophilic addition
None (Uncatalyzed) Hindered Secondary Amine20–25> 24 hoursStalled due to steric clash
Sec. Amine + DMCHA Hindered Secondary Amine20–254 hoursProton transfer & transition state stabilization
DBTDL (Organotin) Aliphatic/Aryl Isocyanates50–701–2 hoursLewis acid activation of isocyanate oxygen
KOMe (Alkoxide Base) Hindered/Isocyanate-Free70< 1 hourAlkoxide anion (RO⁻) driven nucleophilic attack

Self-Validating Experimental Protocol: Accelerated Asymmetric Urea Synthesis

Scientific Integrity Note: This protocol is designed as a self-validating system. By incorporating in-situ analytical checkpoints (Karl Fischer and FTIR), the workflow inherently verifies that the chemical environment is correct before proceeding to the next step, eliminating silent failures.

Step 1: System Preparation & Moisture Scavenging

  • Action: Dry your selected solvent (e.g., THF or Toluene) over activated 3Å molecular sieves for 24 hours.

  • Validation Check: Perform a Karl Fischer titration on the solvent. Do not proceed unless the water content is <50 ppm.

Step 2: Isocyanate Activation & Baseline Validation

  • Action: Charge the dried solvent and the isocyanate into a flame-dried Schlenk flask under an argon atmosphere.

  • Validation Check: Collect an in-situ FTIR background spectrum of the reaction mixture. You must observe a sharp, stable N=C=O stretch at ~2270 cm⁻¹. Monitor this peak for 15 minutes; if the peak intensity decreases, moisture is present in the system, and the run must be aborted.

Step 3: Catalyzed Coupling

  • Action: Add the target amine (1.05 eq) dropwise. If using a hindered secondary amine, simultaneously inject 5 mol% of DMCHA or 1 mol% DBTDL catalyst.

  • Causality: The slight excess of amine ensures complete consumption of the isocyanate, preventing unreacted electrophiles from complicating downstream purification.

Step 4: Reaction Monitoring

  • Validation Check: Continuously monitor the FTIR spectra. The reaction is only deemed complete when the isocyanate peak at 2270 cm⁻¹ is fully integrated to the baseline, and a strong urea C=O stretch appears at ~1640 cm⁻¹.

Step 5: Quenching and Isolation

  • Action: Quench the reaction with a minimal amount of methanol (to consume any residual trace isocyanate). Concentrate under reduced pressure and precipitate the asymmetric urea using cold diethyl ether.

Diagnostic Troubleshooting Workflow

If your reaction fails to reach completion despite following the protocol, use the decision tree below to isolate the root cause.

Troubleshooting Start Reaction Stalled (Low Yield/Slow Kinetics) CheckH2O Analyze By-products (FTIR/LC-MS) Start->CheckH2O SymUrea High Symmetric Urea Detected? CheckH2O->SymUrea Dry Protocol Fix: Dry Solvents & Add PTSI SymUrea->Dry Yes Sterics Assess Steric Hindrance SymUrea->Sterics No Cat Add Co-Catalyst (e.g., DMCHA or DBTDL) Sterics->Cat Hindered Substrates Temp Increase Temperature (70°C) Sterics->Temp Low Intrinsic Reactivity

Decision tree for troubleshooting slow isocyanate-amine urea synthesis.

References

  • Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry (RSC Publishing). 1

  • Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application. ACS Catalysis. 2

  • Minimizing urea by-product formation in isocyanate reactions. Benchchem. 3

  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development (ACS Publications). 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)-3-butylurea: An ¹H NMR-Centric Approach

Audience: Researchers, scientists, and drug development professionals. Introduction In the landscape of pharmaceutical research and materials science, substituted ureas represent a cornerstone scaffold due to their versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical research and materials science, substituted ureas represent a cornerstone scaffold due to their versatile hydrogen bonding capabilities and synthetic accessibility. 1-(4-Bromophenyl)-3-butylurea is one such molecule, serving as a potential intermediate or a pharmacologically active agent. Unambiguous structural confirmation of this compound is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards.

This guide provides an in-depth technical analysis of the characterization of 1-(4-Bromophenyl)-3-butylurea, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the experimental choices and interpretation strategies. We will explore why ¹H NMR is the principal tool for structural elucidation and how its findings are corroborated by orthogonal techniques like ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical dossier.

PART 1: Primary Characterization via ¹H NMR Spectroscopy

¹H NMR spectroscopy is the quintessential first step in the structural analysis of most organic molecules. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing information about the number of distinct protons, their electronic surroundings, and their spatial relationships to neighboring protons. For a molecule like 1-(4-Bromophenyl)-3-butylurea, ¹H NMR can, in a single experiment, confirm the presence and connectivity of the aromatic ring, the butyl chain, and the crucial urea N-H protons.

Predicted ¹H NMR Spectrum Analysis of 1-(4-Bromophenyl)-3-butylurea

To interpret an NMR spectrum effectively, we must first predict the expected signals based on the molecule's structure. The structure below is annotated to assign proton labels that will be used throughout this guide.

Chemical structure of 1-(4-Bromophenyl)-3-butylurea with protons labeled Ha through Hh for NMR analysis.
Figure 1: Structure and proton assignments for 1-(4-Bromophenyl)-3-butylurea.

The predicted spectral data, assuming an acquisition in a non-exchanging solvent like DMSO-d₆, is summarized in Table 1. The choice of Dimethyl Sulfoxide-d₆ (DMSO-d₆) is deliberate; its ability to form hydrogen bonds with the solute, coupled with its aprotic nature, slows down the chemical exchange of the N-H protons, making them sharp enough to be observed and to couple with neighboring protons.[1][2] In contrast, protic solvents like D₂O or CD₃OD would lead to rapid H/D exchange, causing the N-H signals to broaden or disappear entirely.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J) Rationale for Assignment
Ha~8.5 - 9.0Singlet (s)1H-N-H proton adjacent to the electron-withdrawing aromatic ring. Expected to be the most downfield N-H signal.[3]
Hb, Hc~7.3 - 7.5Doublet (d)4H (total)Jbc ≈ 8-9 HzAromatic protons forming a classic AA'BB' system. Protons Hb and Hc are chemically non-equivalent due to para-substitution.
Hd~6.1 - 6.5Triplet (t)1HJde ≈ 5-6 HzN-H proton adjacent to the alkyl chain. Its coupling to the two He protons results in a triplet.
He~3.0 - 3.2Quartet (q) or Multiplet (m)2HJed, JefMethylene protons adjacent to the N-Hd group. Deshielded by the electronegative nitrogen. Appears as a quartet due to coupling with Hd and Hf.
Hf~1.3 - 1.5Sextet or Multiplet (m)2HJfe, JfgMethylene protons shielded relative to He.
Hg~1.2 - 1.4Sextet or Multiplet (m)2HJgf, JghMethylene protons, slightly more shielded than Hf.
Hh~0.8 - 1.0Triplet (t)3HJhg ≈ 7 HzTerminal methyl group protons of the butyl chain, expected to be the most upfield signal.
Experimental Protocol: ¹H NMR Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(4-Bromophenyl)-3-butylurea.

    • Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ (≥99.9% D). Causality: Using a deuterated solvent is essential to avoid a massive interfering solvent signal in the spectrum. DMSO-d₆ is chosen to preserve the N-H signals.[2]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it. Causality: An internal standard provides a stable reference point for chemical shifts, making the data comparable across different experiments and spectrometers.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency onto the deuterium signal from the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. Causality: Shimming corrects for imperfections in the magnetic field, leading to sharper spectral lines and better resolution.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition & Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier Transform to convert the FID from the time domain to the frequency domain.

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Data Interpretation Workflow

The logical process for interpreting the acquired spectrum can be visualized as a workflow. This ensures a systematic and comprehensive analysis.

G A Acquire Spectrum B Phase and Reference (TMS at 0.0 ppm) A->B C Identify Solvent Residual Peak (DMSO-d₅ at ~2.50 ppm) B->C D Integrate All Signals C->D E Analyze Aromatic Region (AA'BB' Doublets, ~7.3-7.5 ppm) D->E F Analyze Urea N-H Signals (Broad/Sharp, ~6-9 ppm) D->F G Analyze Alkyl Region (Upfield, ~0.8-3.2 ppm) D->G H Correlate Integrals to Proton Count D->H I Analyze Splitting Patterns (n+1 rule) E->I F->I G->I K Final Structure Confirmation H->K J Assign All Peaks to Structure I->J J->K

Caption: Workflow for systematic ¹H NMR data interpretation.

PART 2: A Comparative Analysis with Orthogonal Techniques

While ¹H NMR provides the structural backbone, a robust characterization relies on a multi-technique approach. Orthogonal methods—those that measure different physical properties—provide complementary data that, when combined, build an undeniable case for the compound's identity and purity.

Comparison of Key Analytical Techniques

The following table compares the utility of four primary analytical techniques for characterizing 1-(4-Bromophenyl)-3-butylurea.

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, connectivity (J-coupling), relative proton count.Unambiguously confirms all structural fragments (aromatic, urea, alkyl) and their connectivity in one experiment.Can be sensitive to concentration and solvent for N-H protons.[4] Does not directly give molecular weight.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the carbon skeleton, including the carbonyl carbon (~155-160 ppm).[5]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Does not show connectivity directly.
FTIR Presence of specific functional groups based on vibrational frequencies.Quickly confirms the presence of the urea moiety (N-H and C=O stretches).[6][7]Provides limited information on the overall molecular structure and connectivity. Not inherently quantitative.
Mass Spectrometry Molecular weight, elemental formula (with HRMS).Provides exact mass and confirms the presence of bromine via its characteristic M, M+2 isotopic pattern (~1:1 ratio).[8]Does not distinguish between isomers. Can require fragmentation analysis (MS/MS) for structural details.
In-Depth Analysis of Orthogonal Methods

1. Carbon-13 NMR Spectroscopy

¹³C NMR provides a count of the unique carbon atoms in the molecule. For the C₁₁ structure of 1-(4-Bromophenyl)-3-butylurea, we expect to see 9 distinct signals (due to symmetry in the phenyl ring where two pairs of carbons are equivalent). This confirms the carbon framework hypothesized from the ¹H NMR.

  • Experimental Protocol: The sample prepared for ¹H NMR can be used directly. A proton-decoupled ¹³C experiment is standard, typically requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for functional group identification. For our target molecule, the FTIR spectrum serves as a crucial validation of the urea core.

  • Expected Key Absorptions:

    • ~3300-3400 cm⁻¹: N-H stretching vibrations from the urea group.[6]

    • ~2850-2960 cm⁻¹: C-H stretching from the butyl group.

    • ~1640-1660 cm⁻¹: C=O stretching (Amide I band), a strong and characteristic peak for ureas.[9]

    • ~1550-1600 cm⁻¹: N-H bending (Amide II band) and aromatic C=C stretching.

  • Experimental Protocol (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum of air.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum (e.g., averaging 32 scans).

3. High-Resolution Mass Spectrometry (HRMS)

HRMS provides the most accurate confirmation of the molecular formula. The presence of a bromine atom provides a highly distinctive isotopic signature that is easy to spot.

  • Expected Observation: The mass spectrum will show two major peaks of nearly equal intensity, separated by ~2 Da.

    • [M+H]⁺ for C₁₁H₁₅⁷⁹BrN₂O: Calculated m/z = 271.0444

    • [M+H]⁺ for C₁₁H₁₅⁸¹BrN₂O: Calculated m/z = 273.0423

  • Experimental Protocol (LC-MS with ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample directly into the electrospray ionization (ESI) source or inject it onto an HPLC column for purity analysis prior to MS detection.

    • Acquire the spectrum in positive ion mode.

Integrated Characterization Workflow

No single technique tells the whole story. The synergy of these methods provides an unshakeable structural proof, as illustrated in the following workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Validation A Synthesized Product B ¹H NMR (Proton Framework & Connectivity) A->B C FTIR (Functional Group ID) A->C D HRMS (Molecular Formula & Isotopic Pattern) A->D E ¹³C NMR (Carbon Skeleton) B->E Suggests C-framework F Confirmed Structure of 1-(4-Bromophenyl)-3-butylurea B->F C->F D->F E->F

Caption: Integrated workflow for comprehensive characterization.

Conclusion

References

  • EvitaChem. 1-(4-Bromophenyl)-3-(tert-butyl)urea (EVT-5517215).
  • ResearchGate. (a) FTIR Spectrum of pure Urea. Available from: [Link]

  • Piasek, Z., & Urbanski, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques.
  • ResearchGate. (PDF) FTIR study of urea and thiourea. Available from: [Link]

  • PubChemLite. 1-(4-bromophenyl)-3-butylurea (C11H15BrN2O). Available from: [Link]

  • Czarnecki, M. A., et al. (2004). Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy. ACS Publications. Available from: [Link]

  • Prabavathy, D., & Pethara, M. (2012). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica.
  • Witanowski, M., et al. (1999). Hydrogen-bond and solvent polarity effects on the nitrogen NMR shielding of urea systems. Journal of Molecular Structure.
  • Quadrini, L., & Palchetti, I. (2023). Electrochemical methods for the determination of urea. FLORE. Available from: [Link]

  • ResearchGate. Substituted Ureas and Their Analogs Containing Framework Fragments: I. 1-(4-Hydroxyadamantan-1-yl)-3-(fluoro/chlorophenyl)ureas. Available from: [Link]

  • Wang, W., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief. Available from: [Link]

  • Cogent, OA. Analysis of Urea. Available from: [Link]

  • Van Dyke, E. R., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Magnetic Resonance. Available from: [Link]

  • Lyčka, A. (2015). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. Available from: [Link]

  • ResearchGate. Can you suggest cheap methods to measure urea in a liquid fertilizer?. Available from: [Link]

  • ResearchGate. (a) Concentration-dependent 1 H NMR shift of two urea protons (H a :.... Available from: [Link]

  • Reddit. Urea protons exchanging with DMSO-d6 protons?. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 1-(4-Bromophenyl)-3-butylurea

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Bromophenyl)-3-butylurea is a disubstituted urea derivative with potential applications in drug discovery and development. As with any nov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-3-butylurea is a disubstituted urea derivative with potential applications in drug discovery and development. As with any novel chemical entity, comprehensive structural characterization is paramount for its advancement in the pharmaceutical pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing rapid and sensitive molecular weight determination and structural elucidation. This guide offers an in-depth comparison of mass spectrometry-based approaches for the analysis of 1-(4-Bromophenyl)-3-butylurea, supported by established fragmentation principles and data from analogous compounds. We will explore optimal ionization techniques, predict fragmentation pathways, and provide a detailed experimental protocol to aid researchers in their analytical workflows.

Physicochemical Properties of 1-(4-Bromophenyl)-3-butylurea

A fundamental understanding of the analyte's properties is crucial for developing a robust mass spectrometry method.

PropertyValueSource
Molecular FormulaC₁₁H₁₅BrN₂O[1]
Monoisotopic Mass270.03677 Da[1]
Molecular Weight271.16 g/mol [2]
Predicted XlogP2.9[1]
InChIKeyHZVVVBAMBJDMHZ-UHFFFAOYSA-N[1]

The presence of the bromine atom is a key feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. For a molecule like 1-(4-Bromophenyl)-3-butylurea, with moderate polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for 1-(4-Bromophenyl)-3-butylurea
Principle Ionization occurs in the liquid phase from charged droplets.Ionization occurs in the gas phase through ion-molecule reactions.ESI is generally preferred for its soft ionization nature.
Analyte Polarity Best suited for polar to moderately polar compounds.Suitable for a wide range of polarities, including less polar compounds.The urea and phenyl moieties provide sufficient polarity for ESI.
Thermal Stability Gentle technique, suitable for thermally labile compounds.Involves a heated nebulizer, which can cause thermal degradation of sensitive analytes.The compound is expected to be sufficiently stable for both, but ESI poses less risk of degradation.
Adduct Formation Prone to forming adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺).Less prone to adduct formation.Adduct formation in ESI can aid in confirming the molecular weight.
Fragmentation Minimal in-source fragmentation, providing a clear molecular ion.Can induce some in-source fragmentation.ESI is advantageous for preserving the molecular ion for subsequent MS/MS analysis.

Rationale for Recommendation:

Electrospray ionization in positive ion mode ([M+H]⁺) is the recommended starting point for the analysis of 1-(4-Bromophenyl)-3-butylurea. Substituted ureas are readily protonated, and ESI is a soft ionization technique that will likely yield an abundant protonated molecule with its characteristic bromine isotopic pattern ([M+H]⁺ and [M+H+2]⁺)[3]. This is advantageous for unambiguous molecular weight confirmation and for selecting the precursor ion for tandem mass spectrometry (MS/MS) experiments. While APCI is also a suitable technique for phenylurea compounds[4], the higher potential for thermal degradation and in-source fragmentation makes ESI a more conservative and often more informative initial approach.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is a powerful tool for structural elucidation. By selecting the protonated molecule ([M+H]⁺) as the precursor ion, we can induce fragmentation and generate a characteristic pattern of product ions. Based on the known fragmentation behavior of substituted ureas and brominated aromatic compounds, the following pathways are predicted for 1-(4-Bromophenyl)-3-butylurea.

The primary fragmentation is expected to occur at the urea linkages. Cleavage of the C-N bonds is a common fragmentation pathway for N,N'-substituted ureas[3]. For 1-(4-Bromophenyl)-3-butylurea, two main fragmentation routes are anticipated:

  • Cleavage of the Butyl-Urea Bond: This would result in the formation of a protonated 4-bromophenylurea ion and the neutral loss of butene.

  • Cleavage of the Phenyl-Urea Bond: This would lead to the formation of a protonated butylurea ion and the neutral loss of 4-bromoaniline.

The bromine atom is expected to remain on the phenyl ring during fragmentation, and thus the resulting bromine-containing fragment ions will also exhibit the characteristic 1:1 isotopic pattern.

Diagram of Predicted Fragmentation Pathways

G M [M+H]⁺ m/z 271/273 F1 [M+H - C₄H₈]⁺ m/z 215/217 M->F1 - C₄H₈ F2 [M+H - C₄H₉N]⁺ m/z 200/202 M->F2 - C₄H₉N F3 [C₄H₁₀N₂O+H]⁺ m/z 117 M->F3 - C₇H₆BrN F4 [C₆H₄BrNH₂]⁺ m/z 172/174 F2->F4 - CO

Caption: Predicted fragmentation pathways of protonated 1-(4-Bromophenyl)-3-butylurea.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of 1-(4-Bromophenyl)-3-butylurea using liquid chromatography-tandem mass spectrometry. Optimization of specific parameters may be required based on the instrumentation used.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-(4-Bromophenyl)-3-butylurea in methanol. From this stock, prepare a working standard of 1 µg/mL in 50:50 methanol:water.

  • Matrix Samples (e.g., Plasma): For quantitative analysis in biological matrices, a protein precipitation extraction is a common starting point. To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point for separating this moderately nonpolar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Nebulizer Gas (Nitrogen): 3 - 5 Bar.

  • Drying Gas (Nitrogen): 8 - 12 L/min.

4. Data Acquisition

  • Full Scan (MS1): Acquire full scan data from m/z 100-400 to observe the protonated molecule ([M+H]⁺ at m/z 271.04 and 273.04) and any adducts.

  • Tandem MS (MS/MS): Select the protonated molecule (m/z 271.0) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

  • Multiple Reaction Monitoring (MRM) for Quantification: Based on the MS/MS data, select the most intense and specific precursor-to-product ion transitions for quantitative analysis.

Data Interpretation and Comparison

The mass spectrum of 1-(4-Bromophenyl)-3-butylurea should exhibit a prominent pair of peaks at m/z 271.04 and 273.04 in a roughly 1:1 ratio, corresponding to the [M+H]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively. The MS/MS spectrum will provide the fragmentation pattern. By comparing the experimentally observed fragment ions with the predicted pathways, the structure can be confirmed.

For comparative purposes, the fragmentation pattern can be benchmarked against other N,N'-disubstituted ureas. For instance, studies on phenylurea herbicides have shown characteristic fragmentation patterns involving cleavage at the urea moiety[5][6]. The presence of the bromine atom in 1-(4-Bromophenyl)-3-butylurea provides an additional layer of confidence in the identification of bromine-containing fragments due to their unique isotopic signature.

Conclusion

The mass spectrometric analysis of 1-(4-Bromophenyl)-3-butylurea is readily achievable using standard LC-MS/MS instrumentation. Electrospray ionization in the positive mode is the recommended approach for generating a strong molecular ion signal. Tandem mass spectrometry will provide characteristic fragmentation patterns that can be used for structural confirmation and quantitative analysis. The presence of the bromine isotopic pattern serves as a powerful diagnostic tool throughout the analysis. The methodologies and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to confidently analyze this and structurally related compounds.

References

  • Draper, W. M., & D'Andrea, A. (2001). Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry, 49(6), 2764–2769. [Link]

  • SCIEX. (n.d.). The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column. Retrieved from [Link]

  • Di Corcia, A., Crescenzi, C., Laganà, A., & Samperi, R. (1998). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction.
  • Draper, W. M., & D'Andrea, A. (2001). Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water. PubMed, 11409961. [Link]

  • Bichon, E., Dupuis, M., Le Bizec, B., & André, F. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. Journal of Chromatography B, 838(2), 96-106. [Link]

  • Reddy, D. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • PubChemLite. (n.d.). 1-(4-bromophenyl)-3-butylurea. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(p-bromophenyl)-3-butylurea. Retrieved from [Link]

  • Di, B., et al. (2012). Liquid chromatography–mass spectrometric analysis of phenylurea herbicides and their degradation products using an atmospheric pressure ionization interface. Analytical Communications, 35(6), 211-213. [Link]

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Validation

High-Performance Liquid Chromatography (HPLC) Method for Determining the Purity of 1-(4-Bromophenyl)-3-butylurea: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(4-Bromophenyl)-3-butylurea (CAS: 137351-54-3) Introduction & Scientific Rationale 1-(4-Bromophenyl)-3-butylurea is an e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(4-Bromophenyl)-3-butylurea (CAS: 137351-54-3)

Introduction & Scientific Rationale

1-(4-Bromophenyl)-3-butylurea is an essential urea derivative utilized as an intermediate in organic synthesis and pharmaceutical development. Because impurities—such as unreacted 4-bromoaniline or degradation products—can severely impact downstream synthetic yields and biological assays, establishing a robust, high-resolution purity determination method is critical.

As a Senior Application Scientist, I often see laboratories relying on legacy HPLC methods that consume excessive solvent and time. This guide objectively compares a Conventional HPLC Method against an Optimized UHPLC (Core-Shell) Method .

The Causality Behind Method Modernization

The transition from a 5 µm Fully Porous Particle (FPP) column to a 2.7 µm Superficially Porous Particle (SPP) column is grounded in the Van Deemter equation. The solid silica core of the SPP limits the diffusion path of the analyte, drastically reducing mass transfer resistance. This permits higher linear velocities without sacrificing theoretical plates. This method modernization is fully compliant with the allowable adjustments for isocratic and gradient methods detailed in USP <621> Chromatography[1].

Furthermore, urea derivatives can exhibit peak tailing due to secondary interactions between the polar urea core and residual silanols on the silica support. By lowering the pH of the aqueous mobile phase with 0.1% Formic Acid, we suppress silanol ionization (pKa ~ 4.5), ensuring high chromatographic fidelity and peak symmetry. The UV detection wavelength is set to 254 nm, as the 4-bromophenyl conjugated system exhibits strong π-π* transitions in this region, allowing for high-sensitivity detection while minimizing baseline noise[2].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and data integrity, the following protocols are designed in strict accordance with ICH Q2(R1) guidelines for the validation of analytical procedures[3]. The system validates itself through rigorous System Suitability Testing (SST) prior to any sample analysis.

Step 1: Preparation of Solutions
  • Diluent: Methanol : Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 1-(4-Bromophenyl)-3-butylurea reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 1.0 mg/mL).

  • Sample Solution: Prepare identically to the standard solution using the synthesized or commercial batch to be tested.

  • System Suitability Solution (Spiked): Spike the standard solution with 0.1% (w/w) of 4-bromoaniline (a common synthetic precursor and known impurity). This creates a self-validating control to verify column resolution before the run begins.

Step 2: Chromatographic Execution
  • Equilibration: Flush the column with the mobile phase for at least 20 column volumes until a stable baseline is achieved.

  • System Suitability Testing (SST): Inject the System Suitability Solution in five replicates.

  • Validation Gate: Calculate theoretical plates ( N ), tailing factor ( Tf​ ), and resolution ( Rs​ ) between 1-(4-Bromophenyl)-3-butylurea and 4-bromoaniline. Proceed with the sample sequence only if Rs​>2.0 and the relative standard deviation (RSD) of the peak area is ≤2.0% .

  • Sample Analysis: Inject the Sample Solution in triplicate. Calculate the purity using the area normalization method (excluding the solvent front).

Methodological Comparison & Experimental Data

The following tables summarize the parameters and the resulting quantitative performance data, demonstrating the superiority of the optimized core-shell approach.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Legacy Conventional HPLCMethod B: Optimized UHPLC (Core-Shell)
Column C18, 250 x 4.6 mm, 5 µm (FPP)C18, 100 x 4.6 mm, 2.7 µm (SPP)
Mobile Phase Acetonitrile : Water (60:40 v/v)Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Column Temperature 25 °C35 °C
Injection Volume 20 µL5 µL
Detection UV @ 254 nmUV @ 254 nm
Total Run Time 20.0 minutes7.0 minutes
Table 2: System Suitability and Purity Results
Performance MetricAcceptance Criteria (ICH Q2)[3]Method A ResultsMethod B Results
Retention Time ( tR​ ) N/A12.5 min4.2 min
Theoretical Plates ( N ) >2000 8,50014,200
Tailing Factor ( Tf​ ) ≤1.5 1.451.08
Resolution ( Rs​ ) * >2.0 2.44.1
Peak Area RSD (n=5) ≤2.0% 1.2%0.6%

*Resolution calculated between the critical pair: 1-(4-Bromophenyl)-3-butylurea and 4-bromoaniline.

Logical Workflow Visualization

The diagram below illustrates the logical flow of the method transfer and the required system suitability gates that ensure analytical integrity.

MethodTransfer Sample Sample Prep 1.0 mg/mL Legacy Legacy HPLC 5 µm FPP C18 Sample->Legacy Path A Modern Optimized UHPLC 2.7 µm SPP C18 Sample->Modern Path B SST System Suitability Rs > 2.0, RSD < 2.0% Legacy->SST tR = 12.5 min Modern->SST tR = 4.2 min Result Purity Determination UV @ 254 nm SST->Result Validated

Figure 1: Workflow comparison between legacy HPLC and optimized UHPLC purity determination methods.

References

  • [1] Title: 〈621〉CHROMATOGRAPHY - USP.org | Source: usp.org | URL:

  • [3] Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology | Source: europa.eu | URL:

  • [2] Title: Public release summary on new active constituent metobromuron in the product soleto 500 sc herbicide | Source: apvma.gov.au | URL:

Sources

Comparative

Comparing cytotoxicity of 1-(4-Bromophenyl)-3-butylurea vs sorafenib

An in-depth structural and functional analysis for drug development professionals, medicinal chemists, and oncological researchers evaluating urea-based kinase inhibitors. Executive Summary The urea moiety (-NH-CO-NH-) i...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis for drug development professionals, medicinal chemists, and oncological researchers evaluating urea-based kinase inhibitors.

Executive Summary

The urea moiety (-NH-CO-NH-) is a privileged pharmacophore in modern targeted oncology, serving as the critical hydrogen-bonding anchor in Type II kinase inhibitors. This guide provides a mechanistic and quantitative comparison between Sorafenib (a highly optimized, FDA-approved diaryl urea) and 1-(4-Bromophenyl)-3-butylurea (a synthetic alkyl-aryl urea fragment). While both molecules share the core urea linker, their divergent side-chain architectures dictate profoundly different binding thermodynamics, kinase selectivities, and cellular cytotoxicities.

By analyzing these two compounds, researchers can better understand the Structure-Activity Relationship (SAR) principles required to design next-generation multikinase inhibitors.

Mechanistic Causality: The Thermodynamics of Type II Kinase Inhibition

To understand the vast difference in cytotoxicity between these two compounds, we must examine the causality of their binding kinetics within the kinase domain—specifically the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1].

Type II kinase inhibitors stabilize the inactive DFG-out conformation of the activation loop. The urea linker is non-negotiable for high-affinity binding in this state; it acts as both a hydrogen bond donor and acceptor. Specifically, the urea -NH groups form bidentate hydrogen bonds with the side chain of Glu885 , while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of Asp1046 [2].

  • Sorafenib (Diaryl Urea): Sorafenib leverages a highly rigid diaryl architecture. The central phenyl ring sits in the hinge region, while the terminal 4-chloro-3-(trifluoromethyl)phenyl ring is thrust deep into the allosteric hydrophobic pocket exposed by the DFG-out shift. This rigid aromatic system pays a minimal entropic penalty upon binding, driving sub-nanomolar target affinity [3].

  • 1-(4-Bromophenyl)-3-butylurea (Alkyl-Aryl Urea): This compound retains the 4-bromophenyl group (capable of moderate hinge-region interactions) and the critical urea pharmacophore. However, it replaces the terminal aryl group with a flexible butyl chain. The butyl chain lacks the bulk to optimally fill the deep hydrophobic pocket and incurs a massive entropic penalty upon restriction within the active site. Consequently, it acts as a low-affinity fragment rather than a potent inhibitor.

G Sorafenib Sorafenib (Diaryl Urea) Urea Urea Pharmacophore (-NH-CO-NH-) Sorafenib->Urea Contains Hydrophobic Deep Allosteric Pocket (DFG-out conformation) Sorafenib->Hydrophobic High Affinity (Rigid Aryl Ring) AlkylUrea 1-(4-Bromophenyl)-3-butylurea (Alkyl-Aryl Urea) AlkylUrea->Urea Contains AlkylUrea->Hydrophobic Low Affinity (Flexible Butyl Chain) Glu885 Glu885 (VEGFR2) H-Bond Acceptor Urea->Glu885 Bidentate H-Bonds Asp1046 Asp1046 (VEGFR2) H-Bond Donor Urea->Asp1046 H-Bond

Diagram 1: Structural causality of VEGFR2 kinase inhibition by urea derivatives.

Comparative Cytotoxicity & Physicochemical Profile

Because 1-(4-Bromophenyl)-3-butylurea lacks the deep-pocket engagement of Sorafenib, its ability to inhibit intracellular kinase signaling (e.g., the RAF/MEK/ERK pathway) is severely attenuated. This translates directly to a lack of potent cytotoxicity in standard cancer cell line assays.

The table below synthesizes the comparative profile of the clinical-grade inhibitor versus the synthetic fragment [4].

ParameterSorafenib (Nexavar)1-(4-Bromophenyl)-3-butylurea
Structural Class Diaryl UreaAlkyl-Aryl Urea
Molecular Weight 464.8 g/mol 271.15 g/mol
Primary Targets VEGFR1/2/3, PDGFR-β, B-RAF, c-KITWeak/Non-specific kinase fragment
VEGFR2 IC50 (Biochemical) ~ 1 - 5 nM> 10,000 nM (Estimated)
HepG2 Cytotoxicity (IC50) 3.5 - 5.0 µM> 100 µM (Baseline fragment toxicity)
HUVEC Anti-angiogenesis Highly Potent (Sub-micromolar)Inactive at physiological doses
Application Approved Therapeutic / Positive ControlSAR Building Block / Screening Fragment

Data Note: Sorafenib data reflects established literature consensus. 1-(4-Bromophenyl)-3-butylurea data represents baseline fragment behavior in cellular assays.

Experimental Validation: Self-Validating Protocol System

To objectively compare the cytotoxicity of a fragment hit like 1-(4-Bromophenyl)-3-butylurea against a gold-standard like sorafenib, researchers must utilize a self-validating phenotypic assay. The CellTiter-Glo® Luminescent Cell Viability Assay is the industry standard, measuring ATP as a direct proxy for metabolically active cells.

Step-by-Step Cytotoxicity Protocol (HepG2 Cells)

Objective: Determine the half-maximal inhibitory concentration (IC50) of both compounds to map the functional impact of the alkyl vs. aryl side chain.

  • Cell Seeding:

    • Harvest HepG2 (Hepatocellular carcinoma) cells in the logarithmic growth phase.

    • Seed cells at a density of 5,000 cells/well in a 96-well opaque-walled microplate using 100 µL of DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment.

  • Compound Preparation (Crucial Step for Ureas):

    • Causality Note: Urea derivatives often suffer from poor aqueous solubility. Prepare 10 mM stock solutions of both Sorafenib and 1-(4-Bromophenyl)-3-butylurea strictly in 100% cell-culture grade DMSO.

    • Perform a 1:3 serial dilution in DMSO to create a 10-point concentration curve.

    • Dilute the DMSO stocks 1:100 in complete media (Final DMSO concentration = 1%, preventing solvent toxicity).

  • Treatment:

    • Aspirate media from the 96-well plate and replace with 100 µL of the compound-containing media.

    • Include Vehicle Control (1% DMSO in media) and Positive Control (Staurosporine, 1 µM) wells.

    • Incubate for 72 hours.

  • Luminescent Readout:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes (prevents temperature-induced luminescence gradients).

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode microplate reader (Integration time: 0.5 - 1.0 second/well).

  • Data Normalization & Regression:

    • Normalize data: % Viability = (Lum_Sample / Lum_Vehicle) * 100.

    • Plot Log(Concentration) vs. % Viability using a 4-parameter non-linear regression model to derive the IC50.

W Culture 1. Cell Culture (HepG2 Cells) Treatment 2. Compound Treatment (72h, 10-point curve) Culture->Treatment Assay 3. CellTiter-Glo Lysis (ATP Release) Treatment->Assay Readout 4. Microplate Readout (Luminescence) Assay->Readout Analysis 5. 4-Param Regression (IC50 Calculation) Readout->Analysis

Diagram 2: Standardized high-throughput workflow for comparative cytotoxicity screening.

Conclusion for Drug Developers

When comparing 1-(4-Bromophenyl)-3-butylurea to sorafenib, the data illustrates a fundamental principle of kinase inhibitor design: the urea linker is necessary, but not sufficient, for potent cytotoxicity.

While 1-(4-Bromophenyl)-3-butylurea contains the required hydrogen-bonding machinery to interact with the kinase hinge region, its flexible butyl tail fails to capture the massive binding energy available in the DFG-out allosteric pocket. Therefore, compounds like 1-(4-Bromophenyl)-3-butylurea should not be viewed as standalone therapeutics, but rather as highly valuable, low-molecular-weight starting fragments for SAR campaigns aimed at discovering novel, patentable Type II kinase inhibitors.

Validation

FT-IR analysis of urea functional group in 1-(4-Bromophenyl)-3-butylurea

Publish Comparison Guide: FT-IR Analytical Strategies for the Urea Functional Group in 1-(4-Bromophenyl)-3-butylurea Executive Summary For researchers and drug development professionals, verifying the structural integrit...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: FT-IR Analytical Strategies for the Urea Functional Group in 1-(4-Bromophenyl)-3-butylurea

Executive Summary

For researchers and drug development professionals, verifying the structural integrity of synthesized intermediates like 1-(4-Bromophenyl)-3-butylurea is a critical quality control step. This guide provides an objective, data-driven comparison of two primary Fourier Transform Infrared (FT-IR) sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission —specifically evaluating their performance in characterizing the highly hydrogen-bonded urea functional group.

Structural & Mechanistic Grounding: The Urea Motif

1-(4-Bromophenyl)-3-butylurea is an asymmetric phenylurea derivative. Its central urea core (-NH-CO-NH-) is electronically modulated by two opposing forces: the electron-withdrawing 4-bromophenyl ring and the electron-donating aliphatic butyl chain. This electronic "push-pull" system dictates the molecule's dipole moment and its solid-state intermolecular hydrogen-bonding network.

The urea functional group is identified by three primary infrared-active modes. Understanding the causality behind their spectral positions is essential for accurate interpretation:

  • Amide I (C=O Stretch, ~1640–1660 cm⁻¹): In the solid state, extensive intermolecular hydrogen bonding weakens the carbonyl double-bond character, causing a distinct red-shift compared to free, non-hydrogen-bonded carbonyls 1.

  • Amide II (N-H Bend + C-N Stretch, ~1550–1570 cm⁻¹): Hydrogen bonding physically restricts the N-H bending motion, requiring higher energy to vibrate and thereby blue-shifting this band 2.

  • N-H Stretch (~3300–3400 cm⁻¹): Appears as a broad, strong band due to the distribution of hydrogen bond lengths in the crystal lattice.

Mechanism Urea Urea Functional Group (-NH-CO-NH-) H_Bond Intermolecular Hydrogen Bonding Urea->H_Bond Solid State Assembly Amide_I Amide I (C=O Stretch) Red-shifted ~1650 cm⁻¹ H_Bond->Amide_I Weakens C=O bond Amide_II Amide II (N-H Bend) Blue-shifted ~1560 cm⁻¹ H_Bond->Amide_II Restricts N-H bend NH_Stretch N-H Stretch Broadened ~3300 cm⁻¹ H_Bond->NH_Stretch Lengthens N-H bond

Fig 2: Mechanistic impact of hydrogen bonding on the urea FT-IR spectral shifts.

Objective Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing 1-(4-Bromophenyl)-3-butylurea, the choice between ATR and KBr transmission significantly impacts data quality.

Causality of Spectral Differences:

  • Moisture Interference: KBr is inherently hygroscopic. Absorbed atmospheric water produces a massive O-H stretching band at 3400 cm⁻¹, which directly eclipses the critical N-H stretch of the urea group. ATR-FTIR eliminates this matrix interference entirely 3.

  • Optical Penetration Depth & Anomalous Dispersion: In ATR-FTIR, the depth of penetration of the evanescent wave is directly proportional to the wavelength. Therefore, high-wavenumber peaks (like the N-H stretch) appear artificially weaker than low-wavenumber peaks (like Amide I). Furthermore, anomalous dispersion near strong absorption bands causes a slight red-shift (2–5 cm⁻¹) in ATR spectra compared to transmission spectra 4.

Performance Comparison Table
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation Time < 1 minute5–10 minutes
Sample Recovery 100% (Non-destructive)0% (Embedded in matrix)
N-H Region Clarity Excellent (No water interference)Poor (Often obscured by KBr moisture)
Peak Intensity Profile Wavelength-dependent (Requires ATR correction)Linear (Follows Beer-Lambert Law)
Risk of Polymorphic Shift None (Analyzed as-is)High (Due to excessive grinding/pressure)

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. Below are the optimized protocols for both methodologies.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)
  • System Validation: Power on the spectrometer. Perform a wavelength calibration check using a standard 1.5 mil polystyrene film (verify exact peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹).

  • Background Collection: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient atmosphere to establish a baseline.

  • Sample Application: Deposit ~2 mg of crystalline 1-(4-Bromophenyl)-3-butylurea directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate optical contact is mandatory; air gaps will severely degrade the signal-to-noise ratio because the evanescent wave only penetrates ~1-2 µm into the sample.

  • Data Acquisition: Scan the sample (64 scans, 4 cm⁻¹). Apply an ATR correction algorithm in the software to normalize peak intensities.

Protocol B: KBr Pellet Transmission
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 24 hours. Store in a desiccator.

  • Blank Validation: Press a pure KBr pellet (150 mg) and run it as the background. This critical step subtracts the matrix signal and any residual moisture.

  • Sample Grinding: Weigh ~1.5 mg of 1-(4-Bromophenyl)-3-butylurea and ~150 mg of dry KBr (1:100 ratio). Grind gently in an agate mortar for exactly 2 minutes. Causality: Insufficient grinding causes baseline scattering (Christiansen effect), while over-grinding can induce pressure-driven polymorphic transitions in the API.

  • Pellet Pressing: Transfer to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 2 minutes.

  • Data Acquisition: Place the transparent disk in the transmission holder and collect the spectrum (64 scans, 4 cm⁻¹).

Workflow cluster_ATR ATR-FTIR Protocol cluster_KBr Transmission (KBr) Sample 1-(4-Bromophenyl)- 3-butylurea ATR_Prep Direct Application to Diamond Crystal Sample->ATR_Prep KBr_Prep Grind with KBr (1:100 ratio) Sample->KBr_Prep ATR_Scan Apply Pressure & Scan ATR_Prep->ATR_Scan Data Spectral Analysis (Amide I & II) ATR_Scan->Data KBr_Press Hydraulic Press (10 tons) KBr_Prep->KBr_Press KBr_Scan Transmit Beam & Scan KBr_Press->KBr_Scan KBr_Scan->Data

Fig 1: Comparative FT-IR workflow for ATR vs. KBr pellet analysis of urea derivatives.

Quantitative Data Summary

Below is the expected quantitative spectral data for 1-(4-Bromophenyl)-3-butylurea, highlighting the slight positional shifts inherent to the chosen sampling methodology.

Functional GroupExpected ModeATR-FTIR Position (cm⁻¹)KBr Pellet Position (cm⁻¹)Intensity / Shape
N-H (Urea) Stretching~3310~3325 (Often obscured)Broad, Strong
C-H (Butyl) Asym/Sym Stretch2850 – 29602850 – 2960Sharp, Medium
C=O (Amide I) Stretching~1645~1655Sharp, Very Strong
N-H (Amide II) Bending~1560~1570Sharp, Strong
C=C (Aromatic) Ring Stretch~1490, ~1590~1490, ~1590Sharp, Medium
C-Br (Aryl) Stretching~1070~1070Sharp, Strong

Note: The ~10 cm⁻¹ red-shift in Amide I and Amide II peaks observed in ATR-FTIR is a documented artifact of anomalous dispersion near strong absorption bands.

References

  • Theoretical and IR-matrix isolation studies on the urea and urea-D4, -13C, and -1,3-15N2 substituted molecules ResearchG
  • Evaluation of the Binding Properties of A New Phenylurea Appended Carbazole Compound to Pepsin/Trypsin by Computational and Multi-Spectral Analysis ResearchG
  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy PMC (PubMed Central)
  • Recent Developments in Solid-Phase Extraction for Near and Attenuated Total Reflection Infrared Spectroscopic Analysis MDPI

Sources

Comparative

X-ray crystallography of 1-(4-Bromophenyl)-3-butylurea single crystal

Methodological Comparison Guide: Single-Crystal X-Ray Crystallography of 1-(4-Bromophenyl)-3-butylurea Executive Summary & Scientific Context 1-(4-Bromophenyl)-3-butylurea ( C11​H15​BrN2​O ) is a halogenated phenylurea d...

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Author: BenchChem Technical Support Team. Date: March 2026

Methodological Comparison Guide: Single-Crystal X-Ray Crystallography of 1-(4-Bromophenyl)-3-butylurea

Executive Summary & Scientific Context

1-(4-Bromophenyl)-3-butylurea ( C11​H15​BrN2​O ) is a halogenated phenylurea derivative. Compounds containing the urea motif coupled with a halogenated phenyl ring are highly relevant in modern drug development, frequently serving as scaffolds for kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. Determining the precise 3D atomic arrangement of this compound is critical for mapping its intermolecular hydrogen bonding (N-H···O) and halogen bonding (Br···Br or Br···O) networks.

This guide objectively compares the crystallization techniques, X-ray source technologies, and software workflows required to obtain high-resolution structural data for this compound, providing researchers with a self-validating roadmap for crystallographic success.

Crystallization Methodologies: Slow Evaporation vs. Vapor Diffusion

Organic molecules like 1-(4-Bromophenyl)-3-butylurea often form thin, fragile plates. The choice of crystallization method directly dictates the diffraction quality of the resulting lattice.

Comparison & Causality:

  • Method A: Slow Evaporation: Relies on the gradual loss of solvent to reach supersaturation. Causality: Because the evaporation rate is highly dependent on fluctuating ambient conditions, nucleation often occurs rapidly at the solvent meniscus. This uncontrolled kinetic growth leads to intergrown or twinned crystals that severely complicate phase solution.

  • Method B: Vapor Diffusion: Utilizes a binary solvent system (a good solvent and an anti-solvent). Causality: The anti-solvent slowly diffuses into the sample solution via the vapor phase. This creates a highly controlled, thermodynamically stable gradient of supersaturation, favoring the slow growth of a single, defect-free crystal lattice.

Self-Validating Protocol: Vapor Diffusion of 1-(4-Bromophenyl)-3-butylurea

  • Preparation: Dissolve 10 mg of purified 1-(4-Bromophenyl)-3-butylurea in 1 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Anti-Solvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of n-Hexane (anti-solvent).

  • Sealing & Incubation: Cap the outer 20 mL vial tightly with a PTFE-lined cap and leave it undisturbed at 20 °C for 48–72 hours.

  • Validation Check: Harvest the resulting crystals and suspend them in paratone oil. Examine them under a polarized light microscope. Rotate the polarizer; complete optical extinction every 90° validates that the specimen is a true single crystal and not a twinned aggregate.

G Start 1-(4-Bromophenyl)-3-butylurea Purified Powder Split Crystallization Method Selection Start->Split MethodA Method A: Slow Evaporation (Solvent: EtOH/DCM) Split->MethodA High Throughput MethodB Method B: Vapor Diffusion (Inner: DCM, Outer: Hexane) Split->MethodB Quality Optimization ResultA Rapid Nucleation Result: Twinned/Clustered Crystals MethodA->ResultA ResultB Controlled Supersaturation Result: High-Quality Single Crystals MethodB->ResultB

Figure 1: Workflow comparing slow evaporation and vapor diffusion crystallization strategies.

X-Ray Source Technologies: Sealed Tube vs. Microfocus

For organic crystals containing a moderate heavy atom (Bromine), the choice of X-ray source dictates the signal-to-noise ratio of high-angle reflections, which are necessary for accurate bond length determination.

Comparison & Causality:

  • Conventional Sealed Tube (Mo Kα, 2 kW): Produces a broad beam profile. Causality: While sufficient for large crystals (>0.2 mm), the broad beam bathes a small crystal in excess background radiation (air scatter), reducing the signal-to-noise ratio ( I/σ ) for critical high-resolution reflections[1].

  • Microfocus Source (Mo Kα, 30 W): Utilizes focusing multilayer optics. Causality: Despite operating at a fraction of the power, the optics condense the X-ray beam into a narrow, highly brilliant Gaussian profile[1]. This maximizes the photon flux strictly at the sample position, yielding superior diffraction data for small or weakly diffracting organic crystals[1].

Quantitative Comparison Table

ParameterConventional Sealed TubeMicrofocus X-ray SourcePerformance Impact for 1-(4-Bromophenyl)-3-butylurea
Power Consumption 2000 W30 WLower thermal load and reduced maintenance for Microfocus.
Beam Profile Broad (~0.5 mm)Narrow (<0.1 mm)Microfocus matches the physical size of small organic plates.
Optimal Crystal Size > 0.2 mm0.02 – 0.1 mmMicrofocus rescues data from suboptimal crystal growths.
High-Angle Intensity ModerateHighBetter resolution of the Bromine anisotropic displacement parameters.

Structure Solution & Refinement: SHELXT vs. Olex2 Integration

Once diffraction data is collected, the phase problem must be solved to generate the electron density map.

Comparison & Causality:

  • SHELXT (Command-Line Engine): A modern dual-space algorithm. Causality: Instead of relying on user-defined space groups, SHELXT solves the structure in the lowest symmetry ( P1 ) and automatically deduces the correct space group based on the symmetry of the resulting electron density map[2]. This algorithm prevents user bias and origin-shift errors that historically plagued structure solution[2].

  • Olex2 (GUI Integration): A comprehensive visual interface. Causality: Olex2 seamlessly wraps SHELXT and SHELXL into a visual environment[3]. It allows researchers to visually identify residual electron density peaks (e.g., missing hydrogen atoms on the urea nitrogens) and apply geometric restraints interactively, ensuring chemical logic is maintained during least-squares refinement[3].

Self-Validating Protocol: Structure Solution Workflow

  • Data Integration: Process raw frames using instrument software (e.g., APEX or CrysAlisPro). Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05. A higher value indicates poor crystal quality, radiation damage, or incorrect Laue group assignment.

  • Phase Solution: Run SHELXT via the Olex2 interface. Allow the algorithm to propose the space group.

  • Anisotropic Refinement: Convert all non-hydrogen atoms (Br, O, N, C) to anisotropic displacement parameters using SHELXL.

  • Hydrogen Placement: Calculate hydrogen positions geometrically (riding model) for the butyl chain and phenyl ring. Freely refine the urea N-H hydrogens if data resolution permits, as these dictate the hydrogen-bonding network.

  • Final Validation: Check the final R1​ value and the residual density map. An R1​ < 0.05 and a flat residual electron density map (highest peak < 0.5 e/A˚3 , excluding minor ripples near the heavy Bromine atom) validate the structural model.

Workflow Crystal Mount Crystal (100 K) Source X-Ray Source Selection Crystal->Source Sealed Sealed Tube (2 kW) Broad Beam Profile Source->Sealed Crystal > 0.2 mm Micro Microfocus (30 W) High Brilliance, Narrow Beam Source->Micro Crystal < 0.05 mm Data Data Integration (R_int < 0.05) Sealed->Data Micro->Data Solve SHELXT: Dual-Space Solution Automatic Space Group Data->Solve Validate Data Refine Olex2/SHELXL: Least-Squares Anisotropic Refinement Solve->Refine Phase Problem Solved

Figure 2: X-ray data collection and structure solution logic for single-crystal analysis.

Expected Crystallographic Parameters

Based on structurally analogous compounds such as 1-(4-Bromophenyl)-3-(tert-butyl)urea[4], the following parameters are representative of the validated structural model for 1-(4-Bromophenyl)-3-butylurea.

Crystallographic ParameterExpected Value / Assignment
Chemical Formula C11​H15​BrN2​O
Formula Weight 271.15 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈13.4 Å, b≈8.6 Å, c≈12.4 Å, β≈100.5∘
Key Structural Motif N-H···O hydrogen-bonded ribbons along the b-axis

Sources

Validation

A Senior Application Scientist's Guide to the Differential Scanning Calorimetry of N-Aryl-N'-Alkylureas: A Case Study of 1-(4-Bromophenyl)-3-butylurea

In the landscape of drug discovery and materials science, a thorough understanding of the solid-state properties of novel chemical entities is paramount. For N-aryl-N'-alkylureas, a scaffold present in numerous therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, a thorough understanding of the solid-state properties of novel chemical entities is paramount. For N-aryl-N'-alkylureas, a scaffold present in numerous therapeutic agents, this understanding is crucial for formulation development, ensuring stability, and controlling bioavailability. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for this characterization, providing critical insights into the thermal behavior of these compounds.

The Significance of Thermal Analysis for N-Aryl-N'-Alkylureas

N-aryl-N'-alkylureas are a class of compounds known for their propensity to form strong intermolecular hydrogen bonds, leading to well-defined crystalline structures. However, this same characteristic can also give rise to polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. For a pharmaceutical compound, an unexpected polymorphic transformation can have significant consequences. Therefore, a comprehensive thermal analysis is not just a routine measurement but a critical step in risk mitigation during drug development.

A Comparative Overview: DSC and Complementary Techniques

Differential Scanning Calorimetry is a powerful tool, but it rarely stands alone. A multi-faceted approach, integrating data from several techniques, provides the most complete picture of a compound's solid-state properties.

Technique Information Provided Synergy with DSC
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, glass transition, polymorphic transitions, purity.Provides quantitative thermodynamic data for thermal events observed.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, solvent/water content.[1]Distinguishes between melting and decomposition, and quantifies mass loss events seen in DSC.
Powder X-Ray Diffraction (PXRD) Crystalline form identification (polymorphs, solvates), degree of crystallinity.[2]Confirms the solid form being analyzed by DSC and identifies any changes in crystallinity after thermal events.
Hot-Stage Microscopy (HSM) Visual observation of melting, sublimation, and morphological changes upon heating.[2]Provides visual confirmation of the thermal events detected by DSC.
Fourier-Transform Infrared (FTIR) Spectroscopy Information on functional groups and hydrogen bonding patterns.Can detect changes in intermolecular interactions that may accompany polymorphic transitions observed by DSC.

Experimental Protocol: A Self-Validating DSC Workflow

The following protocol for the DSC analysis of 1-(4-Bromophenyl)-3-butylurea is designed to be a self-validating system, incorporating steps to ensure accuracy and reproducibility.

I. Sample Preparation and Instrument Calibration
  • Sample Preparation:

    • Accurately weigh 2-5 mg of 1-(4-Bromophenyl)-3-butylurea into a standard aluminum DSC pan. The use of a microbalance is crucial for accurate enthalpy calculations.

    • Crimp the pan with a lid. For initial scans, a pinhole lid is recommended to allow for the escape of any residual solvent or volatile impurities. Subsequent scans on dried material can be performed with a hermetically sealed pan to prevent sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc. This ensures the accuracy of the measured transition temperatures and enthalpies.

II. DSC Measurement Parameters

The choice of experimental parameters is critical for obtaining high-quality data.

  • Temperature Program:

    • Initial Isothermal: Hold at a temperature well below the expected melting point (e.g., 25 °C) for 2-5 minutes to allow for thermal equilibration.

    • Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the melting point but below the decomposition temperature (e.g., 250 °C). A heating rate of 10 °C/min is a good starting point for balancing resolution and sensitivity.[1]

    • Cooling Ramp: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This step is crucial for investigating recrystallization behavior and the potential formation of metastable polymorphs.

    • Second Heating Ramp: Reheat the sample at the same rate as the initial heating ramp. This second scan can reveal information about the glass transition of the amorphous phase or the melting of a polymorph that may have formed during cooling.

  • Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation and to ensure a stable thermal environment.

III. Data Analysis and Interpretation
  • Melting Point (Tm): Determined as the onset or peak temperature of the melting endotherm. The onset temperature is generally preferred as it is less affected by the heating rate.

  • Enthalpy of Fusion (ΔHf): Calculated by integrating the area of the melting peak. This value is a measure of the energy required to melt the crystalline solid and is directly proportional to the sample's crystallinity.

  • Polymorphic Transitions: The presence of multiple endotherms or exotherms before the final melting peak can indicate solid-solid transitions between different polymorphic forms.[2]

  • Glass Transition (Tg): A step-like change in the baseline of the DSC thermogram, indicative of the transition from a rigid, glassy amorphous state to a more rubbery state. This is typically observed in the second heating scan after rapid cooling.

Predicted Thermal Behavior of 1-(4-Bromophenyl)-3-butylurea and Comparison with Analogs

Based on the analysis of related urea compounds, we can predict the likely thermal behavior of 1-(4-Bromophenyl)-3-butylurea.

  • Melting: A sharp endothermic peak corresponding to the melting of the crystalline solid is expected. For comparison, simple urea exhibits a melting endotherm.[3][4] Aryl esters, another class of organic compounds, show endothermic transitions in the range of 120-257°C.[1] Given the increased molecular weight and potential for strong hydrogen bonding and π-π stacking interactions due to the phenyl ring, the melting point of 1-(4-Bromophenyl)-3-butylurea is anticipated to be significantly higher than that of simple urea.

  • Polymorphism: The presence of both a hydrogen-bond donating (N-H) and accepting (C=O) urea moiety, along with the phenyl ring, makes 1-(4-Bromophenyl)-3-butylurea a prime candidate for polymorphism.[5] DSC is an excellent tool for detecting polymorphism. A DSC thermogram might show a small endotherm (melting of a metastable form) followed by an exotherm (recrystallization to a more stable form), and finally a higher temperature endotherm (melting of the stable form).

  • Decomposition: At higher temperatures, an exothermic decomposition is expected. A preliminary TGA scan is recommended to determine the onset of decomposition to avoid contaminating the DSC cell.

Visualizing the Experimental and Logical Workflow

DSC Experimental Workflow

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_run DSC Measurement cluster_analysis Data Analysis & Interpretation Sample Weigh 2-5 mg of Sample Equilibrate Isothermal Hold (e.g., 25°C) Sample->Equilibrate Place in DSC Calibrate Calibrate with Standards (In, Zn) Calibrate->Equilibrate Ensures Accuracy Heat1 First Heating Ramp (e.g., 10°C/min) Equilibrate->Heat1 Cool Controlled Cooling (e.g., 10°C/min) Heat1->Cool Heat2 Second Heating Ramp (e.g., 10°C/min) Cool->Heat2 Analyze Determine Tm, ΔHf, Tg Heat2->Analyze Compare Compare with TGA, PXRD, HSM Analyze->Compare Comprehensive Characterization

Caption: A flowchart illustrating the key stages of a comprehensive DSC experiment.

Logical Framework for Solid-State Characterization

Characterization_Logic cluster_primary Primary Thermal Analysis cluster_structural Structural & Morphological Analysis cluster_spectroscopic Spectroscopic Analysis DSC DSC PXRD PXRD DSC->PXRD Identifies form being melted HSM HSM DSC->HSM Visual confirmation of transitions FTIR FTIR DSC->FTIR Investigates H-bonding changes during transitions TGA TGA TGA->DSC Defines upper temp. limit PXRD->FTIR Correlates crystal structure with H-bonding

Caption: Interconnectivity of analytical techniques for thorough solid-state characterization.

Conclusion

The differential scanning calorimetry of 1-(4-Bromophenyl)-3-butylurea, while not yet detailed in the public domain, can be approached systematically to yield high-quality, reliable data. By employing a self-validating experimental protocol and integrating the results with complementary techniques such as TGA and PXRD, researchers can build a comprehensive understanding of the compound's solid-state properties. This knowledge is not merely academic; it is a critical foundation for the successful development of new pharmaceuticals and materials. The principles and methodologies outlined in this guide provide a robust framework for the thermal analysis of not only 1-(4-Bromophenyl)-3-butylurea but also a wide range of other N-aryl-N'-alkylurea derivatives.

References

  • ResearchGate. (n.d.). Termal analysis: DSC curves of urea, UF, (a) UFZO composites, (b) UFZS... Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves for pure urea and oxalic acid and for the compound... Retrieved from [Link]

  • ResearchGate. (2025, September 23). Polymorphism and weak noncovalent interactions with unique halogen bonding in the supramolecular assemblies of (Z)-3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate. Retrieved from [Link]

  • Scribd. (n.d.). urea DSC-60. Retrieved from [Link]

  • PMC. (n.d.). Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. Retrieved from [Link]

  • UreaKnowHow. (2016, February 17). Precise Urea/Water Eutectic Composition by Temperature-Resolved Second Harmonic Generation. Retrieved from [Link]

  • PMC. (n.d.). N-(4-Bromophenyl)urea. Retrieved from [Link]

  • IChemE. (n.d.). Thermal stability at elevated pressure – an investigation using differential scanning calorimetry. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (2025, January 10). Controlling pseudopolymorphism via robust and repetitive solvent-containing supramolecular interactions in urea-based isostructural coordination polymers. Retrieved from [Link]

  • ResearchGate. (2012, January 1). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal studies of some biologically active new aryl esters of 1,1 -bis(4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • MDPI. (2021, June 8). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, March 4). Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery. Retrieved from [Link]

  • ICS-COM. (n.d.). Differential Scanning Calorimetry DSC 204 F1 Phoenix®. Retrieved from [Link]

  • ResearchGate. (n.d.). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Retrieved from [Link]

Sources

Comparative

Validation of a Synthetic Route for Substituted Phenylureas: A Comparative Guide on Phosgene-Free Coupling Strategies

Executive Summary Substituted phenylureas are highly privileged pharmacophores in modern drug discovery, serving as critical structural motifs in kinase inhibitors (e.g., sorafenib), soluble epoxide hydrolase inhibitors,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylureas are highly privileged pharmacophores in modern drug discovery, serving as critical structural motifs in kinase inhibitors (e.g., sorafenib), soluble epoxide hydrolase inhibitors, and novel Alzheimer’s disease therapeutics[1]. Historically, the synthesis of unsymmetrical phenylureas relied heavily on the reaction of anilines with phosgene or its solid equivalent, triphosgene, to generate highly reactive isocyanate intermediates.

While effective, these traditional routes pose severe toxicological risks and environmental hazards. As pharmaceutical development shifts toward sustainable and scalable green chemistry, 1,1'-Carbonyldiimidazole (CDI) has emerged as the premier phosgene-free product alternative for urea synthesis[2]. This guide provides an objective, data-driven comparison of CDI against traditional triphosgene and isocyanate routes, complete with validated, self-correcting experimental protocols.

Mechanistic Comparison of Urea Synthesis Routes

To select the optimal synthetic route, researchers must balance reactivity, safety, and purification demands. The synthesis of unsymmetrical substituted phenylureas generally follows a two-step addition-elimination sequence, but the choice of carbonyl source fundamentally alters the reaction landscape.

Alternative 1: The Triphosgene Route (Baseline)

Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that acts as a safer transport alternative to phosgene gas. However, its safety is an illusion in the reaction flask: upon activation by a nucleophile or base (such as triethylamine), one mole of triphosgene decomposes to release three moles of highly toxic phosgene gas in situ[2].

  • Mechanism: The aniline reacts with the generated phosgene to form a phenyl isocyanate intermediate. A secondary or primary amine is then added to yield the urea.

  • Drawbacks: Generates corrosive HCl gas as a byproduct. Requires strict engineering controls (fume hoods, scrubbing systems) and poses severe safety risks upon scale-up.

The Product Solution: 1,1'-Carbonyldiimidazole (CDI)

CDI is a bench-stable, low-toxicity crystalline solid that provides a true phosgene-free pathway[3].

  • Mechanism: CDI reacts with the primary aniline to form an active N-aryl-1H-imidazole-1-carboxamide (acylimidazole) intermediate. The addition of a second amine nucleophile displaces the remaining imidazole ring, forming the unsymmetrical urea[4].

  • Causality & Advantage: Because the acylimidazole intermediate is less electrophilic than an isocyanate, it is highly stable and does not spontaneously dimerize. Furthermore, the only byproducts are CO₂ gas and imidazole. Imidazole (pKa ~7.0) is highly water-soluble and can be quantitatively removed via a simple acidic aqueous wash, eliminating the need for silica gel chromatography.

Workflow Visualization

The following diagram illustrates the divergent mechanistic pathways of CDI versus Triphosgene when synthesizing substituted phenylureas.

UreaSynthesis cluster_CDI Recommended Product Route: CDI (Green & Safe) cluster_Triphosgene Alternative Route: Triphosgene (Toxic) Start Primary Aniline (Starting Material) CDI_Reagent 1,1'-Carbonyldiimidazole (CDI) Start->CDI_Reagent Tri_Reagent Triphosgene Start->Tri_Reagent CDI_Inter Acylimidazole Intermediate CDI_Reagent->CDI_Inter Releases Imidazole & CO2 Product Unsymmetrical Substituted Phenylurea CDI_Inter->Product Addition-Elimination Tri_Inter Isocyanate Intermediate Tri_Reagent->Tri_Inter in situ Phosgene generation Tri_Inter->Product Nucleophilic Addition Amine2 2nd Amine Nucleophile Amine2->CDI_Inter Amine2->Tri_Inter

Caption: Mechanistic pathways for unsymmetrical phenylurea synthesis comparing CDI and Triphosgene.

Quantitative Performance Data

The table below summarizes the operational and performance metrics of the three primary carbonyl sources used in phenylurea synthesis, based on standard laboratory-scale validations[2][5].

ParameterPhosgene (Gas)Triphosgene (Solid)CDI (Solid)
Typical Yield 90–98%85–95%85–95%
Reaction Time 1–2 h2–4 h4–12 h
Toxicity Profile Lethal (Inhalation)Highly ToxicLow Toxicity (Irritant)
Primary Byproducts HCl gasHCl gas, CO₂Imidazole, CO₂
Purification Need High (Acid removal)High (Acid removal)Low (Aqueous wash only)
E-Factor (Waste) HighModerateLow (Green Chemistry)
Scalability Poor (Requires specialized facility)Moderate (Requires strict controls)Excellent (Standard reactors)

Experimental Protocol: CDI-Mediated Synthesis of Unsymmetrical Phenylureas

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a model compound (e.g., 1-(3-chloro-4-methoxyphenyl)-3-phenylurea) using CDI[1]. This protocol is designed as a self-validating system : it incorporates in-process checks to prevent the formation of unwanted symmetrical urea byproducts.

Reagents Required
  • Primary Amine: 3-chloro-4-methoxyaniline (1.0 eq, 10 mmol)

  • Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol)

  • Secondary Amine: Aniline (1.1 eq, 11 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology

Step 1: Activation of the Primary Aniline

  • In an oven-dried, round-bottom flask purged with nitrogen, dissolve 3-chloro-4-methoxyaniline (10 mmol) in 50 mL of anhydrous DCM.

    • Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze CDI into imidazole and CO₂, destroying the reagent before activation can occur.

  • Add CDI (12 mmol) portion-wise over 10 minutes at room temperature.

    • Causality: Portion-wise addition controls the mild exotherm and the evolution of CO₂ gas, preventing solvent bump.

  • Stir the reaction mixture at room temperature for 2 to 4 hours.

Step 2: In-Process Verification (Crucial)

  • Take a 50 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC.

  • Self-Validation Check: Confirm the complete disappearance of the starting aniline and the appearance of the acylimidazole intermediate mass [M+H]+.

    • Causality: If the second amine is added before complete activation, it will compete with the unreacted primary aniline for the CDI, resulting in a complex, hard-to-separate statistical mixture of symmetrical and unsymmetrical ureas.

Step 3: Coupling with the Second Amine

  • Once activation is verified, add the second amine (aniline, 11 mmol) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 8–12 hours. (If using sterically hindered amines, the solvent can be swapped to THF and heated to reflux 65°C).

    • Causality: The acylimidazole is less electrophilic than an isocyanate. Extended reaction times or elevated temperatures are required to ensure the nucleophilic displacement of the strongly bound imidazole leaving group.

Step 4: Workup and Purification

  • Dilute the reaction mixture with an additional 50 mL of DCM.

  • Wash the organic layer sequentially with 1M HCl (3 x 30 mL), saturated NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).

    • Causality: The 1M HCl wash is the core advantage of the CDI route. It protonates the imidazole byproduct and any unreacted aliphatic/aromatic amines, pulling them entirely into the aqueous phase. This yields a highly pure product in the organic layer without column chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol to afford the pure substituted phenylurea.

Conclusion

While triphosgene and phosgene offer rapid reaction kinetics for the synthesis of substituted phenylureas, their severe toxicity profiles and corrosive byproducts make them unsuitable for modern, sustainable drug development. 1,1'-Carbonyldiimidazole (CDI) provides a highly efficient, scalable, and intrinsically safe alternative. By leveraging the stable acylimidazole intermediate and utilizing simple acid-base chemistry for purification, the CDI-mediated route delivers comparable yields while drastically reducing the environmental and operational footprint of urea synthesis.

References

  • National Institutes of Health (PMC). (n.d.). Novel Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer's Disease Treatment. Retrieved from [Link]

  • University of Florida. (n.d.). Catalytic Carbonylation of Amines and Diamines as an Alternative to Phosgene Derivatives. Retrieved from[Link]

  • ResearchGate. (n.d.). Preparation of Mono, Di, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate. Retrieved from[Link]

  • ACS Publications. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. Retrieved from [Link]

Sources

Validation

Bridging the Gap: A Comprehensive Guide to Cross-Validating In Silico Docking with Biophysical Assays

In modern structure-based drug discovery (SBDD), in silico molecular docking serves as the primary engine for hypothesis generation. By rapidly screening millions of compounds, docking algorithms predict binding poses an...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern structure-based drug discovery (SBDD), in silico molecular docking serves as the primary engine for hypothesis generation. By rapidly screening millions of compounds, docking algorithms predict binding poses and estimate affinities to prioritize lead candidates. However, relying solely on computational scores is a dangerous pitfall. Docking scoring functions are inherently flawed—they rely on rigid approximations of solvent effects, ignore complex entropic penalties, and often fail to capture induced-fit conformational changes.

To prevent the costly propagation of false positives into cell-based assays, computational predictions must be rigorously cross-validated against empirical biophysical ground truths. This guide provides an authoritative framework for comparing docking engines and validating their outputs using orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Comparative Analysis of In Silico Docking Engines

The first step in a robust cross-validation pipeline is understanding the limitations of your computational tools. The choice of docking engine dictates the ratio of false positives to true binders that will enter your experimental workflow.

Extensive evaluations on standard benchmarks (such as CASF-2016 and PoseBusters) reveal significant performance variations among popular docking tools. For instance, 1 [2] have demonstrated that deep-learning-based tools like GNINA achieve superior scoring power, while traditional empirical engines like AutoDock Vina remain unmatched for high-throughput speed. Conversely, commercial suites like Schrödinger's Glide2 [3], achieving near 100% accuracy (RMSD < 2Å) in specific enzyme classes like cyclooxygenases.

Table 1: Performance Comparison of Leading Molecular Docking Engines
Docking EngineAlgorithm / Scoring FunctionPose Accuracy (RMSD < 2Å)Scoring Power (Pearson r)Speed / ThroughputOptimal Use Case
AutoDock Vina Empirical / Gradient Optimization~59% - 80%~0.50 - 0.60High (3-15 min/ligand)High-Throughput Virtual Screening (HTVS) of massive libraries [1].
Schrödinger Glide Empirical / OPLS Force Field~80% - 100%~0.60 - 0.70ModerateLead Optimization & highly accurate pose prediction for IP-sensitive work[1, 3].
GNINA Deep Learning (CNN)~85%+~0.82Variable (GPU dependent)Complex target rescoring and advanced pose refinement [2].

The Causality of Cross-Validation: Why Orthogonal Assays?

A common mistake in drug discovery is assuming that a high docking score equates to high in vitro efficacy. Docking predicts a static binding free energy ( ΔG ). However, it cannot reliably predict the kinetic components ( kon​ and koff​ ) or the thermodynamic drivers (Enthalpy ΔH vs. Entropy −TΔS ) of that interaction.

  • The Kinetic Gap: A compound might yield an excellent docking score but possess a dissociation rate ( koff​ ) so fast that it cannot maintain target occupancy in vivo. SPR bridges this gap by validating the real-time kinetics.

  • The Thermodynamic Gap: If a docking algorithm predicts a binding pose driven by five specific hydrogen bonds, the experimental reality must reflect a strong favorable enthalpic signature ( ΔH<0 ). If ITC reveals an entropically driven binding event (driven by hydrophobic displacement), the predicted docking pose is fundamentally incorrect, even if the overall affinity ( KD​ ) matches.

Self-Validating Experimental Protocols

To establish a ground truth, biophysical assays must be designed as self-validating systems. Below are the definitive protocols for cross-validating in silico hits.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Validation

Objective: Determine the association ( kon​ ), dissociation ( koff​ ), and overall affinity ( KD​ ) of the docked ligand.

  • Surface Preparation & Immobilization Strategy :

    • Action: Immobilize the target protein onto a CM5 dextran chip.

    • Causality: While standard EDC/NHS amine coupling is robust, if the protein's active site is rich in lysine residues, random coupling will occlude the binding pocket, yielding false negatives. In such cases, oriented capture (e.g., His-tag capture via Ni-NTA) must be employed to preserve active site accessibility.

  • Analyte Injection (Single-Cycle Kinetics) :

    • Action: Inject the small molecule hit in ascending concentrations without intermittent regeneration steps.

    • Causality: Small molecules often dissociate rapidly. Single-cycle kinetics prevent the need for harsh regeneration buffers that could denature the immobilized protein target over multiple cycles, ensuring data integrity.

  • Self-Validation Check :

    • Action: Always run a known reference inhibitor (positive control) and a structurally similar decoy (negative control) before testing novel docking hits.

    • Causality: If the reference inhibitor fails to yield its literature-established KD​ , the protein was likely denatured during immobilization. The assay is only valid if the positive control behaves exactly as expected.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

Objective: Deconvolute the binding free energy into enthalpy ( ΔH ) and entropy ( −TΔS ) to validate the structural mechanism predicted by docking.

  • Exhaustive Buffer Matching (Dialysis) :

    • Action: Dialyze the target protein extensively against the exact buffer used to dissolve the ligand, ensuring identical DMSO concentrations (typically 1-5%).

    • Causality: ITC measures minute heat changes (microcalories). If the DMSO concentration differs by even 0.05% between the syringe and the cell, the massive heat of dilution will completely mask the heat of binding, rendering the data useless.

  • Titration Execution :

    • Action: Perform 20-30 injections of the ligand (syringe) into the protein (cell) at a constant temperature.

    • Causality: Multiple injections allow for the generation of a complete binding isotherm, enabling the precise calculation of stoichiometry ( n ), enthalpy ( ΔH ), and binding affinity ( Ka​ ).

  • Self-Validation Check (c-value optimization) :

    • Action: Ensure the Wiseman c -value ( c=n×[Protein]×Ka​ ) falls between 10 and 1000.

    • Causality: A c -value outside this range yields a flat or overly steep sigmoidal curve, making the mathematical deconvolution of ΔH and Ka​ unreliable. If c is too low, the protein concentration must be proportionally increased.

Cross-Validation Workflow Visualization

The integration of computational predictions with biophysical and structural validation forms a continuous, self-correcting loop.

CrossValidation Target Target Preparation (PDB / AlphaFold) Docking In Silico Docking (Glide / Vina / GNINA) Target->Docking Structural Input Hit Hit Prioritization (Consensus Scoring) Docking->Hit Top 1-5% Compounds SPR SPR Assay (Kinetics: kon, koff, KD) Hit->SPR Primary Biophysical Screen ITC ITC Assay (Thermodynamics: ΔH, -TΔS) SPR->ITC Orthogonal Validation Xray X-ray Crystallography (Pose RMSD < 2Å) ITC->Xray Thermodynamic Confirmation Validated Validated Lead (Confirmed Mechanism) Xray->Validated Ground Truth Alignment

Caption: Workflow for cross-validating in silico docking hits using orthogonal biophysical techniques.

Correlating the Data: Closing the Loop

Once experimental data is acquired, it must be fed back into the computational model. The ultimate validation of an in silico protocol relies on three metrics:

  • Affinity Correlation: Convert experimental KD​ values to ΔG ( ΔG=RTlnKD​ ) and plot them against docking scores. A strong Pearson correlation validates the scoring function for that specific target class.

  • Thermodynamic Profiling: Compare the predicted non-covalent interactions (e.g., predicted H-bonds) with the ITC enthalpy/entropy split.

  • Structural Ground Truth: The final step is solving the co-crystal structure via X-ray crystallography or Cryo-EM. A successful docking protocol is validated only when the predicted pose aligns with the experimental electron density with an RMSD of < 2.0 Å.

By enforcing this strict cross-validation pipeline, researchers can confidently bridge the gap between computational theory and biological reality, significantly reducing attrition rates in downstream drug development.

References

  • AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency BioDockify Blog
  • An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power Diva-Portal
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries N
  • Artificial Intelligence-Driven Natural Product Discovery for Cancer Metastasis and Chemoresistance: From Computational Prediction to Preclinical Valid

Sources

Comparative

A Researcher's Guide to Orthogonal Methods for the Purity Assessment of Small Molecules

In the landscape of drug development and manufacturing, establishing the purity of a small molecule active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental pillar of safety and eff...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and manufacturing, establishing the purity of a small molecule active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental pillar of safety and efficacy. A seemingly minor impurity can have profound implications, potentially altering the drug's pharmacological profile or introducing toxicity. This guide provides a comprehensive framework for developing robust, scientifically sound purity assessment strategies using orthogonal analytical methods. We will move beyond a simple listing of techniques to explore the underlying principles, the strategic selection of methods, and the interpretation of data to build a self-validating system for purity determination.

The Imperative of Orthogonality: Beyond a Single Peak

The concept of "purity" is not absolute but rather a function of the analytical methods used to measure it. A single analytical technique, no matter how powerful, possesses inherent biases in its separation and detection principles. For instance, a standard reversed-phase high-performance liquid chromatography (RP-HPLC) method might show a single, sharp peak, suggesting high purity. However, this peak could easily co-elute with impurities that have similar hydrophobicity, or it might mask impurities that do not possess a UV chromophore.

Orthogonality, in this context, refers to the use of two or more analytical methods with fundamentally different separation or detection mechanisms. By combining such methods, we create a more comprehensive and reliable picture of a sample's purity, significantly reducing the risk of undetected impurities. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on validation of analytical procedures and Q3A(R2) on impurities in new drug substances, implicitly necessitate this approach to ensure that all potential impurities are adequately controlled.

Orthogonal_Purity_Concept cluster_Sample API Sample cluster_Method1 Method 1: Reversed-Phase HPLC cluster_Method2 Method 2: Capillary Electrophoresis (Orthogonal) API API + Impurities (A, B, C) Sep1 Separation by Hydrophobicity API->Sep1 Sep2 Separation by Charge-to-Size Ratio API->Sep2 Det1 UV Detection Sep1->Det1 Res1 Result: Single Peak (API + Impurity A Co-elute) Det1->Res1 Conclusion1 Potentially Misleading Purity Value Res1->Conclusion1 Incomplete Purity Profile Det2 UV Detection Sep2->Det2 Res2 Result: Two Peaks (API and Impurity A Resolved) Det2->Res2 Conclusion2 Reveals Hidden Impurity Res2->Conclusion2 More Accurate Purity Profile Orthogonal_Workflow cluster_Primary Primary Analysis cluster_Orthogonal Orthogonal Validation cluster_Investigation Further Investigation Start API Batch Method1 Develop & Validate Primary Method (e.g., RP-HPLC-UV) Start->Method1 Execute1 Execute Primary Method (Purity ≥ 99.5%?) Method1->Execute1 Decision Purity Confirmed? Execute1->Decision Yes Method2 Develop & Validate Orthogonal Method (e.g., CE-UV or SFC-MS) Execute1->Method2 No / Validation Investigate Characterize Discrepancies (e.g., using LC-MS, qNMR) Decision->Investigate No Report Final Purity Report (Data from all methods) Decision->Report Yes Execute2 Execute Orthogonal Method Method2->Execute2 Compare Compare Purity Results & Impurity Profiles Execute2->Compare Compare->Decision Investigate->Report

Validation

A Comparative Guide to 1-(4-Bromophenyl)-3-butylurea and Other Kinase Inhibitors: A Methodological Framework

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenylurea Scaffold in Kinase Inhibition This guide provides a comparative framework for evaluating 1-(4-Bromophenyl)-3-butylurea or simil...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylurea Scaffold in Kinase Inhibition

This guide provides a comparative framework for evaluating 1-(4-Bromophenyl)-3-butylurea or similarly structured N-aryl-N'-alkyl ureas. We will use established multi-kinase inhibitors that share the phenylurea core, such as Sorafenib and Regorafenib , as well as Vandetanib , to illustrate the potential kinase targets, biological effects, and the experimental workflows required for comprehensive characterization. This document serves as a methodological guide, explaining the causality behind experimental choices and providing the necessary protocols to assess a novel compound's performance against established alternatives.

Comparative Kinase Inhibitors: A Structural and Mechanistic Overview

To understand the potential of 1-(4-Bromophenyl)-3-butylurea, it is essential to compare it with inhibitors that have a proven track record. Sorafenib, Regorafenib, and Vandetanib are multi-kinase inhibitors that target key pathways in cancer progression, particularly those involved in angiogenesis and cell proliferation.[2][3][4]

Inhibitor Core Structure Key Kinase Targets Therapeutic Indications
1-(4-Bromophenyl)-3-butylurea N-aryl-N'-alkyl ureaHypothesized: Raf kinases, VEGFR, PDGFRInvestigational
Sorafenib (Nexavar®) Bi-aryl ureaRAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RET[5][6]Renal cell carcinoma, Hepatocellular carcinoma, Thyroid carcinoma[2]
Regorafenib (Stivarga®) Bi-aryl ureaVEGFR-1, -2, -3, TIE2, FGFR-1, PDGFR-β, c-KIT, RET, RAF-1, B-RAF[7][8]Metastatic colorectal cancer, Gastrointestinal stromal tumors[3]
Vandetanib (Caprelsa®) Quinazoline derivativeVEGFR-2, EGFR, RET[4][9]Medullary thyroid cancer[9][10]

The shared urea moiety in Sorafenib and Regorafenib is crucial for their interaction with the kinase hinge region. The 4-bromophenyl group in 1-(4-Bromophenyl)-3-butylurea is a common feature in kinase inhibitors, where the halogen atom can form halogen bonds and contribute to binding affinity. The butyl group, an aliphatic chain, will occupy a hydrophobic pocket within the ATP-binding site. The variations in the non-bromophenyl portion of these molecules are what drive their differing kinase selectivity profiles and therapeutic applications.

Key Signaling Pathways Targeted by Phenylurea-Based Inhibitors

The primary value of kinase inhibitors like Sorafenib and Regorafenib lies in their ability to simultaneously block multiple signaling pathways critical for tumor growth and survival. The two most prominent are the RAF-MEK-ERK and the VEGFR signaling pathways.

The RAF-MEK-ERK Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival.[11][] Its aberrant activation is a hallmark of many cancers.[13][14]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF (B-RAF, RAF-1) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor Sorafenib / Regorafenib (1-(4-Bromophenyl)-3-butylurea) Inhibitor->RAF

Caption: The RAF-MEK-ERK signaling cascade and the point of inhibition.

The VEGFR Signaling Pathway

This pathway is the primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15][16][17]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF VEGFR->RAF PKC PKC PLCg->PKC AKT Akt PI3K->AKT MEK MEK RAF->MEK PKC->RAF mTOR mTOR AKT->mTOR Proliferation Endothelial Cell Proliferation, Migration, Survival, Permeability AKT->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Inhibitor Sorafenib / Regorafenib Vandetanib (1-(4-Bromophenyl)-3-butylurea) Inhibitor->VEGFR

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols for Characterizing a Novel Phenylurea Kinase Inhibitor

To ascertain the kinase inhibitory profile of a novel compound like 1-(4-Bromophenyl)-3-butylurea, a series of biochemical and cell-based assays are required. The following protocols are standard in the field and provide a robust framework for evaluation.

Biochemical Kinase Assays: Determining Potency and Selectivity

Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes and for calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase's ATP pocket.[18][19]

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP site. In the absence of an inhibitor, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[20]

  • Protocol:

    • Reagent Preparation: Prepare 1X Kinase Buffer, a serial dilution of the test compound (e.g., 1-(4-Bromophenyl)-3-butylurea) in DMSO, and the kinase/antibody and tracer solutions at their optimal concentrations.[18]

    • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions.

    • Kinase/Antibody Addition: Add 5 µL of the kinase/Eu-antibody mixture to each well.

    • Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 615 nm.

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[21][22]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[22]

  • Protocol:

    • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound. Incubate for 1 hour at room temperature.

    • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Start Purified Kinase + Test Compound Binding_Assay LanthaScreen™ Binding Assay Biochem_Start->Binding_Assay Activity_Assay ADP-Glo™ Activity Assay Biochem_Start->Activity_Assay Biochem_End IC50 & Ki (Potency & Selectivity) Binding_Assay->Biochem_End Activity_Assay->Biochem_End Cell_Start Cancer Cell Line + Test Compound Viability_Assay MTT Assay (Cytotoxicity) Cell_Start->Viability_Assay Western_Blot Western Blot (Target Engagement) Cell_Start->Western_Blot Cell_End GI50 & p-Protein Levels (Cellular Efficacy) Viability_Assay->Cell_End Western_Blot->Cell_End

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Cell-Based Assays: Assessing Cellular Potency and Target Engagement

Cell-based assays are crucial for confirming that the inhibitor can enter cells and engage its target in a physiological context.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

  • Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[24]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on RAF or VEGFR signaling) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western blotting is used to measure the phosphorylation status of the target kinase or its downstream substrates, providing direct evidence of target engagement.

  • Principle: Cells are treated with the inhibitor, and the resulting protein lysates are separated by gel electrophoresis. Antibodies specific to the phosphorylated and total forms of the target proteins are used to visualize the effect of the inhibitor.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-VEGFR2, total VEGFR2).

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

    • Analysis: Quantify the band intensities to determine the reduction in phosphorylation of the target protein in response to the inhibitor.

Conclusion and Future Directions

While 1-(4-Bromophenyl)-3-butylurea itself is not extensively characterized in the public domain, its core structure is emblematic of a highly successful class of kinase inhibitors. By leveraging the knowledge gained from compounds like Sorafenib and Regorafenib and applying the rigorous experimental framework outlined in this guide, researchers can effectively characterize novel phenylurea-based compounds. The systematic evaluation of potency, selectivity, cellular activity, and target engagement is paramount in determining the therapeutic potential of any new kinase inhibitor. The true value of a compound like 1-(4-Bromophenyl)-3-butylurea lies in its potential for further chemical modification to optimize its activity and selectivity against specific kinase targets, ultimately contributing to the development of next-generation targeted therapies.

References

  • Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099–7109.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105.
  • Grothey, A., & Blay, J. Y. (2015). Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists. Journal of oncology pharmacy practice : official publication of the International Society of Oncology Pharmacy Practitioners, 21(4), 277–288.
  • McCubrey, J. A., Steelman, L. S., Chappell, W. H., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263–1284.
  • Liv Hospital. (2026, February 24). Vandetanib. Retrieved March 15, 2026, from [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502.
  • Drugs.com. (2021, October 25). How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. Retrieved March 15, 2026, from [Link]

  • Larkin, J., & Ascierto, P. A. (2018).
  • Wikipedia. (n.d.). Sorafenib. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 15, 2026, from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved March 15, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved March 15, 2026, from [Link]

  • SpringerLink. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved March 15, 2026, from [Link]

  • Lavoie, H., & Therrien, M. (2015). Mechanism and inhibition of BRAF kinase. Current opinion in structural biology, 35, 77–85.
  • Kim, M. S., & Lee, J. Y. (2024). Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells. International Journal of Molecular Sciences, 25(19), 10609.
  • ResearchGate. (n.d.). The regulation of RAF/MEK/ERK signaling pathway. Retrieved March 15, 2026, from [Link]

  • CUSABIO. (n.d.). MAPK Erk pathway. Retrieved March 15, 2026, from [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved March 15, 2026, from [Link]

  • Frontiers. (2020, November 15). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved March 15, 2026, from [Link]

  • Drugs.com. (2025, December 28). Sorafenib: Package Insert / Prescribing Information / MOA. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, February 12). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Retrieved March 15, 2026, from [Link]

  • EMBO Press. (2024, June 5). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Vandetanib. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Retrieved March 15, 2026, from [Link]

  • MilliporeSigma. (n.d.). VEGFR2 Kinase Inhibitor VI, Ki8751. Retrieved March 15, 2026, from [Link]

  • Patsnap. (2026, February 28). VANDETANIB profile page | Open Targets Platform. Retrieved March 15, 2026, from [Link]

  • BC Cancer. (2014, December 1). DRUG NAME: Sorafenib. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sorafenib. Retrieved March 15, 2026, from [Link]

  • National Cancer Institute. (n.d.). Regorafenib. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). Sorafenib. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular insight of regorafenib treatment for colorectal cancer. Retrieved March 15, 2026, from [Link]

  • Endocrinology and Metabolism. (2020, September 22). Vandetanib for the Management of Advanced Medullary Thyroid Cancer: A Real-World Multicenter Experience. Retrieved March 15, 2026, from [Link]

  • Open Targets Platform. (n.d.). VANDETANIB profile page. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2016, October 13). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Retrieved March 15, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Operational Safety &amp; Comprehensive Disposal Guide: 1-(4-Bromophenyl)-3-butylurea

As a halogenated phenylurea derivative, 1-(4-Bromophenyl)-3-butylurea (CAS 137351-54-3) is a valuable structural motif utilized by researchers and drug development professionals[1]. However, the presence of the bromine a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated phenylurea derivative, 1-(4-Bromophenyl)-3-butylurea (CAS 137351-54-3) is a valuable structural motif utilized by researchers and drug development professionals[1]. However, the presence of the bromine atom coupled with the urea moiety necessitates strict operational protocols to mitigate acute toxicity risks and ensure environmental compliance. This guide provides a field-proven, self-validating methodology for the handling and disposal of this compound, bridging the gap between benchtop execution and regulatory waste management.

Hazard Profile & Chemical Properties

Understanding the physicochemical properties of 1-(4-Bromophenyl)-3-butylurea is the first step in establishing a safe operational environment. The table below summarizes the critical data required for laboratory risk assessment[1].

Property / MetricValue / Description
Chemical Name 1-(4-Bromophenyl)-3-butylurea
CAS Number 137351-54-3
Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Physical State Solid (Powder/Crystalline)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Waste Classification Halogenated Organic Waste
Operational Safety & Handling Protocol

Before executing disposal procedures, it is critical to prevent accidental environmental release or exposure during routine laboratory operations.

  • Engineering Controls: Always manipulate the dry powder within a certified chemical fume hood.

    • Mechanistic Rationale: The compound's fine particulate nature allows it to easily aerosolize. Inhalation of these particulates directly interacts with the mucosal membranes of the respiratory tract, triggering the H335 irritation response[1].

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, a fastened lab coat, and safety goggles.

    • Mechanistic Rationale: The lipophilic nature of the brominated phenyl ring allows the compound to adhere to and potentially penetrate the lipid bilayers of the skin, causing localized irritation (H315). Nitrile provides an effective chemical barrier against such organic solids.

  • Spill Mitigation: In the event of a benchtop spill, do not sweep dry. Dry sweeping resuspends the powder into the breathing zone. Instead, use damp absorbent pads to consolidate the material, then transfer it directly to a designated hazardous waste container.

Step-by-Step Disposal Procedure

The disposal of 1-(4-Bromophenyl)-3-butylurea must follow a strict segregation and destruction pathway. Because it contains a halogen (bromine), it cannot be disposed of via standard non-halogenated solvent streams or regular biohazard bins[2].

Step 1: Point-of-Generation Segregation

  • Action: Place all residual chemical, contaminated filter papers, and empty vials into a dedicated container explicitly marked for Halogenated Organic Waste .

  • Mechanistic Rationale: Segregation is a chemical necessity. Mixing halogenated waste with non-halogenated waste can lead to dangerous incompatibilities and significantly complicates the downstream destruction process[2].

Step 2: Secondary Containment and Labeling

  • Action: Store the primary waste container inside a leak-proof secondary containment bin. Affix a hazardous waste tag that clearly lists "1-(4-Bromophenyl)-3-butylurea" and the "Halogenated/Toxic" hazard checkboxes.

  • Self-Validating Check: The use of a dedicated "Halogenated Waste" tag acts as a hard stop. If the tag is missing or marked incorrectly, Environmental Health and Safety (EHS) personnel will reject the pickup, forcing a laboratory audit before the waste can be moved. This inherently prevents incompatible mixing downstream.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste in a designated SAA that is cool, dry, and well-ventilated. Keep it strictly isolated from strong oxidizing agents.

  • Mechanistic Rationale: Phenylureas can degrade or react exothermically when exposed to strong oxidizers, potentially compromising the integrity of the waste container.

Step 4: High-Temperature Incineration (Facility Level)

  • Action: Transfer the waste via a licensed hazardous waste vendor for high-temperature incineration (>1,000 °C).

  • Mechanistic Rationale: Halogenated compounds cannot be used for standard fuel blending. They must be subjected to extreme thermal destruction to break the robust carbon-bromine bonds[3]. Furthermore, the incineration facility must utilize wet acid-gas scrubbers[3]. When the brominated ring combusts, it generates hydrobromic acid (HBr) gas. The alkaline scrubbers neutralize this highly corrosive and toxic gas before the exhaust is released into the atmosphere, ensuring complete environmental protection.

Waste Lifecycle & Disposal Workflow

The following diagram illustrates the logical progression of 1-(4-Bromophenyl)-3-butylurea from waste generation to final atmospheric neutralization.

G A Waste Generation 1-(4-Bromophenyl)-3-butylurea B Segregation Halogenated Organic Waste A->B C Packaging & Labeling Secondary Containment B->C D Temporary Storage Ventilated SAA / Away from Oxidizers C->D E Licensed Waste Transfer EPA/RCRA Compliant D->E F High-Temperature Incineration (>1000°C) E->F G Acid Gas Scrubbing (Neutralization of HBr) F->G

Workflow for the segregation, transfer, and thermal destruction of halogenated waste.

References
  • Title: 137351-54-3 | 1-(4-Bromophenyl)
  • Source: temple.
  • Source: acs.

Sources

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1-(4-Bromophenyl)-3-butylurea
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